Fluopsin C
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
31323-25-8 |
|---|---|
Molekularformel |
C4H8CuN2O2S2 |
Molekulargewicht |
243.8 g/mol |
IUPAC-Name |
copper bis(N-methyl-N-oxidomethanethioamide) |
InChI |
InChI=1S/2C2H4NOS.Cu/c2*1-3(4)2-5;/h2*2H,1H3;/q2*-1;+2 |
InChI-Schlüssel |
PGYZQLIUYISMJD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C=S)[O-].CN(C=S)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Origin and Discovery of Fluopsin C: A Technical Guide
Introduction
Fluopsin C is a copper-containing secondary metabolite with potent, broad-spectrum antimicrobial and antitumor properties.[1] First identified in 1970, it has garnered renewed interest in recent years as a potential therapeutic agent in an era of increasing antimicrobial resistance.[1] This technical guide provides a comprehensive overview of the origin, discovery, biological activity, and biosynthesis of this compound, with a focus on the scientific data and experimental methodologies that have defined our understanding of this unique metalloantibiotic.
Discovery and Producing Microorganisms
This compound was first reported in 1970 as a "dark green antibiotic" isolated from the bacterium Pseudomonas MCRL 10107 and was initially designated as antibiotic YC 73.[1] It is primarily produced by bacteria of the Pseudomonas and Streptomyces genera.[1] The production of this compound is notably dependent on the presence of copper in the culture medium.[1]
A significant producer of this compound is the Pseudomonas aeruginosa LV strain.[2][3] This strain was isolated from a citrus canker lesion on an orange (Citrus sinensis cv. Valencia) in Astorga, Paraná, Brazil.[2]
Table 1: Known this compound-Producing Microorganisms
| Microorganism | Reference |
| Pseudomonas MCRL 10107 | [1] |
| Pseudomonas aeruginosa LV strain | [2][3] |
| Pseudomonas jinanesis | [4][5] |
| Streptomyces sp. | [1] |
Physicochemical and Spectroscopic Properties
This compound is characterized as a dark-green, thin, prismatic crystalline solid.[1] Early structural elucidation studies in the 1970s utilized techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy on the demetallated ligand, as the paramagnetic nature of the Cu(II) ion interferes with direct NMR analysis of the complex.[6]
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value/Description | Reference |
| Appearance | Dark-green, thin, prismatic crystals | [1] |
| Molecular Formula | C4H6CuN2O2S2 | |
| Molecular Weight | 241.79 g/mol | |
| UV-Vis λmax | Not explicitly detailed in search results | |
| Infrared (IR) Spectroscopy | Data not explicitly detailed in search results | [6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR data for the ligand have been obtained, but specific chemical shifts are not detailed in the provided search results. | [6] |
| Mass Spectrometry (m/z) | 152.9304 [M–C2H4NOS]+ | [6][7] |
Biological Activity
This compound exhibits a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.[1] Its primary mechanism of action is believed to be the disruption of the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria.[8]
Antimicrobial Activity
The minimum inhibitory concentration (MIC) of this compound has been determined for various pathogenic bacteria.
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound Against Selected Bacteria
| Organism | Strain | MIC (µg/mL) | Reference |
| Klebsiella pneumoniae | ATCC 10031 | 4-fold increase from baseline after 21 passages | [2] |
| Klebsiella pneumoniae | Kpn-KPC 19 | 2.0 | [2][3] |
| Klebsiella pneumoniae | Kpn-KPC 19 | 8-fold increase from 2.0 after 21 passages | [2] |
| Escherichia coli | BW25113 | >10-fold lower than P. aeruginosa PAO1 | [7] |
| Bacillus subtilis | 168 | >10-fold lower than P. aeruginosa PAO1 | [7] |
| Pseudomonas aeruginosa | PAO1 | >70 | [6][9] |
| Acinetobacter baumannii | ATCC 19606 | 5.2 | [10] |
| Acinetobacter baumannii | AR0312 | 20.8 | [10] |
| Acinetobacter baumannii | XDR strains | 3.5 | [10] |
| Enterococcus faecium | ATCC 6569 | < 2.0 | [3] |
| Staphylococcus aureus | < 2.0 | [3] |
Cytotoxicity
This compound has demonstrated significant cytotoxicity against various cancer cell lines. However, its toxicity against normal cell lines is a consideration for its therapeutic potential.[4][5]
Table 4: Cytotoxicity (IC50) of this compound Against Mammalian Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µmol/L) | Reference |
| MCF-7 | Human breast adenocarcinoma | 6 | 2.9 | [4] |
| MCF-7 | Human breast adenocarcinoma | 12 | 1.6 | [4] |
| MCF-7 | Human breast adenocarcinoma | 24 | 0.9 | [4][5] |
| MD-MBA-231 | Human breast adenocarcinoma | 6 | 2.8 | [4] |
| MD-MBA-231 | Human breast adenocarcinoma | 12 | 1.9 | [4] |
| MD-MBA-231 | Human breast adenocarcinoma | 24 | 1.03 | [4][5] |
| HL7702 | Normal human hepatocytes | 24 | 2.7 | [4][5] |
| HMLE | Human mammary epithelial cells | 24 | 2.4 | [4][5] |
| LLC-MK2 | Monkey kidney epithelial cells | 24 | ~2 µg/mL (~8.3 µM) | [2] |
| Human Erythrocytes | Red blood cells | 24 | ~2 µg/mL (~8.3 µM) | [2] |
Experimental Protocols
Production of this compound
A general protocol for the production of this compound from P. aeruginosa LV strain is as follows:
-
Culture Medium: Prepare nutrient broth supplemented with 5 mg/L of copper chloride.[2][3]
-
Inoculation: Inoculate the medium with P. aeruginosa LV strain.
-
Incubation: Culture for 10 days.[2][3] The presence of copper is a trigger for this compound production.[1]
Extraction and Purification
The following is a general procedure for the extraction and purification of this compound from the culture supernatant:
-
Centrifugation: Centrifuge the bacterial culture at 9,000 rpm for 20 minutes at 4°C to separate the supernatant from the bacterial cells.[2][3]
-
Solvent Extraction: Extract the supernatant with an equal volume of dichloromethane.[2][3][7] The dichloromethane layer, which contains the dissolved this compound, is collected.[7]
-
Drying: Dry the dichloromethane extract by rotary evaporation under reduced pressure.[7]
-
Resuspension: Resuspend the dried extract in a 50/50 mixture of water and acetonitrile.[7]
-
Flash Chromatography: Purify the extract using flash chromatography with a silica gel 60 column. Elute with a solvent system of petroleum ether:dichloromethane:ethyl ether (65:25:10).[2][3]
-
High-Performance Liquid Chromatography (HPLC): Further purify the this compound fraction by preparative HPLC on a C18 column using a water to acetonitrile gradient.[7] A specific method involves a C18 column (5 µm, 4.6 mm x 250 mm) with a gradient of acidified ultrapure water (1% v/v acetic acid) to acetonitrile, with this compound eluting at approximately 14.3 minutes.
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) can be determined using a broth microdilution method:
-
Preparation of Inoculum: Grow bacterial strains in Mueller-Hinton Broth (MHB) II overnight. Dilute the culture to the desired starting inoculum (e.g., 10^6 CFU/mL).
-
Serial Dilutions: Perform serial dilutions of this compound in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C overnight.
-
Determination of MIC: The MIC is the lowest concentration of this compound that inhibits visible bacterial growth (OD600 < 0.3).[7]
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound can be assessed using the MTT assay:
-
Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is proportional to the absorbance.
Biosynthesis of this compound
The biosynthetic pathway of this compound in Pseudomonas aeruginosa has been elucidated and involves a five-enzyme pathway encoded by the flc gene cluster (PA3515–PA3519).[6][11][12] The biosynthesis starts from L-cysteine and involves a series of enzymatic reactions including lyases, iron-dependent enzymes, and a methyltransferase.[6][11][12]
Caption: Biosynthetic pathway of this compound.
Conclusion
This compound remains a compelling natural product with significant potential in the development of new antimicrobial and anticancer agents. Its unique copper-dependent biosynthesis and membrane-disrupting mechanism of action provide a foundation for further research and development. This guide has summarized the key technical aspects of its origin, discovery, and characterization to aid researchers in this endeavor. Further optimization of production and purification protocols, along with a more detailed investigation of its pharmacological properties, will be crucial for its potential clinical translation.
References
- 1. This compound: A Review of the Antimicrobial Activity against Phytopathogens | MDPI [mdpi.com]
- 2. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae [frontiersin.org]
- 4. This compound induces oncosis of human breast adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces oncosis of human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa [escholarship.org]
Fluopsin C: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Aspects of Fluopsin C, a Potent Antimicrobial Compound
This technical guide provides a comprehensive overview of this compound, a copper-containing secondary metabolite with significant antimicrobial properties. It is intended for researchers, scientists, and drug development professionals interested in the discovery, biosynthesis, and potential applications of this unique natural product. This document details the microorganisms known to produce this compound, the intricate biosynthetic pathway, detailed experimental protocols for its study, and a summary of its biological activity.
This compound Producing Microorganisms
This compound is a metalloantibiotic produced by a range of bacteria, primarily belonging to the genera Pseudomonas and Streptomyces.[1][2] First identified in 1970 from Pseudomonas sp. MCRL 10107 as the "dark green antibiotic" YC 73, it has since been isolated from various environmental sources.[2]
Table 1: Known this compound Producing Microorganisms
| Genus | Species | Strain(s) | Source of Isolation | Reference(s) |
| Pseudomonas | aeruginosa | LV, PAO1 | Old leaf lesions of orange (Citrus sinensis cv. Valencia) with citrus canker disease | [1][2] |
| fluorescens | SBW25 (heterologous host) | Not specified | [1] | |
| jinanesis | Not specified | Not specified | ||
| reptilivora | Not specified | Not specified | [1] | |
| Streptomyces | sp. | Not specified | Not specified | [1][2] |
The production of this compound by these microorganisms is notably influenced by the presence of copper ions in the culture medium, which acts as a trigger for its biosynthesis.[1] For instance, the Pseudomonas aeruginosa LV strain was isolated from a citrus orchard where copper chloride was used for disease control, suggesting an environmental pressure for the evolution of copper-tolerant, this compound-producing strains.[1]
Biosynthesis of this compound
The biosynthetic pathway of this compound has been elucidated in Pseudomonas aeruginosa. It involves a five-enzyme pathway encoded by the flc gene cluster (PA3515–PA3519), which includes flcA, flcB, flcC, flcD, and flcE.[1] The biosynthesis is initiated from the amino acid L-cysteine and is responsive to elevated copper concentrations.[1]
The key steps in the biosynthesis are as follows:
-
Conjugation: The lyase FlcB catalyzes the conjugation of L-cysteine with fumarate to form S-succinyl cysteine.[1]
-
Oxidative Decarboxylation and N-hydroxylation: The heme oxygenase FlcE converts S-succinyl cysteine to an intermediate through oxidative decarboxylation and N-hydroxylation.[1]
-
Methylene Excision: Another heme oxygenase, FlcD, catalyzes the excision of a methylene group from the intermediate, forming a subsequent precursor and formate.[1]
-
Cleavage and Recycling: The lyase FlcC cleaves the C-S bond of the precursor to form the thiohydroxamate ligand and fumarate, which is recycled for the initial step.[1]
-
Methylation and Copper Chelation: Finally, the methyltransferase FlcA methylates the thiohydroxamate in the presence of S-adenosyl-L-methionine (SAM), generating the copper-free fluopsin ligand. This ligand then chelates a copper (II) ion to form the final this compound molecule.[1]
Caption: Biosynthetic pathway of this compound in Pseudomonas aeruginosa.
Experimental Protocols
This section provides detailed methodologies for the isolation of producing microorganisms, cultivation for this compound production, extraction, purification, and quantification of the compound, as well as its biological activity assessment.
Isolation and Cultivation of Pseudomonas aeruginosa
Objective: To isolate and cultivate Pseudomonas aeruginosa from environmental samples for this compound production.
Materials:
-
Environmental sample (e.g., soil, water, plant material)
-
Sterile saline solution (0.85% NaCl)
-
Pseudomonas Isolation Agar (PIA) or King's B medium
-
Nutrient Broth
-
Copper (II) chloride (CuCl₂) or Copper (II) sulfate (CuSO₄) solution
-
Incubator
-
Shaker
Protocol:
-
Sample Preparation: Suspend 1 g of the environmental sample in 9 mL of sterile saline solution and vortex thoroughly.
-
Serial Dilution: Perform a serial dilution of the suspension up to 10⁻⁶.
-
Plating: Spread 100 µL of each dilution onto Pseudomonas Isolation Agar plates.
-
Incubation: Incubate the plates at 30-37°C for 24-48 hours.
-
Colony Selection: Identify potential Pseudomonas aeruginosa colonies based on their characteristic morphology (e.g., flat, spreading colonies with a metallic sheen and often a grape-like odor) and pigmentation (pyocyanin production gives a blue-green color).
-
Pure Culture: Streak selected colonies onto fresh PIA plates to obtain pure cultures.
-
Cultivation for this compound Production:
-
Inoculate a single colony into 5 mL of Nutrient Broth and incubate overnight at 37°C with shaking.
-
Transfer the overnight culture to a larger volume of Nutrient Broth or M9 minimal medium supplemented with 5 mg/L of CuCl₂ or 250 µM CuSO₄.[2]
-
Incubate for up to 10 days at 37°C with shaking (200 rpm).[2]
-
Extraction and Purification of this compound
Objective: To extract and purify this compound from the culture supernatant of Pseudomonas aeruginosa.
Materials:
-
P. aeruginosa culture supernatant
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel 60 (0.040-0.063 mm)
-
Flash chromatography system
-
Solvents for chromatography (e.g., petroleum ether, dichloromethane, ethyl acetate)
Protocol:
-
Centrifugation: Centrifuge the bacterial culture at 9,000 rpm for 20 minutes at 4°C to pellet the cells.[2]
-
Supernatant Collection: Carefully collect the supernatant.
-
Liquid-Liquid Extraction:
-
Mix the supernatant with an equal volume of dichloromethane in a separatory funnel.
-
Shake vigorously and allow the layers to separate.
-
Collect the organic (lower) layer containing this compound.
-
Repeat the extraction process two more times to maximize yield.
-
-
Drying and Concentration:
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
-
Flash Chromatography:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Load the sample onto a silica gel column pre-equilibrated with the starting mobile phase (e.g., petroleum ether).
-
Elute the column with a gradient of increasing polarity, for example, a mixture of petroleum ether, dichloromethane, and ethyl acetate.[2]
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing this compound (typically a dark green compound).
-
Pool the pure fractions and evaporate the solvent to obtain crystalline this compound.
-
Quantification of this compound by HPLC
Objective: To quantify the concentration of purified this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified this compound standard
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of dilutions to create a calibration curve.
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and water, both containing 0.1% formic acid.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (e.g., around 270 nm and in the visible range).
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the unknown sample.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Antimicrobial Susceptibility Testing (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
Materials:
-
Purified this compound
-
Test microorganisms
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Protocol:
-
Inoculum Preparation: Grow the test microorganism to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of this compound: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most clinical isolates) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Biological Activity and Mechanism of Action
This compound exhibits broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as some fungi.[1] Its mechanism of action is believed to involve the disruption of the cytoplasmic membrane, leading to cell lysis.
Table 2: Antimicrobial Activity of this compound (MIC values)
| Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Acinetobacter baumannii | Multidrug-resistant | 3.5 - 20.8 | |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.5 | [3] |
| Klebsiella pneumoniae | Carbapenem-resistant | 2.0 | [3] |
| Enterococcus faecium | Vancomycin-resistant (VRE) | 1.0 | [3] |
| Xanthomonas citri | 0.25 | [3] | |
| Candida albicans | Not specified | [1] |
The producing organism, P. aeruginosa, possesses a self-resistance mechanism involving an efflux pump, MexPQ-OpmE, which is encoded by genes located near the flc cluster. This pump likely expels this compound from the cell, preventing autotoxicity.
Heterologous Expression of the flc Gene Cluster
The heterologous expression of the this compound biosynthetic gene cluster has been successfully achieved in Pseudomonas fluorescens SBW25, a non-producing host.[1] This demonstrates that the flc cluster is sufficient for this compound production and opens avenues for synthetic biology approaches to improve yields and generate novel analogs.
Protocol for Heterologous Expression
Objective: To heterologously express the flc gene cluster in a suitable host.
Materials:
-
P. aeruginosa genomic DNA
-
High-fidelity DNA polymerase
-
Expression vector (e.g., a broad-host-range plasmid with an inducible promoter like lacUV5)
-
Restriction enzymes and DNA ligase (or a seamless cloning kit)
-
Competent cells of a suitable heterologous host (e.g., P. fluorescens or E. coli)
-
Growth media and selective antibiotics
-
Inducer (e.g., IPTG)
-
CuSO₄
Protocol:
-
Gene Cluster Amplification: Amplify the entire flc gene cluster (PA3515-PA3519) from P. aeruginosa genomic DNA using PCR with high-fidelity polymerase. Design primers with appropriate restriction sites or overhangs for cloning.
-
Vector Preparation: Digest the expression vector with the corresponding restriction enzymes.
-
Ligation/Cloning: Ligate the amplified flc cluster into the prepared vector.
-
Transformation: Transform the resulting plasmid into the competent heterologous host cells.
-
Selection: Plate the transformed cells on selective agar plates containing the appropriate antibiotic.
-
Expression and Production:
-
Inoculate a positive transformant into a suitable liquid medium with the selective antibiotic.
-
Grow the culture to a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8).
-
Induce gene expression by adding the inducer (e.g., IPTG).
-
Supplement the culture with CuSO₄ to provide the necessary copper for this compound biosynthesis.
-
Incubate for a further period (e.g., 24-48 hours) to allow for this compound production.
-
-
Analysis: Extract and analyze the culture supernatant for the presence of this compound using HPLC or LC-MS.
Caption: General experimental workflow for this compound research.
Conclusion
This compound represents a promising antimicrobial agent with a unique structure and potent activity against a broad range of pathogens. The elucidation of its biosynthetic pathway and the development of methods for its heterologous expression provide a solid foundation for further research and development. This technical guide offers a comprehensive resource for scientists aiming to explore the potential of this compound in the ongoing search for novel anti-infective therapies. The detailed protocols and compiled data herein are intended to facilitate and accelerate future investigations in this exciting field.
References
- 1. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Copper-Forged Antibiotic: A Technical Guide to the Biosynthesis of Fluopsin C in Pseudomonas
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Fluopsin C, a copper-containing antibiotic produced by Pseudomonas aeruginosa. This document details the genetic basis, enzymatic transformations, and regulatory mechanisms governing the production of this potent antimicrobial compound. It is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, drug discovery, and microbial pathogenesis.
Introduction: The Rise of a Copper-Dependent Antibiotic
This compound is a broad-spectrum antibiotic that derives its bioactivity from a unique molecular structure: a copper ion chelated by two N-methylthiohydroxamate ligands.[1][2][3] Its production by Pseudomonas aeruginosa is a fascinating example of how bacteria utilize metal ions not just for essential cellular processes, but also as a key component of their chemical arsenal in response to environmental stress.[1][3] The biosynthesis of this compound is intricately linked to copper homeostasis, with the entire biosynthetic gene cluster being under the control of a copper-sensing regulatory system.[1][4] This guide will dissect the elegant five-step enzymatic cascade that transforms L-cysteine into this potent metallo-antibiotic.
The Genetic Blueprint: The flc Gene Cluster
The genetic instructions for this compound biosynthesis are encoded within a conserved gene cluster designated flc (this compound).[1][5] In Pseudomonas aeruginosa PAO1, this cluster comprises five genes, flcA through flcE (locus tags PA3515-PA3519), which are essential for the production of the antibiotic.[1] The flc cluster is often found in a genomic "copper island," flanked by genes involved in copper transport and resistance, highlighting the central role of this metal in the compound's biology.[1]
The Assembly Line: The Five-Enzyme Biosynthetic Pathway
The biosynthesis of the N-methylthiohydroxamate ligand of this compound is a five-step enzymatic pathway that begins with the common amino acid L-cysteine and utilizes fumarate and S-adenosyl-L-methionine (SAM) as co-substrates.[1][5] The pathway involves a series of remarkable enzymatic transformations, including C-S bond formation and cleavage, oxidative decarboxylation, and N-methylation.
Step 1: Succinylation of L-Cysteine by FlcB
The pathway is initiated by the enzyme FlcB , an adenylosuccinate lyase homolog.[1][6] FlcB catalyzes the stereoselective conjugation of L-cysteine to fumarate, forming S-succinyl-L-cysteine.[1] This reaction proceeds with an apparent turnover number (kcat) of 0.74 s⁻¹.[4]
Step 2: Oxidative Decarboxylation and N-Hydroxylation by FlcE
The second step is catalyzed by the iron-dependent enzyme FlcE , which possesses a heme oxygenase-like domain.[1][6] FlcE carries out an oxidative decarboxylation of S-succinyl-L-cysteine, followed by N-hydroxylation to yield a key intermediate.[1][5] This reaction is dependent on Fe(II).[1]
Step 3: Methylene Excision by FlcD
Following the action of FlcE, another iron-dependent enzyme with a heme oxygenase-like domain, FlcD , catalyzes an unusual methylene excision reaction, removing a carbon atom to generate the thiohydroximate backbone and releasing formate.[1][5][6]
Step 4: C-S Bond Cleavage by FlcC
The fourth enzyme in the pathway, FlcC , is another adenylosuccinate lyase homolog.[1][6] It catalyzes the cleavage of the C-S bond in the intermediate produced by FlcD, releasing fumarate (which can be recycled for the initial step) and the free thiohydroxamate.[1][5] This reaction has an apparent kcat of 0.46 s⁻¹.
Step 5: N-Methylation by FlcA and Copper Chelation
The final step in the ligand biosynthesis is the S-adenosyl-L-methionine (SAM)-dependent N-methylation of the thiohydroxamate, catalyzed by the methyltransferase FlcA .[1][5] Two molecules of the resulting N-methylthiohydroxamate ligand then chelate a copper (II) ion to form the final active antibiotic, this compound.[1][5]
A one-pot reaction containing L-cysteine, fumarate, all five Flc enzymes, and their necessary cofactors, followed by the addition of CuSO₄, resulted in an impressive 87% overall yield of this compound.[1]
Data Presentation
Quantitative Data on this compound Biosynthesis
| Parameter | Value | Reference |
| Overall Yield (One-Pot Reaction) | 87% | [1] |
| Apparent kcat (FlcB) | 0.74 s⁻¹ | [4] |
| Apparent kcat (FlcC) | 0.46 s⁻¹ | [1] |
| Km (FlcA, FlcB, FlcD, FlcE, FlcC) | Not reported | |
| Vmax (FlcA, FlcB, FlcD, FlcE, FlcC) | Not reported | |
| Individual Step Yields | Not reported |
Signaling Pathway and Experimental Workflows
Regulatory Signaling Pathway of this compound Biosynthesis
The production of this compound is tightly regulated by the availability of copper. The flc gene cluster is under the control of the copper-sensing transcriptional regulator, CueR.[1][4] In the presence of elevated intracellular copper concentrations, CueR binds to the promoter region of the flc operon, activating the transcription of the biosynthetic genes. This response allows the bacterium to chelate and potentially detoxify excess copper by incorporating it into an antibiotic.
Caption: Regulation of the flc operon by the copper-sensing protein CueR.
Experimental Workflow for Elucidating the this compound Biosynthetic Pathway
The elucidation of the this compound biosynthetic pathway involved a multi-step experimental approach, beginning with the identification of the gene cluster and culminating in the in vitro reconstitution of the entire pathway.
Caption: A generalized experimental workflow for biosynthetic pathway elucidation.
Experimental Protocols
Cloning, Expression, and Purification of Flc Enzymes
This protocol describes a general method for the production of the five Flc enzymes. Specific optimization may be required for each enzyme.
-
Gene Amplification and Cloning: The genes flcA, flcB, flcC, flcD, and flcE are amplified from P. aeruginosa PAO1 genomic DNA using PCR with primers containing appropriate restriction sites. The amplified products are then ligated into an expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.
-
Transformation and Expression: The resulting plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.
-
Cell Lysis and Lysate Preparation: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT), and lysed by sonication on ice. The cell debris is removed by centrifugation to yield the crude cell lysate.
-
Affinity Chromatography: The crude lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elution and Dialysis: The His-tagged Flc protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). The purified protein is then dialyzed against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and stored at -80°C.
In Vitro Enzyme Assays
The function of each Flc enzyme can be confirmed through in vitro assays using the purified enzymes and the appropriate substrates.
-
Reaction Setup: A typical reaction mixture (e.g., 50 µL) contains the purified Flc enzyme (1-10 µM), its substrate (e.g., L-cysteine and fumarate for FlcB; the product of the previous reaction for subsequent enzymes), and any necessary cofactors (e.g., Fe(II) for FlcD and FlcE; SAM for FlcA) in a suitable reaction buffer (e.g., 50 mM HEPES pH 7.5).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 1-16 hours).
-
Quenching and Analysis: The reaction is quenched by the addition of an organic solvent (e.g., methanol or acetonitrile). The precipitated protein is removed by centrifugation, and the supernatant is analyzed by LC-HRMS to detect the formation of the expected product.
LC-HRMS Analysis of this compound and Intermediates
Liquid chromatography-high resolution mass spectrometry is a powerful tool for the detection and characterization of this compound and its biosynthetic intermediates.
-
Chromatographic Separation: Samples are injected onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). A gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), is used to separate the compounds.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a high-resolution mass spectrometer (e.g., a Q-Exactive Orbitrap). Data is acquired in positive ion mode over a specified mass range (e.g., m/z 100-1000).
-
Data Analysis: The accurate mass data is used to identify the intermediates and the final product by comparing the observed m/z values with the calculated theoretical masses of the expected compounds. Extracted ion chromatograms (EICs) for the specific m/z values are used to confirm the presence and relative abundance of each compound.
Conclusion
The biosynthesis of this compound in Pseudomonas aeruginosa is a highly efficient and tightly regulated process that highlights the intricate interplay between metal homeostasis and secondary metabolism. The five-enzyme Flc pathway represents a novel route to the production of a potent copper-containing antibiotic. A thorough understanding of this pathway, from its genetic basis to its enzymatic mechanisms, opens up avenues for bioengineering and synthetic biology approaches to produce novel this compound analogs with potentially improved therapeutic properties. This technical guide provides a foundational resource for researchers aiming to harness the power of this fascinating biosynthetic machinery for the development of new antimicrobial agents.
References
- 1. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dynamic Plasticity of P. aeruginosa CueR Copper Transcription Factor upon Cofactor and DNA Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C–C Bond Cleavage in the Late-Stage Biosynthesis of Huperzine Alkaloids Occurs via Enzymatic Retro-Aza-Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regulatory Characterization of Two Cop Systems for Copper Resistance in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymes Involved in Fluopsin C Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluopsin C, a copper-containing thiohydroxamate antibiotic produced by Pseudomonas aeruginosa and other bacteria, has garnered significant interest for its broad-spectrum antimicrobial activity. The biosynthesis of this potent molecule is a sophisticated process orchestrated by a dedicated five-enzyme pathway encoded by the flc (this compound) gene cluster. This technical guide provides a comprehensive overview of the enzymes involved in this compound synthesis, detailing their roles, the experimental protocols used for their characterization, and the regulatory mechanisms that govern their expression. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product biosynthesis, enzyme engineering, and the development of novel antimicrobial agents.
The this compound Biosynthetic Pathway: A Five-Enzyme Cascade
The synthesis of this compound is a multi-step enzymatic cascade that converts L-cysteine and fumarate into the final copper-chelated product. The pathway is encoded by the flc gene cluster (PA3515–PA3519 in P. aeruginosa PAO1), which comprises five key genes: flcA, flcB, flcC, flcD, and flcE. Each gene encodes a specific enzyme with a distinct catalytic function in the assembly of the this compound scaffold.[1][2]
The Core Enzymes and Their Functions
The five core enzymes of the this compound biosynthetic pathway are:
-
FlcB (Lyase): Initiates the pathway by catalyzing the stereoselective conjugation of L-cysteine and fumarate. This reaction forms an S-succinylated cysteine intermediate.[1]
-
FlcE (Heme oxygenase): An iron-dependent enzyme that performs an oxidative decarboxylation and N-hydroxylation of the S-succinylated cysteine intermediate.[1]
-
FlcD (Heme oxygenase): A second iron-dependent enzyme responsible for a unique methylene excision reaction, which removes the α-carbon from the cysteine backbone.[1]
-
FlcC (Lyase): Catalyzes the cleavage of the C-S bond in the modified intermediate, releasing fumarate (which is recycled) and forming the thiohydroxamate core.[1]
-
FlcA (Methyltransferase): The final enzyme in the pathway, which utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate the thiohydroxamate, yielding the ligand that chelates copper to form this compound.[1]
Quantitative Analysis of Enzymatic Activity
A thorough understanding of enzyme kinetics is crucial for the in vitro reconstitution of biosynthetic pathways and for potential applications in metabolic engineering. While comprehensive kinetic data for all Flc enzymes is still an active area of research, some key parameters have been reported.
| Enzyme | Substrate(s) | Product(s) | Apparent Turnover Number (kcat) | Km | Vmax | Optimal pH | Optimal Temperature |
| FlcB | L-cysteine, Fumarate | S-succinylated cysteine | 0.74 s⁻¹[2] | Data not available | Data not available | Data not available | Data not available |
| FlcE | S-succinylated cysteine | Oxidized intermediate | Data not available | Data not available | Data not available | Data not available | Data not available |
| FlcD | Oxidized intermediate from FlcE reaction | Methylene-excised intermediate | Data not available | Data not available | Data not available | Data not available | Data not available |
| FlcC | Methylene-excised intermediate | Thiohydroxamate, Fumarate | Data not available | Data not available | Data not available | Data not available | Data not available |
| FlcA | Thiohydroxamate, SAM | N-methylthioformohydroxamic acid, SAH | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: This table will be updated as more quantitative data becomes available in the scientific literature.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway was made possible through a combination of genetic and biochemical experiments. The following sections provide an overview of the key methodologies employed.
Heterologous Expression of the flc Gene Cluster
To confirm that the flc gene cluster is sufficient for this compound production, the entire operon was expressed in a heterologous host, Pseudomonas fluorescens SBW25, which does not naturally produce the compound.
Protocol:
-
The flc operon (PA3515–PA3519) from P. aeruginosa PAO1 is cloned into an expression vector under the control of an inducible promoter (e.g., lacUV5).
-
The resulting plasmid is introduced into P. fluorescens SBW25 via electroporation or conjugation.
-
The recombinant P. fluorescens strain is cultured in a suitable medium (e.g., M9 minimal media).
-
Expression of the flc operon is induced at a specific cell density (e.g., OD600 of 0.6) by adding an inducer (e.g., IPTG).
-
The culture is supplemented with CuSO4 to provide the necessary metal cofactor for this compound formation.
-
After a defined incubation period, the culture supernatant is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extract is concentrated and analyzed for the presence of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]
Purification of Flc Enzymes
For in vitro characterization, each Flc enzyme is individually expressed and purified.
Protocol:
-
The gene for each Flc enzyme is cloned into an expression vector, often with an affinity tag (e.g., His6-tag) to facilitate purification.
-
The expression vector is transformed into a suitable host, typically Escherichia coli BL21(DE3).
-
The recombinant E. coli strain is grown in a rich medium (e.g., LB broth) to a mid-log phase.
-
Protein expression is induced with an appropriate inducer (e.g., IPTG) and the culture is incubated at a reduced temperature (e.g., 16-20°C) to enhance protein solubility.
-
Cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization in a suitable buffer.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the tagged protein is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins).
-
The column is washed with a buffer containing a low concentration of a competing agent (e.g., imidazole) to remove non-specifically bound proteins.
-
The tagged protein is eluted from the column using a high concentration of the competing agent.
-
The purified protein is dialyzed against a storage buffer and its concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
The purity of the enzyme is assessed by SDS-PAGE.
In Vitro Reconstitution of the this compound Biosynthetic Pathway
The complete biosynthetic pathway can be reconstituted in vitro by combining the purified Flc enzymes with the necessary substrates and cofactors.
Protocol:
-
A reaction mixture is prepared containing L-cysteine, fumarate, S-adenosyl-L-methionine (SAM), Fe(II) sulfate (for FlcD and FlcE), and a suitable buffer (e.g., HEPES or Tris-HCl).
-
The purified Flc enzymes (FlcA, FlcB, FlcC, FlcD, and FlcE) are added to the reaction mixture.
-
The reaction is incubated at a controlled temperature for a specified duration (e.g., 24 hours).
-
At the end of the incubation, CuSO4 is added to the mixture to facilitate the formation of the final copper-chelated this compound.
-
The reaction is quenched, and the products are extracted and analyzed by HPLC-MS to confirm the synthesis of this compound.[2] Omission of any single enzyme from the reaction serves as a negative control and helps to identify pathway intermediates.[2]
Regulatory Control of this compound Synthesis
The production of this compound is tightly regulated in response to environmental cues, specifically the concentration of copper.
The CueR-Mediated Signaling Pathway
The expression of the flc gene cluster is under the direct control of the copper-responsive transcriptional regulator, CueR.[2] CueR is a member of the MerR family of transcriptional regulators and functions as a sensor for cytoplasmic copper levels.
Mechanism of Action:
-
In the absence or at low concentrations of copper, CueR binds to the promoter region of the flc operon and acts as a repressor, preventing transcription.
-
When intracellular copper concentrations rise, CueR binds to Cu(I) ions.
-
This binding induces a conformational change in the CueR protein, converting it from a repressor to an activator.
-
The activated CueR-Cu(I) complex distorts the DNA in the promoter region, facilitating the binding of RNA polymerase and initiating the transcription of the flc genes.[3][4]
-
The resulting Flc enzymes then catalyze the synthesis of this compound, which chelates the excess copper.
Visualizations
This compound Biosynthetic Pathway
Caption: The enzymatic cascade of this compound biosynthesis.
CueR-Mediated Regulation of the flc Operon
Caption: Copper-dependent regulation of the flc operon by CueR.
Conclusion and Future Directions
The elucidation of the this compound biosynthetic pathway has provided significant insights into the intricate mechanisms by which bacteria produce complex natural products. The five-enzyme cascade, regulated by the copper-sensing transcription factor CueR, represents a fascinating example of metabolic adaptation to environmental stress. For researchers in drug development, this detailed understanding of the biosynthetic machinery opens up avenues for the engineered production of this compound and its analogs with potentially improved therapeutic properties. Future research should focus on a more detailed kinetic characterization of each Flc enzyme to enable robust in vitro synthesis and metabolic modeling. Furthermore, exploring the substrate promiscuity of these enzymes could lead to the chemoenzymatic synthesis of novel thiohydroxamate-based metal chelators and antibiotics. The continued investigation of this remarkable biosynthetic pathway holds great promise for advancements in both fundamental enzymology and applied biotechnology.
References
- 1. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. The Copper Efflux Regulator CueR Is Subject to ATP-Dependent Proteolysis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CueR activates transcription through a DNA distortion mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluopsin C: A Technical Guide to its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluopsin C is a copper-containing secondary metabolite produced by various species of Pseudomonas and Streptomyces. First identified in 1970, it is recognized for its potent, broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as its antifungal and antitumor properties.[1][2] Its primary mechanism of action involves the disruption of the cytoplasmic membrane.[3][4] Despite its therapeutic potential, the clinical development of this compound has been hampered by its significant cytotoxicity.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, biosynthetic pathway, and detailed experimental protocols for the study of this compound.
Chemical Structure and Physicochemical Properties
This compound is an organocupric coordination complex. Its structure consists of a central cupric ion (Cu²⁺) chelated by two identical N-methylthiohydroxamate ligands, also known as thioformin.[1][5] The compound is characterized as a low-molecular-weight metabolite that forms thin, prismatic crystals with a distinct dark-green or brownish color.[1][2] The paramagnetic nature of the Copper(II) ion prevents direct NMR analysis of the intact complex; structural elucidation has been performed using techniques like infrared and NMR spectroscopy after the removal of the copper ion, supplemented by electron paramagnetic resonance (EPR) spectroscopy on the complete molecule.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈N₂O₂S₂Cu | [1] |
| Molecular Weight | ~243.786 g/mol | [1] |
| Appearance | Thin, prismatic, dark-green or brownish crystals | [1][2] |
| Ligand | N-methylthioformohydroxamic acid (thioformin) | [1] |
| Coordination | bis(N-methylthioformohydroxamate)Cu(II) | [1] |
Biological Properties and Activity
This compound exhibits a wide range of biological activities, making it a molecule of significant interest in drug discovery. Its primary and most studied property is its antimicrobial effect.
Antimicrobial Activity
This compound has demonstrated potent bactericidal activity against a diverse array of bacteria, including clinically significant multidrug-resistant (MDR) pathogens such as carbapenemase-producing Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[6][7] The primary target of its antimicrobial action is the bacterial cytoplasmic membrane.[3][6] Electron microscopy studies have revealed that exposure to this compound leads to the complete disruption of the cell membrane and wall, causing the cells to appear shrunken and rough.[3][8] This membrane disruption is further confirmed by permeability assays showing increased uptake of dyes like propidium iodide in treated cells.[4][9]
Table 2: In Vitro Antimicrobial Activity of this compound
| Organism | Strain | MIC (μg/mL) | MBC (μg/mL) | Reference(s) |
| Klebsiella pneumoniae | KPC-producing (kpn-KPC 19) | 2 | < 2 | [5][7] |
| Klebsiella pneumoniae | ATCC 10031 | 1.66 | 1.66 | [3] |
| Staphylococcus aureus | MRSA (N315) | 0.5 | - | [9] |
| Enterococcus faecium | ATCC 6569 | 1 | - | [9] |
Antitumor Activity
In addition to its antimicrobial effects, this compound has been identified as a potential antitumoral agent.[2] Studies have shown it induces a form of necrotic cell death, specifically oncosis, in human breast adenocarcinoma cell lines (MCF-7 and MD-MBA-231).[10][11] This process is characterized by membrane blebbing, cellular swelling, and a significant decrease in intracellular ATP levels.[11]
Table 3: In Vitro Antitumor Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (μmol/L) at 24h | Reference(s) |
| MCF-7 | Human Breast Adenocarcinoma | 0.9 | [10][11] |
| MD-MBA-231 | Human Breast Adenocarcinoma | 1.03 | [10][11] |
| HL7702 | Normal Human Hepatocytes | 2.7 | [11] |
| HMLE | Human Mammary Epithelial Cells | 2.4 | [11] |
Note: The comparable cytotoxicity against normal cell lines highlights a significant challenge for its therapeutic use.[11]
Biosynthesis of this compound
The biosynthesis of this compound in Pseudomonas aeruginosa is a sophisticated five-enzyme pathway encoded by the flc gene cluster (flcA-flcE).[1][12] The production is triggered by elevated copper concentrations in the environment, suggesting a role in copper stress response.[1][2] The pathway begins with L-cysteine and fumarate and involves a series of novel enzymatic reactions, including oxidative decarboxylation and methylene excision, to construct the N-methylthiohydroxamate ligand.[1][12]
Caption: Biosynthetic pathway of this compound in P. aeruginosa.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the production, purification, and characterization of this compound's biological activity.
Production and Purification of this compound
This protocol is adapted from methods used for the P. aeruginosa LV strain.[3][7]
Caption: Workflow for the production and purification of this compound.
Methodology:
-
Culture Activation: Streak P. aeruginosa LV strain on Nutrient Agar supplemented with 100 mg/L CuCl₂·2H₂O and incubate at 28°C. Perform two consecutive subcultures (48h and 24h).[3]
-
Production: Inoculate a cupric nutrient broth (Peptone 2 g/L, Beef Extract 1.2 g/L, CuCl₂·2H₂O 0.03 g/L, pH 6.8) with a starting density of 10⁸ CFU/mL. Incubate the culture for 8 days at 28°C with shaking at 170 rpm.[7]
-
Extraction: Acidify the culture to pH 4.0 and centrifuge at 9000 rpm for 15 minutes at 4°C to remove bacterial cells. Extract the resulting supernatant three times with a 2:1 ratio of dichloromethane.[7]
-
Purification: Dry the combined organic extracts. Purify the crude product using two sequential flash chromatography steps on a silica gel 60 stationary phase.[7]
-
Step 1: Use a mobile phase of dichloromethane:ethyl acetate (95:5).
-
Step 2: Use a mobile phase of dichloromethane:diethyl ether (90:10).
-
Electron Microscopy of Bacterial Cells
This protocol details the preparation of bacterial samples for Scanning (SEM) and Transmission Electron Microscopy (TEM) to visualize ultrastructural changes upon treatment with this compound.[4][8][9]
Methodology:
-
Treatment: Incubate bacterial suspensions (approx. 10¹⁰ CFU) for 60 minutes with this compound at its predetermined IC₉₀ concentration. Use a vehicle-treated (e.g., DMSO) culture as a control.[4]
-
Fixation:
-
For SEM , spot the bacterial suspension onto poly-L-lysine-coated slides, dry for 1 hour at 28°C, and then fix in a solution of 2% paraformaldehyde and 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.0) for 12 hours.[4]
-
For TEM , centrifuge the treated suspension (4,000 rpm, 5 min), wash the pellet with PBS, and fix using the same glutaraldehyde-paraformaldehyde solution.[4]
-
-
Post-Fixation: Wash the samples with 0.1 M sodium cacodylate buffer and post-fix in 1% OsO₄ for 2 hours.[4]
-
Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 70%, 80%, 90%, and 100%).[4]
-
Drying & Coating (for SEM): Perform critical point drying in CO₂. Coat the dried samples with gold using a sputter coater.[4]
-
Embedding & Sectioning (for TEM): Embed the dehydrated pellets in Araldite resin. Cut ultrathin sections using an ultramicrotome.
-
Imaging: Visualize the samples under a Scanning Electron Microscope (e.g., FEI Quanta 200) or a Transmission Electron Microscope.[4]
Membrane Permeability Assay
This fluorescence microscopy-based assay assesses the integrity of the bacterial cytoplasmic membrane using the DNA-binding dyes DAPI and Propidium Iodide (PI).[4][9]
Methodology:
-
Treatment: Incubate bacterial cells (approx. 10⁵ CFU) in 100 µL of culture medium with this compound at its IC₉₀ concentration for 15 minutes.[4]
-
Staining: Stop the reaction by adding 0.9 mL of fresh medium. Centrifuge the cells (3,000 x g, 30s) and resuspend the pellet in 100 µL of sterile saline. Add DAPI (stains all cells, blue) and Propidium Iodide (only enters cells with compromised membranes, red) according to the kit manufacturer's instructions (e.g., LIVE/DEAD™ BacLight™ Kit).[4][9]
-
Imaging: Place 10 µL of the stained cell suspension on an agarose-coated slide and observe using a fluorescence microscope equipped with appropriate filter sets for DAPI and PI.[4]
-
Analysis: Quantify the percentage of permeabilized (red-staining) cells by counting at least 200 cells per experimental condition.[9]
In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay determines the cytotoxic effect of this compound on cancer cell lines by measuring metabolic activity.[10][11]
Methodology:
-
Cell Seeding: Seed human breast adenocarcinoma cells (e.g., MCF-7) into 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.5 to 8 µmol/L) for various time points (e.g., 6, 12, 24 hours).[10]
-
MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution on a microplate reader at the appropriate wavelength (typically ~570 nm).
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.[10]
In Vivo Efficacy (Murine Sepsis Model)
This protocol provides a general framework for evaluating the therapeutic efficacy of this compound in an animal model of infection.[5][6]
Methodology:
-
Toxicity Assessment: First, determine the maximum tolerated dose or LD₅₀ of this compound in healthy mice. Doses below 4 mg/kg have been shown to be non-lethal.[5]
-
Infection: Induce sepsis in Swiss mice via intraperitoneal (IP) injection of a lethal dose (e.g., LD₉₀) of a relevant bacterial pathogen, such as a KPC-producing K. pneumoniae strain.[5]
-
Treatment: Administer this compound intravenously at various doses and schedules (e.g., a single dose of 2 mg/kg, or two doses of 1 mg/kg administered 8 hours apart) post-infection. Include a placebo-treated control group.[5][6]
-
Monitoring: Monitor the mice for a set period (e.g., 96 hours) and record survival rates.[5]
References
- 1. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of the Antimicrobial Activity against Phytopathogens [mdpi.com]
- 3. Liposomal this compound: Physicochemical Properties, Cytotoxicity, and Antibacterial Activity In Vitro and over In Vivo MDR Klebsiella pneumoniae Bacteremia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. proceedings.science [proceedings.science]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces oncosis of human breast adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluopsin C: An In-depth Technical Guide on its Mechanism of Action Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluopsin C, a copper-containing secondary metabolite produced by Pseudomonas and Streptomyces species, has demonstrated potent bactericidal activity against a broad spectrum of pathogens, including multidrug-resistant Gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. The primary target of this compound is the cytoplasmic membrane, where it induces permeabilization, leading to a loss of cellular integrity and subsequent cell death. This guide details the key experimental evidence supporting this mechanism, provides structured quantitative data on its efficacy, and outlines the methodologies for the pivotal experiments cited. Furthermore, it explores the secondary effects of this compound on bacterial cell division, offering a complete picture of its antibacterial activity.
Core Mechanism of Action: Cytoplasmic Membrane Disruption
The principal mechanism by which this compound exerts its bactericidal effect on Gram-positive bacteria is the disruption of the cytoplasmic membrane.[1] This has been substantiated through multiple lines of experimental evidence, primarily electron and fluorescence microscopy.[2][3][4]
Evidence from Electron Microscopy
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) studies on Gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), have revealed significant morphological changes following treatment with this compound. SEM images of treated MRSA cells show a loss of cell wall integrity and cell disruption.[2][5] TEM analysis further corroborates these findings, showing a heterogeneous and electron-dense cytoplasm in treated cells compared to untreated controls, indicative of severe cellular damage.[2][5] In studies with Enterococcus faecium, while significant damage to the cell membrane and wall was not as readily observed via SEM, a notable decrease in cell numbers was evident after treatment.[5]
Evidence from Fluorescence Microscopy and Membrane Permeability Assays
Membrane permeability assays using fluorescent dyes are a cornerstone in elucidating this compound's mechanism. These assays typically employ a combination of a membrane-permeant dye that stains all bacterial cells (e.g., DAPI or SYTO9) and a membrane-impermeant dye that only enters cells with compromised membranes (e.g., propidium iodide - PI).[5] Studies on both E. faecium and S. aureus have demonstrated a significant increase in the uptake of propidium iodide after a short exposure to this compound, confirming that the cytoplasmic membrane's integrity is breached.[5] This rapid permeabilization is a key indicator of membrane disruption as the primary lethal event.[5][6]
Quantitative Data: In Vitro Efficacy of this compound
The antibacterial potency of this compound against various Gram-positive bacteria has been quantified through the determination of Minimum Inhibitory Concentrations (MIC). The following table summarizes the MIC values reported in the literature.
| Gram-positive Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | 1.56 | [3] |
| Staphylococcus aureus (MRSA) N315 | 0.5 - 3.12 | [2][3] |
| Staphylococcus aureus BEC9393 | 1.0 | |
| Enterococcus faecium ATCC 6569 | 1.0 | [2] |
| Enterococcus faecium (VRE) VRE-170 | 1.0 |
Secondary Effects: Interference with Cell Division
While membrane disruption is the primary bactericidal mechanism, this compound has also been observed to have secondary effects on bacterial cell division. Specifically, it can interfere with the formation of the divisional septum.[2][5] This is thought to be a consequence of the disruption of the cytoplasmic membrane's electrochemical potential.[7] The proper localization and function of key cell division proteins, such as FtsZ, which forms the Z-ring scaffold for septation, are dependent on a stable membrane potential. By disrupting this potential, this compound indirectly hinders the cell division process. However, it has been concluded that this is a secondary effect, as it is a downstream consequence of the initial membrane damage.[5][7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of this compound: this compound is serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial inoculum is added to each well containing the diluted this compound. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Scanning Electron Microscopy (SEM)
-
Sample Preparation: Bacterial suspensions (approximately 10^10 CFU) are incubated with and without the IC90 concentration of this compound for 60 minutes.
-
Fixation: The treated and untreated bacterial cells are spotted onto poly-L-lysine-coated slides, allowed to dry, and then fixed with a solution of 2% paraformaldehyde and 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.0) for 12 hours.
-
Dehydration and Drying: The fixed samples are dehydrated through a graded series of ethanol concentrations (e.g., 70%, 80%, 90%, 100%) and then dried using a critical point dryer.
-
Coating and Visualization: The dried samples are coated with gold using a sputter coater and visualized under a scanning electron microscope.
Transmission Electron Microscopy (TEM)
-
Sample Preparation and Fixation: Bacterial cultures are treated with the IC90 concentration of this compound. The cells are then pelleted by centrifugation, washed with PBS, and fixed as described for SEM.
-
Post-fixation and Staining: The fixed cells are post-fixed with 1% osmium tetroxide, followed by dehydration in an ethanol series.
-
Embedding and Sectioning: The dehydrated samples are embedded in Araldite resin. Ultrathin sections (60-70 nm) are cut using an ultramicrotome.
-
Contrasting and Visualization: The sections are stained with 2% uranyl acetate and lead citrate and then examined under a transmission electron microscope.
Membrane Permeability Assay (Fluorescence Microscopy)
-
Bacterial Cell Preparation: A bacterial suspension of approximately 10^5 CFU is prepared in the appropriate culture medium.
-
Treatment with this compound: The bacterial suspension is incubated with the IC90 concentration of this compound for 15 minutes.
-
Staining: A mixture of fluorescent dyes, such as SYTO9 (or DAPI) and propidium iodide, is added to the bacterial suspension. A common procedure involves adding 3 µL of the dye mixture per milliliter of the bacterial suspension and incubating for 15 minutes at room temperature in the dark.
-
Microscopy: A small volume (e.g., 5 µL) of the stained bacterial suspension is placed on a microscope slide with a coverslip.
-
Imaging: The cells are visualized using a fluorescence microscope with appropriate filter sets for the chosen dyes (e.g., FITC for SYTO9 and Texas Red for propidium iodide). Cells with intact membranes will fluoresce green (SYTO9), while cells with compromised membranes will fluoresce red (propidium iodide).
Visualizations
Caption: Workflow for assessing bacterial membrane permeability after this compound treatment.
References
- 1. Rapid and cost-effective evaluation of bacterial viability using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. A role for mechanosensitive channels in chloroplast and bacterial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Membrane potential is important for bacterial cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Copper in the Antimicrobial Action of Fluopsin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of copper in the potent antimicrobial activity of Fluopsin C, a metalloantibiotic with broad-spectrum efficacy. This compound, produced by various bacterial species including Pseudomonas aeruginosa, represents a promising candidate for combating multidrug-resistant pathogens.[1][2][3][4] Its unique copper-dependent mechanism of action distinguishes it from many conventional antibiotics and is the central focus of this document.
This compound: A Copper-Containing Metalloantibiotic
This compound is a low-molecular-weight organocopper compound, structurally defined as a coordination complex consisting of a central cupric ion (Cu²⁺) chelated by two molecules of N-methylthiohydroxamate.[3][5] This structure is fundamental to its biological activity. The biosynthesis of this compound is a direct response to elevated copper concentrations in the environment of the producing bacterium, suggesting a dual role for the molecule in both copper detoxification for the producer and as a chemical weapon against competing microbes.[3][5][6][7] The production of this antibiotic is orchestrated by a five-enzyme pathway that utilizes cysteine as a starting material.[5][8][9]
The presence of copper is not merely structural but is integral to the antimicrobial mechanism. Unlike some copper-binding compounds that show diminished activity in the presence of copper, this compound's efficacy is intrinsically linked to its copper component.[5]
Mechanism of Action: Copper-Mediated Membrane Disruption
The primary antimicrobial target of this compound is the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria.[10] Electron microscopy and fluorescence microscopy studies have demonstrated that exposure to this compound leads to rapid permeabilization and complete disruption of the bacterial cell membrane.[10] This catastrophic damage to the membrane integrity results in leakage of intracellular contents and ultimately, cell death.[10] While membrane disruption is the primary mechanism, secondary effects such as the inhibition of cell septation have also been observed in some bacteria.[10]
The precise role of the copper ion in this process is a subject of ongoing research, but it is hypothesized to be involved in generating reactive oxygen species (ROS) at the membrane surface or facilitating interactions that destabilize the lipid bilayer.
Quantitative Antimicrobial Activity
The following table summarizes the inhibitory concentrations of this compound against a range of clinically relevant bacteria. It is important to note that the activity is of the intact copper-bound this compound, as the copper-free ligand is not the active antimicrobial agent.
| Bacterial Species | Strain | MIC (μg/mL) | IC90 (μg/mL) | Reference |
| Klebsiella pneumoniae | Kpn-19 | - | 2 | [10] |
| Staphylococcus aureus | MRSA N315 | - | 0.5 | [10] |
| Xanthomonas citri | 306 | - | 0.25 (as F4A fraction) | [10] |
| Acinetobacter baumannii | (multidrug-resistant) | Varies | - | [5][8] |
| Staphylococcus aureus | (multidrug-resistant) | Varies | - | [5][8] |
| Pseudomonas aeruginosa | PAO1 (producer) | >70 | - | [5][8] |
Note: F4A is a semi-purified fraction containing this compound.
Experimental Protocols
Assessment of Membrane Permeabilization using Fluorescence Microscopy
This protocol outlines a general method for visualizing membrane damage in bacteria exposed to this compound.
-
Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase in an appropriate broth medium.
-
Treatment: Harvest the bacterial cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend to a defined optical density. Expose the bacterial suspension to a predetermined concentration of this compound (e.g., MIC or 2x MIC) for a specific duration (e.g., 15, 30, 60 minutes). Include a negative control (untreated cells) and a positive control (cells treated with a known membrane-disrupting agent like nisin).
-
Staining: Add a fluorescent membrane integrity stain, such as propidium iodide (PI), to each sample. PI can only enter cells with compromised membranes and intercalates with DNA to emit red fluorescence. A counterstain that stains all cells, such as SYTO 9, can be used concurrently to visualize the entire bacterial population (green fluorescence).
-
Microscopy: Prepare wet mounts of the stained bacterial suspensions on microscope slides.
-
Imaging: Visualize the samples using a fluorescence microscope equipped with appropriate filters for the chosen stains. Capture images of both the treated and control samples. An increase in the number of red-fluorescing cells in the this compound-treated sample compared to the negative control indicates membrane permeabilization.
Visualization of Ultrastructural Changes via Electron Microscopy
This protocol describes the methodology for observing detailed morphological changes in bacteria upon treatment with this compound.
Scanning Electron Microscopy (SEM):
-
Sample Preparation: Treat bacterial cultures with this compound as described in the fluorescence microscopy protocol.
-
Fixation: Fix the bacterial cells with a suitable fixative, such as a solution containing glutaraldehyde and paraformaldehyde, to preserve their structure.
-
Dehydration: Dehydrate the fixed samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Drying: Critically point dry the samples to remove the ethanol without causing structural collapse.
-
Coating: Sputter-coat the dried samples with a thin layer of a conductive metal, such as gold or palladium.
-
Imaging: Observe the coated samples under a scanning electron microscope to visualize surface morphology. Look for changes such as cell lysis, blebbing, or altered cell shape in the treated samples.
Transmission Electron Microscopy (TEM):
-
Sample Preparation and Fixation: Prepare and fix the bacterial samples as for SEM.
-
Post-fixation: Post-fix the samples with osmium tetroxide to enhance contrast.
-
Dehydration and Embedding: Dehydrate the samples in a graded ethanol series and then embed them in a resin, such as Araldite or Spurr's resin.
-
Sectioning: Cut ultra-thin sections (e.g., 70-90 nm) of the embedded samples using an ultramicrotome.
-
Staining: Stain the sections with heavy metal stains, such as uranyl acetate and lead citrate, to further increase contrast.
-
Imaging: Examine the sections under a transmission electron microscope to observe internal ultrastructural changes, such as cytoplasmic disorganization, membrane detachment, and cell wall damage.
Visualizing the Role of Copper in this compound Activity
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the role of copper in this compound's antimicrobial action.
Caption: Biosynthesis of this compound is initiated by copper stress.
Caption: The antimicrobial mechanism of this compound targets the cell membrane.
Caption: Workflow for investigating this compound's antimicrobial effects.
Conclusion
The antimicrobial activity of this compound is inextricably linked to its copper component. The molecule's biosynthesis is a sophisticated bacterial response to copper stress, resulting in a potent metalloantibiotic that effectively targets the cytoplasmic membrane of a broad range of pathogenic bacteria. Understanding the central role of copper in the structure and function of this compound is paramount for the future development of this compound as a therapeutic agent. Further research into the precise molecular interactions at the bacterial membrane will undoubtedly unveil new avenues for the design of novel copper-based antimicrobials to address the growing challenge of antibiotic resistance.
References
- 1. Undergraduate Honors Thesis | Resistance Mechanisms to the Antibiotic this compound in Pseudomonas aeruginosa and Escherichia coli | ID: jh344325m | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. mdpi.com [mdpi.com]
- 4. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynthesis-of-fluopsin-c-a-copper-containing-antibiotic-from-pseudomonas-aeruginosa - Ask this paper | Bohrium [bohrium.com]
- 7. Researchers identify how bacteria make copper into an antibiotic – Department of Chemistry [chem.unc.edu]
- 8. escholarship.org [escholarship.org]
- 9. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Fluopsin C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluopsin C is a copper-containing metalloantibiotic produced by several species of Pseudomonas and Streptomyces. It exhibits broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal and antitumor properties.[1][2][3] The unique structure of this compound, featuring a central copper (II) ion chelated by two N-methylthiohydroxamate ligands, is responsible for its biological activity.[2][3] This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including detailed experimental protocols and data interpretation.
Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its biosynthetic precursors.
Table 1: Mass Spectrometry Data
| Analyte | m/z (Observed) | Molecular Formula | Ion | Technique |
| This compound | 152.929 | [Cu(C₂H₄NOS)]⁺ | [M-C₂H₄NOS]⁺ | LC-HRMS |
| This compound | 243.938 | [Cu(C₄H₉N₂O₂S₂)]⁺ | [M]⁺ | LC-HRMS |
| Precursor 2 | 238.040 | C₇H₁₂NO₆S⁺ | [M+H]⁺ | LC-HRMS |
| Precursor 3 | 208.028 | C₆H₁₀NO₅S⁺ | [M]⁺ | LC-HRMS |
| Precursor 4 | 194.012 | C₅H₈NO₅S⁺ | [M+H]⁺ | LC-HRMS |
Table 2: UV-Visible Spectroscopy Data
| Parameter | Value | Solvent |
| λmax (d-d transition) | 550 - 600 nm | Not Specified |
Table 3: Electron Paramagnetic Resonance (EPR) Spectroscopy Data
Room Temperature (Toluene)
| Isomer | g_iso_ | A_iso_ (⁶³Cu) (MHz) |
| cis | 2.0900 | 259 |
| trans | 2.0808 | 247 |
Frozen Solution (15 K, Toluene)
| Isomer | g-values | A(⁶³Cu) (MHz) | Ratio (cis:trans) |
| cis | [2.151, 2.064, 2.064] | [4][5][5] | 1:6 |
| trans | [2.166, 2.036, 2.036] | [6][7][7] |
Experimental Protocols
Mass Spectrometry (LC-HRMS)
Objective: To determine the mass-to-charge ratio of this compound and its biosynthetic intermediates.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC-HRMS).
-
Sample Preparation: this compound can be extracted from bacterial culture supernatants using organic solvents, followed by purification steps such as column chromatography (VLC and FC).[1] For the analysis of biosynthetic precursors, cell lysates of expressing E. coli strains can be analyzed.
-
Chromatographic Conditions (General): While specific column and mobile phase details for this compound are not extensively published, a general approach for small molecule analysis would involve:
-
Column: A reverse-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase concentration.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ion mode is typically used.
-
Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range. Extracted Ion Chromatograms (EICs) are then used to identify specific compounds based on their accurate mass.[2]
-
UV-Visible Spectroscopy
Objective: To observe the characteristic d-d transition of the Cu(II) ion in this compound.
Methodology:
-
Instrumentation: A standard double-beam UV-Vis spectrophotometer.
-
Sample Preparation: A solution of purified this compound is prepared in a suitable solvent that does not absorb in the visible region. The stability of this compound has been assessed in aqueous solutions at pH 7.4.
-
Measurement:
-
The spectrophotometer is blanked using the solvent.
-
The absorbance spectrum of the this compound solution is recorded over a wavelength range of at least 400-800 nm.
-
The presence of a broad absorption band between 550 and 600 nm is indicative of the d-d transition of the Cu(II) center.[2] Titration with reducing agents like dithiothreitol or glutathione leads to a reduction of this band, indicating the reduction of Cu(II) to Cu(I).
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To characterize the electronic structure of the Cu(II) center in this compound.
Methodology:
-
Instrumentation: An EPR spectrometer capable of X-band and Q-band measurements.
-
Sample Preparation: this compound is dissolved in toluene. This solvent is chosen because it allows for the acquisition of well-defined EPR signals at cryogenic temperatures.
-
X-band EPR at Room Temperature:
-
The sample is placed in a standard EPR tube.
-
The spectrum is recorded at room temperature. This allows for the observation of the isotropic g and A values for the cis and trans isomers of this compound in solution.
-
-
X-band and Q-band EPR at Cryogenic Temperature (15 K):
-
The sample in the EPR tube is flash-frozen in liquid nitrogen and transferred to a cryostat within the EPR spectrometer, cooled to 15 K.
-
Spectra are recorded at both X-band (~9.4 GHz) and Q-band (~34 GHz) frequencies. The frozen-solution spectra provide information on the anisotropic g and A values, allowing for a more detailed understanding of the geometry and electronic environment of the copper center. The use of a higher frequency (Q-band) can help to resolve overlapping signals from the different isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the structure of the organic ligand of this compound and its biosynthetic precursors.
Note: Direct NMR analysis of this compound is challenging due to the paramagnetic nature of the Cu(II) ion, which causes significant broadening of NMR signals. Therefore, NMR studies are typically performed on the copper-free ligand or on the diamagnetic biosynthetic intermediates.
Methodology for Biosynthetic Precursors:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: Purified biosynthetic intermediates are dissolved in a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).
-
Experiments: A suite of 1D and 2D NMR experiments are performed, including:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
-
Data Analysis: The chemical shifts, coupling constants, and correlations observed in these spectra are used to determine the chemical structure of the molecules.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from L-cysteine and fumarate.
Mechanism of Action of this compound on Bacterial Cell Membrane
References
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
Early Studies on Fluopsin C Cytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluopsin C, a copper-containing secondary metabolite produced by various bacteria, including Pseudomonas and Streptomyces species, has garnered significant interest in the scientific community for its potent cytotoxic and antimicrobial properties.[1][2] Early investigations into its biological activity revealed a pronounced ability to induce cell death in various cancer cell lines, positioning it as a potential candidate for novel anticancer therapies. This technical guide provides a comprehensive overview of the foundational studies on this compound's cytotoxicity, with a particular focus on its effects on human breast adenocarcinoma cell lines. The content herein is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, experimental validation, and the key signaling pathways involved.
Core Findings: Oncosis as the Primary Mechanism of Cell Death
Initial studies have unequivocally identified oncosis as the primary mechanism by which this compound exerts its cytotoxic effects on human breast adenocarcinoma cells, specifically the MCF-7 and MDA-MB-231 cell lines.[3][4][5] Oncosis is a form of necrotic cell death characterized by cellular swelling, membrane blebbing, and eventual lysis, distinct from the programmed cell death pathway of apoptosis.[4][5] Treatment with this compound leads to a cascade of cellular events, including the loss of plasma membrane integrity, disruption of the cytoskeleton, and significant metabolic distress.
Quantitative Cytotoxicity Data
The cytotoxic potency of this compound has been quantified in several early studies. The half-maximal inhibitory concentration (IC50) values demonstrate a dose- and time-dependent effect on cell viability.
| Cell Line | Time Point (hours) | IC50 (µmol/L) | Reference |
| MCF-7 | 6 | 2.9 | [4][6] |
| 12 | 1.6 | [4][6] | |
| 24 | 0.9 | [3][4][6] | |
| MDA-MB-231 | 6 | 2.8 | [4][6] |
| 12 | 1.9 | [4][6] | |
| 24 | 1.03 | [3][4] | |
| HL7702 (Normal Human Hepatocytes) | 24 | 2.7 | [3][4] |
| Human Mammary Epithelial Cells | 24 | 2.4 | [3][4] |
Key Experimental Observations and Protocols
Cell Viability Assessment (MTT Assay)
The viability of cancer cells following this compound treatment was predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Expose cells to varying concentrations of this compound (e.g., 0.5 to 8 µmol/L) for specified durations (e.g., 6, 12, and 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Membrane Integrity Assessment (Propidium Iodide Staining and LDH Assay)
The loss of plasma membrane integrity, a hallmark of oncosis, was evaluated using propidium iodide (PI) staining and by measuring the release of lactate dehydrogenase (LDH).
Propidium Iodide (PI) Staining Protocol:
-
Treatment: Treat MCF-7 cells with this compound (e.g., 2 µmol/L).
-
Staining: At various time points, incubate the cells with PI solution (e.g., 10 µg/mL) for 15 minutes in the dark.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of PI-positive (non-viable) cells.[4]
Lactate Dehydrogenase (LDH) Assay Protocol:
-
Treatment: Treat MCF-7 cells with this compound (e.g., 2 µmol/L) for various durations.
-
Sample Collection: Collect the cell culture supernatant at each time point.
-
LDH Measurement: Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. A positive control of 1% Triton X-100 is used to induce 100% LDH release.[4]
Metabolic and Mitochondrial Dysfunction
This compound induces significant metabolic stress, characterized by a decrease in intracellular ATP levels and a loss of mitochondrial membrane potential (Δψm), accompanied by an increase in reactive oxygen species (ROS).
Intracellular ATP Measurement Protocol:
-
Treatment: Treat MCF-7 cells in 96-well plates with this compound (e.g., 2 µmol/L).
-
ATP Determination: At different time points, measure intracellular ATP levels using a luciferin-luciferase-based ATP determination kit according to the manufacturer's protocol. Luminescence is measured using a microplate reader.[4]
Reactive Oxygen Species (ROS) Measurement Protocol:
-
Treatment: Treat MCF-7 cells with this compound (e.g., 2 µmol/L).
-
Probe Incubation: Incubate the cells with 10 µmol/L 2',7'-dichlorofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.[4]
-
Flow Cytometry: Analyze the cellular fluorescence using a flow cytometer to quantify the levels of intracellular ROS.[4]
Mitochondrial Membrane Potential (Δψm) Measurement Protocol:
-
Treatment: Treat MCF-7 cells with this compound (e.g., 2 µmol/L).
-
JC-1 Staining: Incubate the cells with the cationic fluorescent probe JC-1 (5 µg/mL) for 30 minutes at 37°C. In healthy cells with a high Δψm, JC-1 forms aggregates that fluoresce red. In cells with a low Δψm, JC-1 remains as monomers and fluoresces green.
-
Analysis: Analyze the shift in fluorescence from red to green using flow cytometry to determine the loss of Δψm.[4]
Cytoskeletal Disruption
This compound treatment leads to the degradation of key cytoskeletal proteins, contributing to the observed morphological changes of oncosis.
Western Blotting Protocol:
-
Protein Extraction: Lyse this compound-treated and control MCF-7 cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against β-actin and α-tubulin, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunostaining Protocol:
-
Cell Culture and Treatment: Grow MCF-7 cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with primary antibodies against β-actin or α-tubulin, followed by incubation with fluorescently labeled secondary antibodies.
-
Microscopy: Visualize the cytoskeletal architecture using a fluorescence microscope.
Signaling Pathways Implicated in this compound Cytotoxicity
DNA Damage and Endoplasmic Reticulum Stress
More recent early studies have begun to unravel the molecular signaling pathways triggered by this compound. In MCF-7 cells, this compound has been shown to induce DNA damage and endoplasmic reticulum (ER) stress.[7][8] This is evidenced by the increased expression of genes involved in the DNA damage response, such as GADD45A and GPX1, and the activation of the inositol-requiring enzyme 1 (IRE1) pathway of the unfolded protein response (UPR).[7][8] The upregulation of ERN1 (which encodes IRE1α) and TRAF2 mRNA levels points to the activation of this ER stress sensor.[7] Furthermore, an increase in the expression of the pro-apoptotic gene BBC3 (PUMA) suggests a link between these stress responses and the induction of cell death.[7]
Cell Cycle Arrest
In addition to inducing cell death, this compound has been observed to cause cell cycle arrest in the G1 phase in MCF-7 cells. This is supported by the elevated mRNA expression of CDKN1A, the gene encoding the cyclin-dependent kinase inhibitor p21.[7][8] Conversely, a decrease in the expression of the histone variant H2AFX was also noted.[7][8]
Conclusion and Future Directions
The early studies on this compound have laid a solid foundation for understanding its cytotoxic properties, identifying oncosis as the primary mode of cell death in breast cancer cells and highlighting the involvement of mitochondrial dysfunction, cytoskeletal collapse, DNA damage, and ER stress. The potent in vitro activity of this compound underscores its potential as a lead compound for the development of new anticancer agents. However, it is important to note its comparable cytotoxicity against normal cell lines, which indicates a need for strategies to improve its therapeutic index, such as targeted delivery systems.
Future research should focus on a more detailed elucidation of the molecular targets of this compound and the intricate crosstalk between the signaling pathways it activates. In vivo studies are also crucial to validate its anticancer efficacy and to assess its pharmacokinetic and toxicological profiles in a whole-organism context. The development of less toxic analogs or novel formulations could further enhance the therapeutic potential of this intriguing natural product.
References
- 1. This compound: A Review of the Antimicrobial Activity against Phytopathogens [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound induces oncosis of human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces oncosis of human breast adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. DNA damage and reticular stress in cytotoxicity and oncotic cell death of MCF-7 cells treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Fluopsin C: A Technical Guide to a Copper-Containing Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluopsin C is a copper-containing secondary metabolite produced by various bacteria, most notably Pseudomonas aeruginosa.[1][2] This organometallic compound has garnered significant interest within the scientific community due to its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as its antifungal and antitumor properties.[2][3][4] This technical guide provides an in-depth overview of this compound, encompassing its biosynthesis, chemical properties, biological activities, and the experimental methodologies used for its characterization. The information is presented to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, microbiology, and drug discovery.
Introduction
First identified in 1970, this compound is a low-molecular-weight compound characterized by its distinctive dark-green crystalline structure.[2][5] It is produced by certain Pseudomonas and Streptomyces species, often in response to elevated copper concentrations in the environment.[1][2] The molecule consists of a central copper (II) ion chelated by two N-methylthiohydroxamate ligands.[1][2] Its potent biological activities, particularly against pathogenic microbes and cancer cell lines, have made it a subject of renewed interest in the search for novel therapeutic agents.[3][6][7]
Chemical Properties and Structure
This compound is a coordination complex with the chemical formula C₄H₈CuN₂O₂S₂.[2] The core of its structure is a copper ion, which is essential for its biological activity. The ligands responsible for chelating the copper are two molecules of N-methylthiohydroxamate, also known as thioformin.[1][2] The structure of this compound has been elucidated through various spectroscopic techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₈CuN₂O₂S₂ | [2] |
| Molecular Weight | ~243.786 g/mol | [2] |
| Appearance | Dark-green or brownish prismatic crystals | [2][5] |
| Isomeric Forms | Exists as cis and trans isomers | [1] |
Biosynthesis of this compound
The biosynthesis of this compound in Pseudomonas aeruginosa is a complex enzymatic process that is induced by high concentrations of copper.[1] The biosynthetic pathway involves a dedicated gene cluster, designated as the flc cluster (PA3515–PA3519), which encodes five essential enzymes: FlcA, FlcB, FlcC, FlcD, and FlcE.[1][7] The pathway commences with L-cysteine and utilizes fumarate in a series of reactions catalyzed by these enzymes to synthesize the thiohydroxamate ligand.[1]
The key steps in the biosynthetic pathway are:
-
Conjugation: The lyase FlcB catalyzes the conjugation of L-cysteine with fumarate.[1]
-
Oxidative Decarboxylation and N-hydroxylation: The iron-dependent enzyme FlcE acts on the resulting intermediate, leading to the loss of a carboxyl group and hydroxylation of the nitrogen atom.[1]
-
Methylene Excision: Another iron-dependent enzyme, FlcD, catalyzes the removal of a methylene group.[1]
-
Cleavage and Fumarate Recycling: The lyase FlcC cleaves the molecule to release the thiohydroxamate precursor and recycles fumarate.[1]
-
Methylation: Finally, the methyltransferase FlcA utilizes S-adenosyl-L-methionine (SAM) to methylate the thiohydroxamate precursor, forming the final ligand.[1]
-
Copper Chelation: Two of these synthesized ligands then chelate a copper (II) ion to form the mature this compound molecule.[1][2]
Biological Activities
This compound exhibits a wide range of biological activities, making it a molecule of significant therapeutic interest.
Antimicrobial Activity
This compound is a potent antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] Its primary mechanism of action involves the disruption of the cytoplasmic membrane, leading to increased membrane permeability and subsequent cell death.[3][4] Studies using electron microscopy have shown that this compound causes significant morphological changes to bacterial cells, including cell shrinkage and lysis.[2][3]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Klebsiella pneumoniae (Carbapenemase-producing) | KPC | < 2 | [8] |
| Staphylococcus aureus (Methicillin-resistant) | MRSA N315 | 0.5 | [3] |
| Enterococcus faecium | ATCC 6569 | 1 | [3] |
| Xanthomonas citri subsp. citri | 306 | 0.25 | [3] |
| Acinetobacter baumannii (Multidrug-resistant) | - | - | [1] |
| Candida species | - | - | [3] |
Note: The table presents a selection of reported MIC values. These values can vary depending on the specific strain and the experimental conditions.
Antitumor Activity
In addition to its antimicrobial properties, this compound has demonstrated significant cytotoxicity against various cancer cell lines.[7] Its anticancer effects are attributed to the induction of oncotic cell death, a form of necrosis characterized by cell swelling and membrane blebbing.[7]
Table 3: Cytotoxicity (IC₅₀) of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µmol/L) at 24h | Reference |
| MCF-7 | Breast Adenocarcinoma | 0.9 | [7] |
| MD-MBA-231 | Breast Adenocarcinoma | 1.03 | [7] |
| HL7702 (Normal) | Human Hepatocytes | 2.7 | [7] |
| Normal Human Mammary Epithelial Cells | - | 2.4 | [7] |
Experimental Protocols
This section outlines the general methodologies employed in the study of this compound. For precise replication, consulting the original research articles is recommended.
Isolation and Purification of this compound
This compound is typically isolated from the culture supernatant of producing bacterial strains, such as Pseudomonas aeruginosa LV.[8][9]
-
Cultivation: The bacteria are cultured in a suitable medium, often supplemented with copper salts to induce this compound production.[2][10]
-
Extraction: The culture supernatant is subjected to solvent extraction, for example, with dichloromethane, to isolate the crude this compound.[11]
-
Chromatography: The crude extract is then purified using chromatographic techniques. Flash chromatography with a silica gel column is a common method. A mobile phase gradient, such as dichloromethane and ethyl acetate, can be used to elute this compound.[9] High-performance liquid chromatography (HPLC) with a C18 column can be employed for final purification and analysis.[9]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various microorganisms is typically determined using the broth microdilution method.[12][13][14]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.[13][14]
Assessment of Membrane Permeability
Fluorescence microscopy is a key technique to visualize the effects of this compound on bacterial membrane integrity.[3][4]
-
Treatment: Bacterial cells are incubated with this compound at a specific concentration (e.g., IC₉₀) for a defined period (e.g., 15 minutes).[3]
-
Staining: The treated cells are then stained with a combination of fluorescent dyes, such as DAPI (4′,6-diamidino-2-phenylindole) and propidium iodide (PI). DAPI stains the DNA of all cells, while PI only enters cells with compromised membranes.[3]
-
Microscopy: The cells are observed under a fluorescence microscope. Cells with intact membranes will fluoresce blue (DAPI), while cells with damaged membranes will fluoresce red (PI) or a combination of red and blue.[3]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxicity of this compound against cancer cell lines.[15]
-
Cell Seeding: The target cancer cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a specific duration (e.g., 24 hours).
-
MTT Addition: An MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: A solubilizing agent (e.g., isopropanol) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 550-600 nm.[15] The absorbance is proportional to the number of viable cells.
Mechanism of Action
The primary mode of action of this compound is the disruption of the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria.[3][4] This leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[3] In some bacteria, this compound has also been observed to interfere with cell division by affecting the formation of the Z-ring, a key component of the bacterial septation machinery.[2][10] In cancer cells, this compound induces oncosis, a form of necrotic cell death, which is characterized by cellular swelling, membrane blebbing, and loss of membrane integrity.[7]
Conclusion and Future Perspectives
This compound is a fascinating secondary metabolite with significant potential as a therapeutic agent. Its broad-spectrum antimicrobial activity, coupled with its efficacy against multidrug-resistant pathogens and cancer cells, makes it a compelling candidate for further drug development. Future research should focus on elucidating the finer details of its mechanism of action, exploring potential resistance mechanisms, and optimizing its structure to enhance efficacy and reduce toxicity. The development of synthetic analogs and novel delivery systems could also pave the way for the clinical application of this promising natural product.
References
- 1. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - French National ANTIBIOTIC RESISTANCE Portal [ppr-antibioresistance.inserm.fr]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 13. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Blueprint: A Technical Guide to the Identification of the Fluopsin C Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the identification and characterization of the biosynthetic gene cluster for Fluopsin C, a potent copper-containing antibiotic. This compound, produced by bacteria such as Pseudomonas aeruginosa, exhibits broad-spectrum antimicrobial activity, making its biosynthetic pathway a critical area of study for the development of novel therapeutic agents.[1][2][3] This document details the genetic organization, the intricate biosynthesis process, and the key experimental protocols that were instrumental in its elucidation.
The flc Gene Cluster: The Genetic Locus of this compound Biosynthesis
The biosynthesis of this compound is orchestrated by a dedicated set of genes, identified as the flc gene cluster. In the model organism Pseudomonas aeruginosa PAO1, this cluster consists of five genes, designated flcA through flcE (locus tags PA3515–PA3519).[1] This cluster is situated within a "copper island" in the genome and its expression is regulated by the copper-sensing transcriptional regulator, CueR, highlighting the role of copper in triggering the antibiotic's production.[1][4] Adjacent to the flc cluster, an efflux pump encoded by mexPQ-opmE (PA3521–PA3523) is believed to confer self-resistance to the producing organism.[1][5]
Genomic Organization of the flc Cluster
The arrangement of the flc genes within the P. aeruginosa PAO1 genome is a key aspect of its regulation and function. The diagram below illustrates the genetic architecture of this region.
Functional Annotation of the flc Genes
Each gene within the flc cluster encodes an enzyme with a specific role in the multi-step synthesis of the this compound thiohydroxamate ligand. The omission of any single flc enzyme completely halts the production of this compound.[4]
| Gene (Locus Tag) | Protein | Enzyme Family | Proposed Function in Biosynthesis |
| flcA (PA3515) | FlcA | Methyltransferase | Catalyzes the final N-methylation of the thiohydroxamate intermediate.[1][4] |
| flcB (PA3516) | FlcB | Adenylosuccinate Lyase Superfamily | Catalyzes the initial conjugation of L-cysteine with fumarate.[1][4] |
| flcC (PA3517) | FlcC | Lyase | Cleaves the C-S bond to release the thiohydroxamate and recycle fumarate.[1][4] |
| flcD (PA3518) | FlcD | Heme Oxygenase | Performs methylene excision from the cysteine backbone, releasing formate.[1][4] |
| flcE (PA3519) | FlcE | Heme Oxygenase | Catalyzes oxidative decarboxylation and N-hydroxylation of the S-succinyl cysteine intermediate.[1][4] |
The this compound Biosynthetic Pathway
The synthesis of this compound is a remarkable enzymatic cascade that transforms the simple amino acid L-cysteine into a minimal thiohydroxamate ligand, which then chelates copper.[1][2] The pathway begins with the recruitment of L-cysteine and L-methionine, as confirmed by isotope labeling studies.[1][4] The process involves two lyases, two iron-dependent heme oxygenases, and a methyltransferase.[1][2]
References
- 1. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. Undergraduate Honors Thesis | Resistance Mechanisms to the Antibiotic this compound in Pseudomonas aeruginosa and Escherichia coli | ID: jh344325m | Carolina Digital Repository [cdr.lib.unc.edu]
N-Methylthiohydroxamate Ligands in Fluopsin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluopsin C, a copper-containing metalloantibiotic produced by Pseudomonas aeruginosa and Streptomyces species, has garnered significant interest for its broad-spectrum antimicrobial activity.[1][2] At the heart of its biological function lies a unique chelating moiety: the N-methylthiohydroxamate ligand. This technical guide provides an in-depth exploration of the N-methylthiohydroxamate ligands within this compound, detailing their structure, biosynthesis, mechanism of action, and antimicrobial efficacy. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising natural product.
Introduction
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health.[3] this compound has emerged as a potential therapeutic agent due to its potent activity against a range of Gram-positive and Gram-negative bacteria, including clinically important MDR strains.[3] The core of this compound's structure is a copper (II) ion coordinated by two N-methylthiohydroxamate ligands, also known as thioformin.[4][5] This guide will dissect the critical role of these ligands in the structure, synthesis, and potent biological activity of this compound.
Structure and Chelation
This compound is a coordination complex with the chemical formula C4H8N2O2S2Cu.[4] The central cupric ion (Cu²⁺) is chelated by two bidentate N-methylthiohydroxamate ligands.[4][6] This coordination creates a stable, near-planar structure that is crucial for its biological activity. The thiohydroxamate functionality provides a soft sulfur donor and a hard oxygen donor, which effectively bind to the copper ion.
Biosynthesis of the N-Methylthiohydroxamate Ligand
The biosynthesis of the N-methylthiohydroxamate ligand in Pseudomonas aeruginosa is a complex enzymatic process encoded by the flc gene cluster (PA3515–PA3519).[6][7] This pathway begins with L-cysteine and involves a series of unusual enzymatic transformations.[6][8]
The key steps in the biosynthetic pathway are:
-
Succinylation: The enzyme FlcB catalyzes the conjugation of L-cysteine with fumarate.[6]
-
Oxidative Decarboxylation and N-Hydroxylation: The heme oxygenase-like enzyme FlcE carries out the oxidative decarboxylation and N-hydroxylation of the S-succinylated cysteine intermediate.[4][6]
-
Methylene Excision: Another heme-dependent enzyme, FlcD, catalyzes the excision of a methylene group.[4]
-
Desuccinylation: The lyase FlcC removes the succinyl group, yielding the thiohydroxamate.[6]
-
Methylation: Finally, the methyltransferase FlcA methylates the nitrogen atom to form the N-methylthiohydroxamate ligand.[4][6]
Biosynthetic pathway of the N-methylthiohydroxamate ligand in this compound.
Mechanism of Action
The primary mechanism of action of this compound is the disruption of the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria.[9][10] The N-methylthiohydroxamate ligands are crucial for this activity, as they enable the complex to interact with and permeate the bacterial cell membrane.[9][11] This leads to increased membrane permeability, loss of cellular contents, and ultimately, cell death.[9][10] Studies have shown that this compound can cause complete disruption of the cell membrane.[9][10] In some bacteria, it has also been observed to interfere with cell division by affecting the divisional septum, though this is considered a secondary effect.[9][10]
References
- 1. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Undergraduate Honors Thesis | Resistance Mechanisms to the Antibiotic this compound in Pseudomonas aeruginosa and Escherichia coli | ID: jh344325m | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Review of the Antimicrobial Activity against Phytopathogens [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unusual cysteine modifications in natural product biosynthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00020J [pubs.rsc.org]
- 8. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa [escholarship.org]
- 9. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 10. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Fluopsin C: A Technical Guide on its Response to Elevated Copper Concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluopsin C is a copper-containing secondary metabolite with potent, broad-spectrum antimicrobial activity.[1][2] Produced by various bacteria, including Pseudomonas aeruginosa, its biosynthesis is intricately linked to the cellular response to elevated copper concentrations, positioning it as a key molecule in copper stress management and microbial competition.[1][3] This technical guide provides an in-depth overview of the relationship between copper levels and this compound production, its antimicrobial efficacy, the underlying biochemical pathways, and detailed experimental protocols for its study.
Data Presentation
This compound Production in Response to Copper
The biosynthesis of this compound is a direct response to copper-induced stress. In Pseudomonas aeruginosa, the expression of the flc gene cluster, which is responsible for this compound synthesis, is significantly upregulated in the presence of elevated copper levels.[1] While a comprehensive dose-response curve correlating copper concentration with this compound yield is not extensively documented in the current literature, specific concentrations have been successfully used for its production.
| Organism | Culture Medium | Copper Salt | Copper Concentration | Notes |
| Pseudomonas aeruginosa PAO1 | M9 Minimal Media | CuSO₄ | 250 µM | This concentration is well-tolerated by the organism and induces this compound production.[1] |
| Pseudomonas aeruginosa LV strain | Nutrient Broth | CuCl₂ | 5 mg/L | Used for the production of this compound for antimicrobial testing.[4] |
Antimicrobial Activity of this compound
This compound exhibits potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) |
| Acinetobacter baumannii | ATCC 19606 | 5.2 |
| Acinetobacter baumannii | AR0312 | 20.8 |
| Bacillus subtilis | 168 | 1.3 |
| Candida albicans | SC5314 | 1.3 |
| Enterococcus faecium | ATCC 6569 | < 2 |
| Escherichia coli | BW25113 | 5.2 |
| Klebsiella pneumoniae | ATCC 10031 | < 2 |
| Staphylococcus aureus | ATCC 29213 | 1.3 |
| Staphylococcus aureus (MRSA) | N315 | < 2 |
| Xanthomonas citri | 306 | 0.25 (IC₉₀) |
| Pseudomonas aeruginosa | PAO1 | > 70 |
Note: The MIC values are compiled from various sources.[1][4][5] It is noteworthy that the producing organism, P. aeruginosa, demonstrates high resistance to this compound.[1]
Signaling Pathways and Regulatory Mechanisms
The production of this compound in Pseudomonas aeruginosa is a tightly regulated process initiated by the presence of excess intracellular copper. The primary regulator of this response is the copper-sensing transcriptional regulator, CueR.[2][6]
Copper-Induced Biosynthesis of this compound
Caption: Copper-mediated regulation of this compound biosynthesis in P. aeruginosa.
Enzymatic Pathway of this compound Biosynthesis
The biosynthesis of the this compound ligand from L-cysteine and L-methionine is a multi-step enzymatic process catalyzed by the proteins encoded by the flc operon.
Caption: Enzymatic steps in the biosynthesis of the this compound ligand.
Experimental Protocols
Protocol 1: Production of this compound in P. aeruginosa
This protocol is adapted from the methodology used for inducing this compound production in P. aeruginosa PAO1.[1]
1. Materials:
-
P. aeruginosa PAO1 strain
-
M9 minimal media
-
CuSO₄ solution (sterile)
-
Shaking incubator
-
Spectrophotometer
2. Procedure:
-
Prepare M9 minimal media according to standard protocols.
-
Inoculate a starter culture of P. aeruginosa PAO1 in M9 media and grow overnight at 37°C with shaking.
-
Inoculate fresh M9 media with the overnight culture to an initial OD₆₀₀ of 0.05.
-
Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of approximately 0.5.
-
Induce this compound production by adding sterile CuSO₄ solution to a final concentration of 250 µM.
-
Continue to incubate the culture at 37°C with shaking for 18-24 hours.
-
Monitor for the appearance of a characteristic dark green color in the culture, indicative of this compound production.
Protocol 2: Extraction and Purification of this compound
This protocol outlines the general steps for extracting and purifying this compound from a bacterial culture.
1. Materials:
-
P. aeruginosa culture producing this compound
-
Centrifuge and appropriate centrifuge tubes
-
Dichloromethane (DCM)
-
Separatory funnel
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
2. Procedure:
-
Harvest the bacterial culture by centrifugation at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted this compound.
-
Perform a liquid-liquid extraction by mixing the supernatant with an equal volume of dichloromethane in a separatory funnel.
-
Shake the funnel vigorously and then allow the layers to separate. The green, this compound-containing layer will be the organic (bottom) layer.
-
Collect the organic layer and repeat the extraction process on the aqueous layer to maximize recovery.
-
Combine the organic extracts and remove the solvent using a rotary evaporator.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Purify this compound using an HPLC system equipped with a C18 column. Elute with a gradient of acetonitrile and water, monitoring the absorbance at approximately 264 nm.
-
Collect the fractions corresponding to the this compound peak and verify purity using mass spectrometry.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a generalized method for determining the MIC of this compound against a target microorganism, following the principles of the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
Purified this compound
-
Target microorganism
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Incubator
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare a series of two-fold serial dilutions in the growth medium in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.
-
Prepare an inoculum of the target microorganism standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (microorganism in medium without this compound) and a negative control (medium only) on each plate.
-
Incubate the plates at the optimal growth temperature for the target microorganism for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible growth. Alternatively, use a microplate reader to measure the OD₆₀₀ of each well. The MIC is the lowest concentration that prevents an increase in OD₆₀₀.
Conclusion
This compound is a fascinating copper-containing antibiotic whose production is a direct and regulated response to copper stress in Pseudomonas aeruginosa. This technical guide has provided a summary of the quantitative data available, detailed the signaling and biosynthetic pathways, and offered experimental protocols for the study of this potent antimicrobial compound. Further research into the precise dose-dependent relationship between copper concentration and this compound yield will provide a more complete understanding of its role in copper homeostasis and its potential for biotechnological and therapeutic applications.
References
- 1. From Copper Tolerance to Resistance in Pseudomonas aeruginosa towards Patho-Adaptation and Hospital Success - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum-Sensing Regulation of a Copper Toxicity System in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper homeostasis networks in the bacterium Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Fluopsin C Production and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the production and purification of Fluopsin C, a potent copper-containing antimicrobial compound. The protocols are based on established methodologies for the cultivation of producing microorganisms and the subsequent isolation and purification of the target compound.
Introduction
This compound is a low-molecular-weight organocopper secondary metabolite produced by some bacteria of the genera Pseudomonas and Streptomyces.[1][2] First identified in 1970, it appears as dark-green prismatic crystals and exhibits strong, broad-spectrum antimicrobial activity against various human and plant pathogens, including multidrug-resistant strains.[1][3][4] Its production is notably induced by the presence of copper ions in the culture medium.[1] The primary mechanism of action of this compound involves the disruption of the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria.[5][6] This document outlines the protocols for the production of this compound using Pseudomonas aeruginosa and its subsequent purification.
Production of this compound
The production of this compound is typically carried out by fermentation of Pseudomonas aeruginosa, with the LV strain being one of the most studied.[1][5] The key to successful production is the supplementation of the culture medium with copper, which triggers the expression of the flc gene cluster responsible for this compound biosynthesis.[1][7]
Table 1: Culture Conditions for Pseudomonas aeruginosa LV Strain for this compound Production
| Parameter | Value/Condition | Reference |
| Microorganism | Pseudomonas aeruginosa LV strain | [8] |
| Activation Step | ||
| Medium | Nutrient Agar + 100 mg/L CuCl₂ · 2H₂O | [8] |
| Incubation | Two consecutive cultures: 48 h then 24 h at 28 °C | [8] |
| Fermentation Step | ||
| Inoculum Preparation | Resuspend colonies in 0.85% (w/v) NaCl to OD₅₉₀nm of 0.09 | [4] |
| Production Medium | Nutrient Broth + Copper Chloride (g/L): Peptone 2.0; Meat Extract 1.2; CuCl₂·2H₂O 0.03 | [4] |
| Inoculation Volume | 0.01% (v/v) of the adjusted cell suspension | [4] |
| Incubation Time | 8 days | [4] |
| Temperature | 28 °C | [4] |
| Agitation | 170 rpm in an orbital shaker | [4] |
| pH | 6.8 ± 0.2 | [4] |
Experimental Protocol: Fermentation of P. aeruginosa for this compound Production
-
Activation of Culture:
-
Streak the Pseudomonas aeruginosa LV strain on Nutrient Agar plates supplemented with 100 mg/L of CuCl₂ · 2H₂O.
-
Incubate at 28 °C for 48 hours.
-
Perform a second subculture on a fresh plate of the same medium and incubate at 28 °C for 24 hours.[8]
-
-
Inoculum Preparation:
-
Harvest colonies from the activation plate and resuspend them in a sterile 0.85% (w/v) NaCl solution.
-
Adjust the cell density to an optical density at 590 nm (OD₅₉₀nm) of 0.09.[4]
-
-
Production Fermentation:
-
Prepare the production medium (Nutrient Broth with 0.03 g/L CuCl₂·2H₂O, pH 6.8).
-
Inoculate the production medium with 0.01% (v/v) of the prepared inoculum.
-
Incubate the culture at 28 °C with agitation at 170 rpm for 8 days.[4]
-
-
Harvesting:
-
After incubation, harvest the fermentation broth by centrifugation at 9,000 rpm and 4 °C for 15 minutes to separate the cell-free supernatant from the bacterial cells.[4] The supernatant contains the secreted this compound.
-
Purification of this compound
The purification of this compound from the fermentation supernatant involves several steps, including acidification, drying, solvent extraction, and chromatography.[4] This process can yield semi-purified fractions or highly pure this compound.[1]
Table 2: Parameters for this compound Purification
| Step | Parameter/Reagent | Specification | Reference |
| Supernatant Preparation | Acidification | Adjust to pH 4.0 with 1 M HCl | [4] |
| Drying | 48 hours at 60 °C | [4] | |
| Solvent Extraction | Solvent | Dichloromethane | [4][9] |
| Ratio (Solvent:Dried Extract) | 2:1 (v/v), repeated three times | [4] | |
| Concentration | Rotary evaporation | [4][9] | |
| Chromatography | Method | Flash Chromatography (two sequential procedures) | [3][4] |
| Column | C18 (5 µm × 4.6 mm × 250 mm) | [3] | |
| Mobile Phase | Gradient of acidified ultrapure water (1% v/v acetic acid) to acetonitrile | [3] | |
| Detection | 262 nm | [3] | |
| Purity Achieved | 90.45% | [3] |
Experimental Protocol: Purification of this compound
-
Supernatant Treatment:
-
Take the cell-free supernatant and acidify it to pH 4.0 using a 1 M HCl solution.
-
Centrifuge again under the same conditions (9,000 rpm, 4 °C, 15 min) to remove any precipitates.
-
Dry the acidified supernatant for 48 hours at 60 °C.[4]
-
-
Liquid-Liquid Extraction:
-
Perform a liquid-liquid extraction on the dried extract using dichloromethane at a 1:2 (v/v) ratio.
-
Repeat the extraction three times to maximize the recovery of this compound.
-
Collect the dichloromethane phase and concentrate it using a rotary evaporator.[4]
-
-
Flash Chromatography:
-
Subject the concentrated dichloromethane extract to two sequential flash chromatography procedures for purification.[4]
-
For analytical confirmation, use a C18 column (5 µm × 4.6 mm × 250 mm).
-
Elute the compound using a gradient system of acidified ultrapure water (1% v/v acetic acid) to acetonitrile.
-
Monitor the elution at a wavelength of 262 nm. Pure this compound is expected to elute as a distinct peak.[3]
-
Biosynthesis of this compound
The biosynthesis of this compound in Pseudomonas aeruginosa is a five-enzyme pathway that starts with L-cysteine.[7][10] This pathway is encoded by the flc gene cluster (PA3515–PA3519) and is induced by elevated copper concentrations.[7] The enzymes involved are FlcB, FlcE, FlcD, FlcC, and FlcA.[1][7]
Table 3: Key Enzymes and Reactions in this compound Biosynthesis
| Enzyme | Reaction | Precursor | Product |
| FlcB | Conjugation of L-cysteine with fumarate | L-cysteine, Fumarate | Precursor 2 |
| FlcE | Oxidative decarboxylation and N-hydroxylation | Precursor 2 | Precursor 3 |
| FlcD | Methylene excision | Precursor 3 | Precursor 4 |
| FlcC | Removal of the succinyl group | Precursor 4 | Precursor 5 |
| FlcA | Methylation (uses SAM) | Precursor 5 | Cu-free Fluopsin (Precursor 6) |
Reference for all entries in the table:[1]
The final step involves the chelation of a copper ion by two molecules of the N-methylthiohydroxamate ligand to form the active this compound complex.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 6. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposomal this compound: Physicochemical Properties, Cytotoxicity, and Antibacterial Activity In Vitro and over In Vivo MDR Klebsiella pneumoniae Bacteremia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of Fluopsin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluopsin C is a copper-containing metalloantibiotic produced by Pseudomonas aeruginosa and Streptomyces sp.[1][2] It has demonstrated broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains, as well as antifungal and antitumor properties.[1][2][3] The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents like this compound.[4] These application notes provide a comprehensive overview of the in vitro antimicrobial susceptibility testing of this compound, including detailed protocols and data presentation to guide researchers in evaluating its efficacy.
Mechanism of Action
The primary mechanism of action of this compound is the disruption of the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria.[1][2][5] This leads to membrane permeabilization, loss of cellular contents, and ultimately cell death.[1] Electron microscopy studies have shown that treatment with this compound results in complete disruption of the cell membrane and wall.[1][2] In some bacteria, it has also been observed to interfere with cell septation.[2][6] While the primary target is the cell membrane, investigations into other potential targets are ongoing.[2] Some research suggests that mutations in the 70S ribosome and tRNA-Ala may be associated with resistance to this compound, indicating potential secondary targets.[3]
Data Presentation: Antimicrobial Activity of this compound
The following tables summarize the in vitro activity of this compound against various bacterial strains as reported in the literature. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key indicators of antimicrobial efficacy.
Table 1: In Vitro Antimicrobial Activity of this compound against various bacterial strains.
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-resistant (MRSA) N315 | < 2 | - | [7] |
| Enterococcus faecium | - | < 2 | - | [7] |
| Klebsiella pneumoniae | Carbapenemase-producing (KPC) | 2 | < 2 | [7][8] |
| Klebsiella pneumoniae | ATCC 10031 (sensitive) | 1.66 | 1.66 | [9] |
| Klebsiella pneumoniae | KPN-19 (MDR) | 3.32 | 3.32 | [9] |
| Acinetobacter baumannii | Multidrug-resistant | - | - | [10] |
Note: "-" indicates data not reported in the cited literature.
Experimental Protocols
Standardized protocols for antimicrobial susceptibility testing are crucial for reproducible and comparable results. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][11][12][13]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Positive control (bacterial suspension without antimicrobial agent)
-
Negative control (broth only)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions and the positive control well.
-
Add 100 µL of sterile CAMHB to the negative control wells.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.
Disk Diffusion for Susceptibility Testing
This method provides a qualitative assessment of antimicrobial susceptibility.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound solution of a known concentration (e.g., 10 µ g/disk )
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Impregnate sterile paper disks with a defined amount of this compound (e.g., 10 µg).
-
Using a sterile cotton swab, evenly streak the standardized bacterial inoculum over the entire surface of an MHA plate to create a uniform lawn of growth.
-
Aseptically place the this compound-impregnated disk onto the surface of the agar.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the organism's susceptibility.
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the determination of the MIC from the broth microdilution assay, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto a fresh MHA plate.
-
Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Visualizations
Experimental Workflow for In Vitro Antimicrobial Susceptibility Testing of this compound
Caption: Workflow for determining the in vitro antimicrobial susceptibility of this compound.
Proposed Mechanism of Action of this compound
References
- 1. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 2. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Undergraduate Honors Thesis | Resistance Mechanisms to the Antibiotic this compound in Pseudomonas aeruginosa and Escherichia coli | ID: jh344325m | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. S-EPMC6824035 - this compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae. - OmicsDI [omicsdi.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. woah.org [woah.org]
- 12. fda.gov [fda.gov]
- 13. idmp.ucsf.edu [idmp.ucsf.edu]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Fluopsin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluopsin C is a copper-containing organometallic secondary metabolite produced by some species of Pseudomonas and Streptomyces.[1] It has demonstrated potent, broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains, as well as some fungi.[2][3] The primary mechanism of action of this compound is the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell lysis.[4][5] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation: MIC of this compound Against Various Microorganisms
The following table summarizes the reported MIC values of this compound against a range of clinically relevant microorganisms.
| Gram-Positive Bacteria | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 1.56[1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) N315 | 0.5[5][6] |
| Staphylococcus aureus | MRSA BEC9393 | 1.0[6] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) 170 | 1.0[6] |
| Bacillus subtilis | 168 | >10.4 (producer is resistant)[7] |
| Gram-Negative Bacteria | Strain | MIC (µg/mL) |
| Klebsiella pneumoniae | Kpn-19 (Carbapenemase-producing) | 2.0[2][6] |
| Klebsiella pneumoniae | ATCC 10031 | 1.66[8] |
| Acinetobacter baumannii | Extensively Drug-Resistant (XDR) | 3.5[1] |
| Escherichia coli | BW25113 | <0.65[7] |
| Pseudomonas aeruginosa | PAO1 (Producer) | >70[9] |
| Xanthomonas citri | - | IC90 of 0.25[4] |
| Fungi | Strain | MIC (µg/mL) |
| Candida albicans | - | Data not readily available |
| Aspergillus fumigatus | - | Data not readily available |
Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions. IC90 represents the concentration that inhibits 90% of the organisms.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound for use in MIC assays.
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Syringe filter (0.22 µm pore size, compatible with organic solvents)
Procedure:
-
Determine the desired stock concentration. A common starting stock concentration for antimicrobial susceptibility testing is 10 mg/mL.[10]
-
Weigh the required amount of this compound powder using an analytical balance.
-
Solubilize this compound. Based on available literature, this compound can be reconstituted in DMSO.[6] Add the appropriate volume of sterile DMSO to the weighed this compound to achieve the desired stock concentration. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of sterile DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Sterilize the stock solution. Filter-sterilize the this compound stock solution using a 0.22 µm syringe filter into a sterile tube.[11] This is crucial to prevent contamination of the subsequent MIC assay.
-
Aliquot and store. Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below, protected from light.[10]
Protocol 2: Determination of MIC by Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format. This method is aligned with the principles outlined by the CLSI.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria)
-
Bacterial or fungal culture in the logarithmic growth phase
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator
-
Micropipettes and sterile tips
-
Sterility control (broth only)
-
Growth control (broth + inoculum, no drug)
Procedure:
-
Prepare the Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Serial Dilutions of this compound in the Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
In the first well of a row, add a specific volume of the this compound stock solution to achieve the highest desired test concentration (e.g., for a final volume of 100 µL per well, a 1:100 dilution of a 1 mg/mL stock would yield a starting concentration of 10 µg/mL).
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared inoculum to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL and dilute the drug concentration by half, achieving the final test concentrations.
-
Include a growth control well containing 100 µL of broth and 100 µL of the inoculum.
-
Include a sterility control well containing 200 µL of uninoculated broth.
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation and contamination.
-
Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.
-
-
Determine the MIC:
-
After incubation, visually inspect the wells for turbidity (indicating microbial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth. This can be confirmed by reading the absorbance at 600 nm using a microplate reader.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination of this compound.
Proposed Mechanism of Action of this compound
Caption: Mechanism of this compound on the bacterial cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Liposomal this compound: Physicochemical Properties, Cytotoxicity, and Antibacterial Activity In Vitro and over In Vivo MDR Klebsiella pneumoniae Bacteremia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Application Notes and Protocols for In Vivo Efficacy Studies of Fluopsin C in Murine Models
These application notes provide a summary of the in vivo efficacy of Fluopsin C in murine models, primarily focusing on its antibacterial properties against multidrug-resistant organisms. The protocols are based on published studies and are intended for researchers, scientists, and drug development professionals.
Overview of this compound
This compound is a copper-containing metalloantibiotic produced by several bacterial species, including Pseudomonas aeruginosa.[1][2][3][4] It has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2][3][5] Some studies also report potential antitumor activity, though in vivo murine studies focusing on this aspect are not as extensively detailed in the current literature.[2][6][7] The primary mechanism of its antimicrobial action is believed to be the disruption of the bacterial cytoplasmic membrane.[4][6][7]
In Vivo Efficacy Data in Murine Sepsis Models
The in vivo efficacy of this compound has been evaluated in murine models of acute sepsis induced by carbapenemase-producing Klebsiella pneumoniae (KPC). The primary endpoint in these studies is the survival rate of the infected mice.
Table 1: Summary of In Vivo Efficacy of Free this compound in a Murine Sepsis Model
| Treatment Group | Dosing Regimen | Survival Rate | Time Point | Reference |
| Control (Placebo) | - | 0% | >24 hours | [2][8] |
| This compound | 1 mg/kg (single dose) | 25% | 48 hours | [2][8] |
| 17% | 96 hours | [2][8] | ||
| This compound | 2 mg/kg (single dose) | 50% | 72 hours | [2][8] |
| This compound | 1 mg/kg (two doses, 8h apart) | 42% | 72 hours | [2][8] |
Table 2: Summary of In Vivo Efficacy of Liposomal this compound in a Murine Bacteremia Model
| Treatment Group | Dosing Regimen | Mortality Reduction | Time Point | Reference |
| Free this compound | 2 mg/kg (two doses) | 20% | 24 hours | [9] |
| Liposomal this compound (DSPE-PEG DMSO+Flp) | 1 mg/kg (single dose) | 40% | 24 hours | [9] |
Toxicity Profile in Murine Models
Toxicological evaluation of this compound in mice has been conducted to determine its safety profile.
Table 3: Summary of this compound Toxicity in Mice
| Parameter | Value/Observation | Reference |
| LD50 | 4 mg/kg | [2][9] |
| Nephrotoxicity | Absent | [1][2][8] |
| Hepatotoxicity | Moderate | [1][2][8] |
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for evaluating the in vivo antibacterial efficacy of this compound.
This protocol outlines the steps to establish a murine model of sepsis to test the efficacy of this compound.
Materials:
-
Specific pathogen-free Swiss mice
-
Carbapenemase-producing Klebsiella pneumoniae (e.g., kpn-KPC 19 strain)
-
Sterile saline solution (0.9% NaCl)
-
This compound (free or liposomal formulation)
-
Vehicle control (e.g., sterile saline)
-
Syringes and needles for injection
-
Animal housing and monitoring equipment
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Bacterial Inoculum Preparation:
-
Induction of Sepsis:
-
Inject the bacterial suspension intraperitoneally (IP) into the mice.[8]
-
-
Treatment Administration:
-
Monitoring and Data Collection:
-
Monitor the mice for signs of illness and mortality at regular intervals (e.g., every 12 hours) for a specified period (e.g., up to 96 hours or 7 days).
-
Record survival data to generate Kaplan-Meier survival curves.
-
This protocol describes the determination of the acute toxicity of this compound in mice.
Materials:
-
Healthy, specific pathogen-free mice
-
This compound
-
Vehicle control
-
Syringes and needles for injection
-
Equipment for clinical observation and sample collection
Procedure:
-
Animal Acclimatization: Acclimate mice as described above.
-
Dose Administration:
-
Administer single intravenous (IV) doses of this compound at various concentrations to different groups of mice.
-
Include a control group that receives only the vehicle.
-
-
Toxicity Observation:
-
Histopathological Analysis:
Visualizations
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound in a murine sepsis model.
The proposed mechanism of action for this compound is the disruption of the bacterial cell membrane.
References
- 1. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-EPMC6824035 - this compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae. - OmicsDI [omicsdi.org]
- 4. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 5. Undergraduate Honors Thesis | Resistance Mechanisms to the Antibiotic this compound in Pseudomonas aeruginosa and Escherichia coli | ID: jh344325m | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. mdpi.com [mdpi.com]
- 7. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Elucidating the Effects of Fluopsin C on Bacteria using Electron Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluopsin C is a copper-containing secondary metabolite produced by some species of Pseudomonas and Streptomyces.[1] It has garnered significant interest within the scientific community due to its potent antimicrobial activity against a broad spectrum of pathogens, including multidrug-resistant strains.[2][3] Understanding the precise mechanism of action of novel antimicrobial compounds is paramount for their development as therapeutic agents. Electron microscopy, with its ability to visualize cellular structures at high resolution, serves as an indispensable tool in this endeavor. This document provides detailed application notes and protocols for utilizing scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to investigate the morphological and ultrastructural effects of this compound on bacteria. The primary mode of action of this compound has been identified as the disruption of the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria.[4][5][6][7]
Data Presentation: Summary of this compound Effects on Bacterial Ultrastructure
The following tables summarize the observed effects of this compound on various bacterial species as determined by electron microscopy. These findings highlight the significant damage inflicted upon the bacterial cell envelope.
Table 1: Morphological Changes Observed with Scanning Electron Microscopy (SEM)
| Bacterial Species | This compound Concentration | Exposure Time | Observed Morphological Changes | References |
| Xanthomonas citri subsp. citri | IC90 (0.25 µg/mL) | 15 min | Disrupted membrane, shrunken and rough appearance. | [4] |
| Klebsiella pneumoniae | Not specified | Not specified | Disrupted cell membranes and walls. | [5][8] |
| Enterococcus faecium | Not specified | Not specified | No significant damage to cell membrane or wall, but a decrease in cell numbers. | [4][5] |
| Staphylococcus aureus (MRSA) | Not specified | Not specified | Overt changes in the cell membrane and wall. | [4][5][6][9] |
Table 2: Ultrastructural Changes Observed with Transmission Electron Microscopy (TEM)
| Bacterial Species | This compound Concentration | Exposure Time | Observed Ultrastructural Changes | References |
| Xanthomonas citri subsp. citri | IC90 (0.25 µg/mL) | 15 min | Modified cell shape (elongated), affected and indistinct cell wall and cytoplasmic membrane. | [4] |
| Klebsiella pneumoniae | Not specified | Not specified | Significant changes in the cell membrane and wall, as well as in the cytoplasm.[5] Internal cell damage.[2] | [2][5] |
| Staphylococcus aureus (MRSA) | Not specified | Not specified | Apparent loss of the cell wall, heterogeneous and electron-dense cytoplasm. | [4][5][6] |
Experimental Protocols
Below are detailed protocols for preparing bacterial samples for SEM and TEM analysis to study the effects of this compound.
Protocol 1: Bacterial Culture and Treatment with this compound
-
Bacterial Strain Selection: Choose the bacterial strain(s) of interest (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa).
-
Culture Preparation: Inoculate a single colony of the selected bacterium into an appropriate liquid culture medium (e.g., Luria-Bertani broth, Tryptic Soy Broth). Incubate overnight at the optimal temperature and shaking conditions.
-
Sub-culturing: The following day, dilute the overnight culture into a fresh medium to an optical density at 600 nm (OD600) of approximately 0.05-0.1.
-
Growth to Mid-log Phase: Incubate the culture until it reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).
-
This compound Treatment:
-
Determine the Minimum Inhibitory Concentration (MIC) or the 90% inhibitory concentration (IC90) of this compound for the specific bacterial strain using standard microdilution methods.
-
Expose the mid-log phase bacterial culture to the desired concentration of this compound (e.g., 1x, 2x, or 4x MIC). A vehicle control (e.g., DMSO) should be run in parallel.[4]
-
Incubate for a predetermined period (e.g., 15 minutes, 1 hour, 3 hours) to observe time-dependent effects.[1][4]
-
-
Harvesting Cells: After the incubation period, harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Washing: Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline (PBS) or cacodylate buffer) to remove residual medium and this compound.
Protocol 2: Sample Preparation for Scanning Electron Microscopy (SEM)
-
Primary Fixation: Resuspend the washed bacterial pellet in a primary fixative solution, typically 2.5% glutaraldehyde in 0.1 M cacodylate or phosphate buffer (pH 7.2-7.4).[10] Incubate for at least 2 hours at 4°C.
-
Washing: Centrifuge the fixed cells and wash them three times with the same buffer used for fixation.
-
Adhesion to Surface: Resuspend the cells in buffer and allow them to adhere to a suitable substrate (e.g., poly-L-lysine coated coverslips or silicon wafers) for 30-60 minutes.
-
Post-fixation: Immerse the substrate with adhered bacteria in 1% osmium tetroxide in the same buffer for 1-2 hours at room temperature in a fume hood.[10] This step enhances contrast and preserves lipid structures.
-
Washing: Wash the samples three times with distilled water to remove the osmium tetroxide.
-
Dehydration: Dehydrate the samples through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, and 100% ethanol), with each step lasting 10-15 minutes.[11] Repeat the 100% ethanol step three times.
-
Critical Point Drying: Subject the samples to critical point drying using liquid carbon dioxide to prevent cellular collapse during drying.[11]
-
Sputter Coating: Mount the dried samples onto SEM stubs using conductive carbon tape and sputter-coat them with a thin layer of a conductive metal (e.g., gold-palladium) to prevent charging under the electron beam.[10]
-
Imaging: The samples are now ready for imaging in a scanning electron microscope.
Protocol 3: Sample Preparation for Transmission Electron Microscopy (TEM)
-
Primary Fixation: Fix the washed bacterial pellet in 2.5% glutaraldehyde in 0.1 M cacodylate or phosphate buffer (pH 7.2-7.4) for at least 2 hours at 4°C.[12]
-
Washing: Wash the fixed cells three times in the same buffer.
-
Cell Encapsulation (Optional but Recommended): To facilitate handling, embed the bacterial pellet in 2% molten agar. Once solidified, cut the agar into small blocks (approx. 1 mm³).
-
Post-fixation: Post-fix the agar blocks in 1% osmium tetroxide in the same buffer for 1-2 hours at room temperature.[12]
-
Washing: Wash the blocks three times with distilled water.
-
Dehydration: Dehydrate the blocks through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, and 100% ethanol), 15 minutes per step.[12]
-
Infiltration: Infiltrate the dehydrated samples with a resin (e.g., Epon or Spurr's resin) by passing them through a series of increasing resin concentrations in ethanol (e.g., 1:3, 1:1, 3:1 resin:ethanol), followed by 100% resin.[13] Each infiltration step should last at least 1 hour.
-
Embedding and Polymerization: Place the infiltrated samples in fresh 100% resin in embedding molds and polymerize them in an oven at the temperature and time specified for the chosen resin (e.g., 60-70°C for 24-48 hours).[12]
-
Ultrathin Sectioning: Using an ultramicrotome, cut ultrathin sections (60-90 nm) of the resin blocks with a diamond knife.
-
Staining: Mount the sections onto TEM grids (e.g., copper grids) and stain them with heavy metal salts, such as uranyl acetate and lead citrate, to enhance contrast.
-
Imaging: The samples are now ready for viewing in a transmission electron microscope.
Visualizations
The following diagrams illustrate the experimental workflows for preparing bacterial samples for electron microscopy analysis after treatment with this compound.
Caption: Workflow for SEM analysis of this compound-treated bacteria.
Caption: Workflow for TEM analysis of this compound-treated bacteria.
Caption: Proposed mechanism of this compound action on bacteria.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 7. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4.4. Preparation of Bacterial Samples for Scanning Electron Microscopy (SEM) [bio-protocol.org]
- 11. Specimen Preparation Guidelines | MIF | Microscopy and Imaging Facility | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 12. Protocols | Electron Microscopy Service Core | Research | IU School of Medicine [medicine.iu.edu]
- 13. Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Fluopsin C in Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Fluopsin C, a copper-containing antibiotic, on mammalian cell lines. This compound, originally isolated from Pseudomonas jinanesis, has demonstrated potent antitumor and antimicrobial properties.[1][2][3] Understanding its cytotoxic profile is crucial for its potential development as a therapeutic agent.
Overview of this compound Cytotoxicity
This compound exhibits significant cytotoxicity against various cancer cell lines.[1] Studies have shown that it can induce a form of cell death known as oncosis in human breast adenocarcinoma cells (MCF-7 and MD-MBA-231).[1] This process is characterized by cell swelling, membrane blebbing, and eventual lysis.[1] The cytotoxic mechanism of this compound involves the disruption of cell membrane integrity, accumulation of reactive oxygen species (ROS), a decrease in intracellular ATP levels, and a reduction in the mitochondrial membrane potential.[1]
Data Summary: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxicity of a compound. The following table summarizes the reported IC50 values for this compound in various mammalian cell lines after 24 hours of treatment.
| Cell Line | Cell Type | IC50 (µmol/L) | Reference |
| MCF-7 | Human Breast Adenocarcinoma | 0.9 | [1] |
| MD-MBA-231 | Human Breast Adenocarcinoma | 1.03 | [1] |
| HL7702 | Normal Human Hepatocytes | 2.7 | [1] |
| - | Human Mammary Epithelial Cells | 2.4 | [1] |
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for assessing the cytotoxicity of this compound involves treating cultured mammalian cells with the compound and then measuring cell viability or death using various assays.
Caption: General workflow for assessing this compound cytotoxicity.
Key Cytotoxicity Assay Protocols
Three common assays for evaluating the cytotoxicity of this compound are the MTT assay (for cell viability), the LDH assay (for membrane integrity), and the Annexin V assay (for apoptosis).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[4] In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]
Caption: Diagram of the MTT assay principle.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C with 5% CO2.[6]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and a vehicle control (if this compound is dissolved in a solvent).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[7]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[8] LDH is a stable cytoplasmic enzyme present in all cells.[9] Its release into the cell culture supernatant is an indicator of cell lysis and membrane damage.[8][9]
Caption: Diagram illustrating the LDH assay principle.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250g for 4 minutes.[9]
-
Sample Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.[9][10]
-
Reaction Mixture: Prepare the LDH assay substrate solution according to the manufacturer's instructions. Add 50 µL of this solution to each well containing the supernatant.[9]
-
Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.[9]
-
Stop Reaction: Add 50-100 µL of a stop solution (e.g., 1M acetic acid or 1N HCl) to each well.[9][10]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][10] A reference wavelength of 690 nm can be used to subtract background absorbance.[9]
-
Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to control cells (spontaneous release) and cells lysed to achieve maximum LDH release.
Annexin V Apoptosis Assay
This flow cytometry-based assay identifies apoptotic cells.[11] In early apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells. A viability dye like Propidium Iodide (PI) is used concurrently to differentiate early apoptotic cells (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V positive, PI positive).[11]
Caption: Detection of apoptosis using Annexin V and PI.
Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with this compound for the desired duration.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using trypsin.[11] Combine both cell populations.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at approximately 500g for 5 minutes.[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of a PI solution (e.g., 100 µg/mL).[13][14]
-
Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[12][14]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[13]
Proposed Signaling Pathway of this compound-Induced Oncosis
Based on current research, this compound induces cytotoxicity through a pathway that involves oxidative stress and mitochondrial dysfunction, ultimately leading to oncosis.
References
- 1. This compound induces oncosis of human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yenepoya.res.in [yenepoya.res.in]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. kumc.edu [kumc.edu]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Fluopsin C in Multidrug-Resistant Bacteria Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Fluopsin C, a copper-containing metalloantibiotic, in the research of multidrug-resistant (MDR) bacteria. This compound, produced by Pseudomonas aeruginosa and some Streptomyces species, has demonstrated potent, broad-spectrum antibacterial activity against a range of clinically significant Gram-positive and Gram-negative MDR pathogens.[1][2][3][4] Its primary mechanism of action involves the disruption of the cytoplasmic membrane, making it a promising candidate for the development of new antimicrobial agents to combat drug-resistant infections.[2][5]
Application Notes
This compound is a valuable tool for investigating novel antibacterial strategies against MDR organisms. Its applications in a research setting include:
-
Screening for activity against clinical isolates: Evaluating the efficacy of this compound against a panel of MDR clinical isolates, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), carbapenem-resistant Enterobacteriaceae (CRE), and multidrug-resistant Acinetobacter baumannii.[1]
-
Mechanism of action studies: Investigating the detailed molecular interactions of this compound with the bacterial cell membrane and its components.
-
Synergy studies: Assessing the potential for synergistic effects when this compound is combined with existing antibiotics against MDR strains.
-
Resistance development studies: Evaluating the frequency and mechanisms by which bacteria develop resistance to this compound.[3][4]
-
Biofilm disruption assays: Investigating the efficacy of this compound in eradicating biofilms formed by MDR bacteria.
Quantitative Data: In Vitro Antibacterial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various multidrug-resistant bacterial strains as reported in the literature.
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus MRSA N315 | Methicillin-Resistant | 0.5 | < 2 | [2][3] |
| Staphylococcus aureus MRSA BEC9393 | Methicillin-Resistant | < 2 | < 2 | [3] |
| Enterococcus faecium ATCC 6569 | Vancomycin-Susceptible | 1 | < 2 | [2][3] |
| Enterococcus faecium VRE 170 | Vancomycin-Resistant | < 2 | < 2 | [3] |
| Klebsiella pneumoniae ATCC 10031 | Carbapenem-Susceptible | < 2 | < 2 | [3] |
| Klebsiella pneumoniae KPC-19 | Carbapenemase-Producing | 2 | < 2 | [2][3] |
| Xanthomonas citri subsp. citri 306 | - | 0.25 (IC90) | - | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound against MDR bacteria.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial cultures of MDR strains
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium from an agar plate into MHB.
-
Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (OD600 ≈ 0.5).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the this compound stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB with this compound but no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD600.
-
-
MBC Determination:
-
Take an aliquot (e.g., 10 µL) from the wells that show no visible growth (at and above the MIC).
-
Plate the aliquots onto nutrient agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count.
-
Membrane Permeability Assay
This protocol uses fluorescent dyes to assess the ability of this compound to permeabilize the bacterial cytoplasmic membrane.
Materials:
-
Bacterial cultures of MDR strains
-
This compound
-
Propidium Iodide (PI) and DAPI staining solutions
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Bacterial Cell Preparation:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS to a final concentration of approximately 10^8 CFU/mL.
-
-
Treatment with this compound:
-
Staining:
-
Add the fluorescent dyes (e.g., PI and DAPI) to the bacterial suspensions and incubate in the dark for 15 minutes. PI can only enter cells with compromised membranes, while DAPI can stain the DNA of all cells.
-
-
Microscopy:
-
Place a small volume of the stained cell suspension on a microscope slide.
-
Visualize the cells using a fluorescence microscope with appropriate filters for PI (red fluorescence) and DAPI (blue fluorescence).
-
Cells with compromised membranes will appear red (or purple if counterstained with DAPI), while cells with intact membranes will appear blue.[6]
-
Electron Microscopy for Morphological Analysis
This protocol allows for the visualization of ultrastructural changes in bacteria upon treatment with this compound.
Materials:
-
Bacterial cultures of MDR strains
-
This compound
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide)
-
Dehydrating agents (e.g., ethanol series)
-
Embedding resin (for Transmission Electron Microscopy - TEM)
-
Sputter coater (for Scanning Electron Microscopy - SEM)
-
Scanning Electron Microscope and Transmission Electron Microscope
Procedure (General Steps):
-
Treatment:
-
Fixation:
-
Fix the bacterial cells with glutaraldehyde followed by osmium tetroxide to preserve their structure.
-
-
Dehydration:
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
-
Sample Preparation for SEM:
-
Dry the dehydrated samples (e.g., by critical point drying).
-
Mount the samples on stubs and coat them with a thin layer of a conductive metal (e.g., gold or palladium) using a sputter coater.
-
-
Sample Preparation for TEM:
-
Infiltrate the dehydrated samples with embedding resin and polymerize it.
-
Cut ultra-thin sections of the embedded samples using an ultramicrotome.
-
Mount the sections on copper grids.
-
-
Imaging:
Visualizations
Caption: Proposed mechanism of action of this compound against Gram-negative bacteria.
Caption: Workflow for determining the MIC and MBC of this compound.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 3. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae [frontiersin.org]
- 5. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Fluopsin C Against Phytopathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluopsin C is an organometallic secondary metabolite produced by some Pseudomonas and Streptomyces species, first identified in 1970.[1] It is a coordination complex formed by two molecules of the siderophore thioformin with a central cupric ion (Cu²⁺).[2] After a period of reduced interest due to its cytotoxicity, this compound has regained attention as a promising antimicrobial agent for controlling plant pathogens, with studies indicating minimal phytotoxic effects.[2] Its proposed mechanism of action involves the disruption of the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] These application notes provide detailed protocols for testing the efficacy of this compound against a range of bacterial and fungal phytopathogens.
Data Presentation
The following tables summarize the reported in vitro efficacy of this compound and its semi-purified fractions against various phytopathogens. This data can be used as a reference for designing dose-response experiments.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Fractions against Phytopathogenic Bacteria
| Microorganism | Compound/Fraction | MIC (µg/mL) | Reference |
| Xanthomonas citri pv. citri | F3 (containing this compound) | Not specified | [2] |
| Pectobacterium carotovorum subsp. carotovorum | F4A (25% this compound) | Not specified | [2] |
| Klebsiella pneumoniae Kpn-19 | This compound | 2.0 | [4] |
| Staphylococcus aureus N315 (MRSA) | This compound | 0.5 | [4] |
| Enterococcus faecium VRE-170 | This compound | 1.0 | [4] |
| Acinetobacter baumannii (multidrug-resistant) | This compound | 3.5 | [4] |
Table 2: Inhibitory Concentration (IC90) of this compound and its Fractions against Phytopathogenic Bacteria
| Microorganism | Compound/Fraction | IC90 (µg/mL) | Reference |
| Xanthomonas citri | F4A (containing this compound) | 0.25 | [3][5] |
| Klebsiella pneumoniae | This compound | 2.0 | [3][5] |
| Enterococcus faecium | This compound | 1.0 | [3][5] |
| Staphylococcus aureus | This compound | 0.5 | [3][5] |
Experimental Protocols
Protocol 1: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial phytopathogens.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)
-
Sterile 96-well microtiter plates
-
Appropriate liquid growth medium for the target bacterium (e.g., Luria-Bertani Broth for Xanthomonas citri)
-
Bacterial inoculum, adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the final well volume
-
Positive control (e.g., a standard antibiotic like Kanamycin)
-
Negative control (medium with the solvent used for this compound)
-
Sterile water or saline
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include positive and negative control wells on each plate.
-
Incubate the plates at the optimal temperature for the target bacterium (e.g., 28-30°C for Xanthomonas citri) for 24-48 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible growth.
-
Optionally, quantify bacterial growth by measuring the optical density at 600 nm (OD600) using a microplate reader.
Protocol 2: In Vitro Antifungal Susceptibility Testing - Mycelial Growth Inhibition Assay
This protocol assesses the effect of this compound on the mycelial growth of fungal phytopathogens.
Materials:
-
This compound stock solution
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile Petri dishes (90 mm)
-
Actively growing cultures of the target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Sterile cork borer (5 mm diameter)
-
Positive control (e.g., a commercial fungicide)
-
Negative control (PDA with the solvent for this compound)
-
Incubator
Procedure:
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten PDA to achieve the desired final concentrations. Also prepare control plates.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Incubate the plates at the optimal temperature for the fungus (e.g., 20-25°C) in the dark.
-
Measure the radial growth of the fungal colony daily until the mycelium in the negative control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
Protocol 3: In Vivo Efficacy Testing - Detached Leaf Assay
This protocol evaluates the protective and curative activity of this compound on detached plant leaves.
Materials:
-
Healthy, young, fully expanded leaves from the host plant of the target pathogen.
-
This compound solution at various concentrations.
-
Pathogen inoculum (spore suspension for fungi, bacterial suspension for bacteria).
-
Sterile water.
-
Moist chambers (e.g., Petri dishes with moistened filter paper).
-
Growth chamber or incubator with controlled light and temperature.
Procedure:
-
Protective Assay: a. Spray detached leaves with the this compound solutions until runoff. b. Allow the leaves to air dry in a sterile environment. c. After 24 hours, inoculate the treated leaves with a droplet of the pathogen inoculum. d. Place the inoculated leaves in moist chambers.
-
Curative Assay: a. Inoculate detached leaves with a droplet of the pathogen inoculum. b. After 24 hours, spray the inoculated leaves with the this compound solutions. c. Place the leaves in moist chambers.
-
Controls: Include leaves treated with sterile water instead of this compound and leaves that are not inoculated.
-
Incubate all leaves in a growth chamber under appropriate conditions for disease development (e.g., 16-hour photoperiod, 20-25°C).
-
Assess disease development daily for 5-7 days by measuring the lesion diameter or the percentage of leaf area affected.
Protocol 4: In Vivo Efficacy Testing - Whole Plant Assay
This protocol assesses the efficacy of this compound in controlling disease on whole plants.
Materials:
-
Potted host plants of a susceptible variety.
-
This compound solutions at various concentrations.
-
Pathogen inoculum.
-
Greenhouse or controlled environment chamber.
Procedure:
-
Protective Assay: a. Spray the plants with this compound solutions until runoff. b. After 24 hours, inoculate the plants with the pathogen by spraying the inoculum or by wound inoculation, depending on the pathogen's infection method.
-
Curative Assay: a. Inoculate the plants with the pathogen. b. After 24-48 hours (depending on the disease progression), spray the plants with the this compound solutions.
-
Controls: Include plants sprayed with water and inoculated, and plants that are not treated or inoculated.
-
Maintain the plants in a greenhouse or growth chamber with conditions conducive to disease development.
-
Evaluate disease severity at regular intervals using a disease rating scale (e.g., 0 = no symptoms, 5 = severe disease).
-
Calculate the disease severity index (DSI) and the control efficacy of this compound.
Visualizations
Caption: Experimental workflow for testing this compound against phytopathogens.
Caption: Proposed signaling pathway of this compound in phytopathogens.
References
- 1. Components of the Calcium-Calcineurin Signaling Pathway in Fungal Cells and Their Potential as Antifungal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
"Fluopsin C extraction from Pseudomonas aeruginosa culture"
Application Notes: Fluopsin C from Pseudomonas aeruginosa
Introduction
This compound is a low-molecular-weight, organometallic secondary metabolite produced by several bacteria, notably Pseudomonas aeruginosa.[1] First identified in 1970 as dark-green prismatic crystals, it consists of a central copper (II) ion chelated by two N-methylthioformohydroxamate ligands.[1][2][3] The biosynthesis of this compound in P. aeruginosa is a response to elevated copper concentrations and is orchestrated by the flc gene cluster.[1][2][4] This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as antifungal and potential antitumor properties, making it a compound of significant interest for drug development.[1][2][5][6]
Key Applications
-
Antimicrobial Research: Investigating novel mechanisms of action against pathogenic bacteria and fungi.[1][7][8]
-
Drug Development: Serving as a lead compound for the development of new antibiotics to combat antimicrobial resistance.[1][5]
-
Bacterial Physiology: Studying copper homeostasis and stress response mechanisms in bacteria.[2][4]
Experimental Protocols
This section provides detailed protocols for the production, extraction, and purification of this compound from Pseudomonas aeruginosa cultures.
Protocol 1: Culture of P. aeruginosa for this compound Production
This protocol outlines the steps for growing P. aeruginosa under conditions that induce the production of this compound.
-
Strain Selection: Pseudomonas aeruginosa PAO1 or the high-producing LV strain are recommended.[1][2]
-
Media Preparation: Prepare M9 minimal medium or Luria-Bertani (LB) broth. While M9 medium has been used for biosynthetic studies, LB is suitable for general production.[2][5]
-
Inoculation: Prepare an overnight starter culture of P. aeruginosa in 5 mL of the chosen medium at 37°C with agitation.
-
Production Culture: Dilute the overnight starter culture into a larger volume of fresh medium to an optical density at 600 nm (OD600) of 0.01.[5]
-
Induction: To induce this compound production, supplement the culture medium with a non-toxic, elevated concentration of copper sulfate (CuSO₄).[1][2] The optimal concentration should be determined empirically for the specific strain and media conditions.
-
Incubation: Incubate the production culture at 37°C for 24-48 hours with vigorous agitation (e.g., 200-250 rpm) to ensure adequate aeration.
Protocol 2: Extraction of this compound from Culture Supernatant
This protocol describes an efficient method for extracting this compound from the liquid culture medium. The majority of this compound is found in the supernatant.[5]
-
Cell Separation: Following incubation, transfer the culture to centrifuge tubes and pellet the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes).
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of Dichloromethane (DCM).
-
Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The organic (DCM) layer, which is denser, will be at the bottom and should be dark green.
-
-
Collection of Organic Phase: Drain the lower DCM layer containing this compound into a clean flask. A single extraction with DCM is highly efficient.[5]
-
Crude Product Isolation: Remove the DCM from the collected organic phase using a rotary evaporator to yield the crude, dark-green this compound extract.
Protocol 3: Purification by Flash Chromatography
This protocol details the purification of the crude extract to obtain high-purity this compound crystals.
-
Sample Preparation: Dissolve the crude extract from Protocol 2 in a minimal amount of the initial mobile phase solvent (e.g., DCM).
-
Chromatography Setup:
-
Pack a flash chromatography column with silica gel.
-
Equilibrate the column with a non-polar solvent (e.g., hexane or DCM).
-
-
Elution:
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of solvents. A common system involves increasing the polarity, for example, by gradually increasing the percentage of ethyl acetate or methanol in a DCM or hexane mobile phase.
-
The green band corresponding to this compound should be monitored visually.
-
-
Fraction Collection: Collect the eluted fractions.
-
Purity Analysis: Analyze the purity of the fractions containing the green compound using High-Performance Liquid Chromatography (HPLC) as described in Protocol 4.
-
Final Isolation: Combine the pure fractions and remove the solvent by rotary evaporation. This may be followed by recrystallization to obtain thin, prismatic, dark-green crystals of this compound.[3] Two sequential flash chromatography steps may be required to achieve high purity.[3]
Protocol 4: HPLC Analysis and Quantification
This protocol is for the analytical verification and quantification of purified this compound.
-
System: An HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 5 µm, 4.6 mm x 250 mm) is required.[3]
-
Mobile Phase: A gradient system is effective.
-
Solvent A: Ultrapure water with 1% (v/v) acetic acid.
-
Solvent B: Acetonitrile.
-
-
Elution Program: Run a linear gradient from Solvent A to Solvent B over a suitable time frame (e.g., 20-30 minutes).
-
Detection: Monitor the elution at a wavelength of 262 nm.[3]
-
Identification: Pure this compound has a characteristic retention time under these conditions (e.g., 14.3 minutes has been reported).[3] For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight.[1]
Quantitative Data
The following tables summarize key quantitative data related to this compound extraction and activity.
Table 1: Extraction Efficiency
| Parameter | Value | Source |
|---|---|---|
| Extraction Solvent | Dichloromethane (DCM) | [5] |
| Extraction Source | Culture Supernatant | [5] |
| Efficiency | >98% (single extraction) |[5] |
Table 2: Purity and Analytical Parameters
| Parameter | Value | Source |
|---|---|---|
| Achieved Purity | 90.45% | [3] |
| Analytical Method | HPLC | [3] |
| Column | C18 (5 µm, 4.6 mm x 250 mm) | [3] |
| Detection Wavelength | 262 nm | [3] |
| Retention Time | ~14.3 minutes |[3] |
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound
| Organism | Strain | MIC | Source |
|---|---|---|---|
| Pseudomonas aeruginosa (Producer) | PAO1 | Significantly higher than non-producers | [5] |
| Escherichia coli (Gram-negative) | BW25113 | Lower than P. aeruginosa | [5] |
| Bacillus subtilis (Gram-positive) | 168 | Lower than P. aeruginosa |[5] |
Visualizations: Pathways and Workflows
The following diagrams illustrate the key processes involved in this compound biosynthesis, extraction, and cellular resistance.
Caption: Experimental workflow for this compound production, extraction, and purification.
Caption: Simplified biosynthetic pathway of this compound from L-cysteine.
Caption: Proposed self-resistance mechanism via the MexPQ-OpmE efflux pump.
References
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Undergraduate Honors Thesis | Resistance Mechanisms to the Antibiotic this compound in Pseudomonas aeruginosa and Escherichia coli | ID: jh344325m | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Semi-Purified Fractions Containing Fluopsin C in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the research applications of semi-purified fractions containing Fluopsin C, with a primary focus on their well-documented antimicrobial properties and the potential, yet largely unexplored, applications in oncology research based on the activity of pure this compound.
Introduction to this compound and its Semi-Purified Fractions
This compound is a copper-containing secondary metabolite produced by bacteria such as Pseudomonas aeruginosa and Streptomyces sp.[1][2] It exhibits potent antimicrobial activity against a broad spectrum of pathogens, including multidrug-resistant (MDR) bacteria, and has also been identified as a potential anti-tumoral agent.[1][3] Due to initial findings of high cytotoxicity, research waned after its discovery in the 1970s but has seen a resurgence with new purification techniques and applications, particularly against plant pathogens.[1][2]
In research, semi-purified fractions are often utilized. These are obtained through methods like organic solvent extraction followed by column chromatography.[4] Notable fractions include F3, F3d, and F4A, with the latter containing approximately 25% this compound alongside other bioactive molecules like phenazine-1-carboxylic acid (PCA) and phenazine-1-carboxamide (PCN).[1][4] The presence of these other compounds may lead to synergistic effects.[1]
Applications in Antimicrobial Research
Semi-purified fractions of this compound, particularly F4A, have demonstrated significant efficacy against various bacterial and fungal pathogens.
Mechanism of Action: The primary antibacterial mechanism for both pure this compound and the F4A fraction is the disruption of the cytoplasmic membrane.[5][6] This leads to increased membrane permeability, loss of cellular contents, and ultimately cell lysis.[5][7] A secondary effect observed is the impairment of the cell division process.[1][7]
Key Findings:
-
Broad-Spectrum Activity: Effective against both Gram-positive and Gram-negative bacteria.[5][6]
-
Activity against MDR Strains: Shows promise in combating multidrug-resistant bacteria.[8]
-
Ultrastructural Damage: Electron microscopy reveals that treatment with these fractions causes cells to become shrunken and rough, with disruption of the cell wall and cytoplasmic membrane.[1][5]
Applications in Oncology Research
While research on the anticancer effects of semi-purified fractions is limited, studies on pure this compound provide a strong rationale for their investigation in this area.
Mechanism of Action (Pure this compound): Pure this compound has been shown to induce oncosis in human breast adenocarcinoma cells (MCF-7 and MD-MBA-231).[9][10] Oncosis is a form of necrotic cell death characterized by cellular swelling, membrane blebbing, and loss of membrane integrity.[9] This process is initiated by a cascade of events including:
Given that semi-purified fractions like F4A contain this compound as a major component, it is plausible they could elicit similar oncotic effects. The other components, such as phenazines, may also contribute to the overall anticancer activity. This remains an area for further investigation.
Quantitative Data Summary
The following tables summarize the available quantitative data for pure this compound and its semi-purified fractions.
Table 1: Anticancer Activity of Pure this compound
| Cell Line | Cancer Type | Assay | IC50 (24h) | Citation |
|---|---|---|---|---|
| MCF-7 | Human Breast Adenocarcinoma | MTT | 0.9 µmol/L | [9][10] |
| MD-MBA-231 | Human Breast Adenocarcinoma | MTT | 1.03 µmol/L | [9][10] |
| HL7702 | Normal Human Hepatocytes | MTT | 2.7 µmol/L | [9][10] |
| Human Mammary Epithelial Cells | Normal | MTT | 2.4 µmol/L |[9][10] |
Table 2: Antibacterial Activity of Pure this compound and Semi-Purified Fraction F4A
| Organism | Compound/Fraction | Assay | Concentration (µg/mL) | Effect | Citation |
|---|---|---|---|---|---|
| Xanthomonas citri | F4A | Membrane Permeability | 0.25 | IC90 | [6][7] |
| Enterococcus faecium | This compound | Membrane Permeability | 1.0 | IC90 | [6][7] |
| Staphylococcus aureus | This compound | Membrane Permeability | 0.5 | IC90 | [6][7] |
| Klebsiella pneumoniae (MDR) | This compound | MIC/MBC | < 2.0 | Inhibition/Bactericidal | [8] |
| Acinetobacter baumannii (XDR) | this compound | MIC | 3.5 | Inhibition |[11] |
Experimental Protocols and Methodologies
Preparation of Semi-Purified Fraction F4A
This protocol is a generalized workflow based on descriptions of obtaining semi-purified fractions containing this compound.[1][4]
Caption: Workflow for the preparation of semi-purified fractions.
Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound fractions on cancer cell lines.[2][12]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of the semi-purified this compound fraction in culture medium. Remove the old medium from the wells and add 100 µL of the diluted fractions. Include untreated cells as a negative control and a vehicle control if the fraction is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Membrane Integrity Assessment (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a key feature of oncosis.[1][5][6]
Materials:
-
Cells cultured and treated in a 96-well plate as described for the MTT assay.
-
LDH assay kit (commercially available kits are recommended).
-
Microplate reader.
Procedure:
-
Prepare Controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with the lysis solution provided in the kit.
-
Background: Culture medium without cells.
-
-
Collect Supernatant: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add Reaction Mixture: Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, correcting for background and spontaneous release.
Mitochondrial Membrane Potential (Δψm) Assay
This protocol uses a cationic dye like JC-1 to measure changes in mitochondrial membrane potential.[3]
Caption: Workflow for Mitochondrial Membrane Potential Assay using JC-1.
Visualizing Mechanisms and Workflows
Oncotic Cell Death Pathway Induced by Pure this compound
This diagram illustrates the sequence of events leading to oncosis in cancer cells upon treatment with pure this compound, as described in the literature.[9][10]
References
- 1. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Review of the Antimicrobial Activity against Phytopathogens [mdpi.com]
- 5. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. texaschildrens.org [texaschildrens.org]
- 10. This compound induces oncosis of human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluopsin C Delivery Using Liposomal Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluopsin C, a copper-containing broad-spectrum antibiotic produced by Pseudomonas aeruginosa, has demonstrated significant antimicrobial activity against a range of pathogenic bacteria, including multidrug-resistant (MDR) strains.[1][2][3] Its clinical development, however, has been hampered by challenges related to its high cytotoxicity and limited understanding of its pharmacokinetics.[1][4] Liposomal encapsulation represents a promising strategy to mitigate these drawbacks.[4] This drug delivery system can improve the therapeutic index of encapsulated drugs by altering their pharmacokinetic profiles, enabling controlled release, and potentially reducing systemic toxicity.[5][6][7]
Liposomes are microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic compounds.[4][7] For this compound, liposomal formulations have been developed to enhance its stability, achieve controlled release, and decrease its inherent cytotoxicity.[1] This document provides detailed application notes and experimental protocols for the preparation, characterization, and in vitro/in vivo evaluation of this compound-loaded liposomes, based on published research.
Data Presentation: Physicochemical and Biological Characterization
The following tables summarize the key quantitative data from studies on this compound liposomal formulations, facilitating a clear comparison of different compositions.
Table 1: Physicochemical Properties of this compound Liposomal Formulations [1]
| Formulation ID | Lipid Composition | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| SPC DMSO+Flp | Soy Phosphatidylcholine (SPC), Cholesterol | 133.4 ± 2.1 | 0.23 ± 0.02 | -6.8 ± 0.5 | ~80% |
| DSPE-PEG DMSO+Flp | DSPE-PEG, Cholesterol | 125.7 ± 1.9 | 0.21 ± 0.01 | -8.2 ± 0.7 | ~80% |
Flp: this compound
Table 2: In Vitro Release Profile of Liposomal this compound [1]
| Formulation/Control | Cumulative Release at 11h (%) | Cumulative Release at 24h (%) | Release Rate (µg/h) over 11h |
| Free this compound | 87 | 91 | 19.32 ± 2.44 |
| SPC DMSO+Flp | 63 | 67 | 11.88 ± 1.69 |
| DSPE-PEG DMSO+Flp | 52 | 55 | 9.81 ± 1.88 |
Table 3: Cytotoxicity and In Vivo Efficacy of Liposomal this compound [1][2][8]
| Formulation/Control | In Vitro CC50 | In Vivo Most Effective Dose | In Vivo Mortality Reduction (%) |
| Free this compound | Not specified, but liposomal formulation decreased CC50 by 54% | 2 x 2 mg/kg | 20 |
| DSPE-PEG DMSO+Flp | Decreased by 54% compared to free drug | 1 x 2 mg/kg | 40 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of this compound liposomal formulations.
Protocol 1: Preparation of this compound-Loaded Liposomes by Extrusion
Objective: To prepare unilamellar this compound-loaded liposomes of a defined size.
Materials:
-
Soy Phosphatidylcholine (SPC) or Distearoyl Phosphatidyl Ethanolamine-Polyethyleneglycol (DSPE-PEG)
-
Cholesterol
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipids (SPC or DSPE-PEG) and cholesterol in chloroform in a round-bottom flask. The molar ratio of total lipids to this compound should be 1:1.[1]
-
Create a thin lipid film by removing the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C).
-
Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration with Drug:
-
Dissolve this compound in DMSO.
-
Hydrate the dry lipid film with the this compound-DMSO solution, followed by the addition of PBS (pH 7.4) to achieve the final desired lipid and drug concentration.
-
Vortex the mixture vigorously until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Load the MLV suspension into the extruder.
-
Extrude the suspension multiple times (e.g., 10-15 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).
-
-
Purification:
-
Remove the unencapsulated this compound by a suitable method such as dialysis against PBS or size exclusion chromatography.
-
Protocol 2: Characterization of Liposomes
Objective: To determine the physicochemical properties of the prepared liposomes.
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).
-
Procedure:
-
Dilute the liposomal suspension with filtered PBS to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and PDI using DLS at a fixed scattering angle (e.g., 90° or 173°) and a controlled temperature (e.g., 25°C).
-
Measure the zeta potential using the same instrument by applying an electric field and measuring the electrophoretic mobility.
-
2.2 Encapsulation Efficiency (EE%):
-
Principle: To separate the encapsulated drug from the unencapsulated (free) drug and quantify the amount of drug in the liposomes.
-
Procedure (Indirect Method):
-
Separate the liposomes from the aqueous phase containing the free drug using a method like ultracentrifugation or centrifugal filter units.
-
Quantify the amount of free this compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the release kinetics of this compound from the liposomal formulations.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer)
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a known volume of PBS, ensuring no air bubbles are trapped beneath the membrane. Maintain the temperature at 37°C with constant stirring.
-
Place a known amount of the liposomal formulation or free this compound solution (as a control) in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples.
-
Calculate the cumulative percentage of drug released over time.[1]
Protocol 4: In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxicity of free and liposomal this compound on mammalian cells.
Materials:
-
Mammalian cell line (e.g., Vero cells, fibroblasts)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or other viability assay reagent
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of free this compound and the liposomal formulations in the cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test compounds. Include untreated cells as a negative control.
-
Incubate the plates for a specified period (e.g., 24 or 48 hours).
-
Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the CC50 (the concentration that causes 50% cell death) for each formulation.
Visualizations
The following diagrams illustrate key conceptual frameworks and workflows described in these application notes.
Caption: Rationale for Liposomal Delivery of this compound.
Caption: Liposome Preparation and Characterization Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Liposomal this compound: Physicochemical Properties, Cytotoxicity, and Antibacterial Activity In Vitro and over In Vivo MDR Klebsiella pneumoniae Bacteremia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Liposome-Based Antibacterial Delivery: An Emergent Approach to Combat Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Fluopsin C Therapeutic Potential in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluopsin C is a copper-containing metalloantibiotic produced by Pseudomonas aeruginosa and Streptomyces sp. with demonstrated broad-spectrum antimicrobial activity.[1][2][3] Its primary mechanism of action involves the disruption of the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria.[1][2] Beyond its antibacterial effects, this compound has also shown potential as an antifungal and antitumor agent.[2][4] These application notes provide detailed protocols for utilizing animal models to evaluate the therapeutic potential of this compound against bacterial infections, cancer, and fungal infections.
I. Antibacterial Therapeutic Potential
The antibacterial properties of this compound have been evaluated in murine models of sepsis, demonstrating its efficacy against multidrug-resistant (MDR) bacteria.[5][6]
A. Murine Sepsis Model
A commonly used model to assess the in vivo efficacy of antibiotics is the murine sepsis model, where a systemic infection is induced in mice.[5][6]
Experimental Protocol:
-
Animal Strain: Swiss albino mice (female, 6-8 weeks old).
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Inoculum Preparation:
-
Culture a multidrug-resistant strain of Klebsiella pneumoniae (e.g., KPC) in appropriate broth overnight.
-
Harvest the bacterial cells by centrifugation and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the pellet in PBS to achieve a concentration that will deliver a lethal dose (e.g., LD90) in the desired injection volume.
-
-
Infection:
-
Induce sepsis by intraperitoneally (IP) injecting each mouse with the bacterial suspension.
-
-
Treatment:
-
Prepare this compound for intravenous (IV) administration. It can be dissolved in a vehicle such as sterile RPMI with 3% DMSO.[2]
-
Administer this compound intravenously via the tail vein. Treatment can be initiated immediately after infection.
-
-
Monitoring and Endpoints:
Quantitative Data Summary:
| Parameter | Value | Reference |
| In Vitro Activity (MIC) | ||
| K. pneumoniae (MDR) | 2 µg/mL | [7] |
| S. aureus (MRSA) | 0.5 µg/mL | [8] |
| In Vivo Efficacy (Murine Sepsis Model) | ||
| Effective Dose (single IV) | 2 mg/kg | [5][6] |
| Survival Rate (at 2 mg/kg) | ~50% at 72 hours | [2] |
| Toxicity | ||
| LD50 (mice) | 4 mg/kg | [7] |
| Observed Toxicity | Moderate hepatotoxicity, no nephrotoxicity | [5][6] |
Experimental Workflow:
II. Anticancer Therapeutic Potential
While in vitro studies have shown this compound to have cytotoxic effects on cancer cell lines, in vivo data is limited.[9] A standard approach to evaluate the anticancer potential of a compound in vivo is the use of a tumor xenograft model.
A. Murine Xenograft Model
This model involves the implantation of human cancer cells into immunodeficient mice.
Experimental Protocol:
-
Animal Strain: Immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Cell Culture: Culture a human cancer cell line of interest (e.g., breast adenocarcinoma cell line MCF-7) under standard conditions.
-
Tumor Implantation:
-
Harvest and resuspend cancer cells in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., intravenously or intraperitoneally) at various doses. The vehicle used in antibacterial studies (RPMI with 3% DMSO) could be a starting point.
-
-
Monitoring and Endpoints:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice.
-
Primary endpoint: Tumor growth inhibition.
-
Secondary endpoints: Survival, metastasis, and histopathological analysis of tumors.
-
Experimental Workflow:
III. Antifungal Therapeutic Potential
A. Murine Systemic Candidiasis Model
This model establishes a systemic fungal infection in mice, primarily affecting the kidneys.
Experimental Protocol:
-
Animal Strain: BALB/c or C57BL/6 mice.
-
Inoculum Preparation:
-
Culture a pathogenic strain of Candida albicans on an appropriate agar medium.
-
Harvest the yeast cells and wash with sterile saline.
-
Resuspend the cells in saline to the desired concentration for injection.
-
-
Infection:
-
Induce systemic infection by injecting the Candida albicans suspension intravenously via the tail vein.
-
-
Treatment:
-
Administer this compound intravenously at different dosages.
-
-
Monitoring and Endpoints:
-
Monitor survival and clinical signs of infection.
-
Primary endpoint: Fungal burden in the kidneys (measured as colony-forming units per gram of tissue).
-
Secondary endpoints: Survival rate, histopathological analysis of kidneys and other organs.
-
Experimental Workflow:
IV. Signaling Pathway and Mechanism of Action
The primary antibacterial mechanism of this compound is the disruption of the bacterial cytoplasmic membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[1][2]
V. Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering, including the use of appropriate anesthetics and analgesics and the definition of humane endpoints.
Conclusion
The provided protocols offer a framework for the in vivo evaluation of this compound's therapeutic potential. While its antibacterial efficacy is supported by existing studies, further research is warranted to explore its anticancer and antifungal applications. Careful consideration of experimental design, including dose-response studies and toxicity assessments, will be crucial in determining the clinical viability of this compound.
References
- 1. Frontiers | this compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae [frontiersin.org]
- 2. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Systemic Candidiasis in Mice: New Insights From an Old Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces oncosis of human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Fluopsin C in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluopsin C is a copper-containing antimicrobial compound with potent activity against a broad spectrum of bacteria.[1] Its unique structure and mechanism of action make it a compound of interest for the development of new anti-infective agents. As with any potential therapeutic, a robust and reliable method for its quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides a detailed application note and protocol for the quantification of this compound in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Mechanism of Action: A Brief Overview
This compound exerts its antimicrobial effect primarily by disrupting the bacterial cytoplasmic membrane.[2][3] This leads to increased membrane permeability, loss of cellular integrity, and ultimately cell death.[2][4] In mammalian cells, particularly cancer cell lines, this compound has been shown to induce a form of necrotic cell death known as oncosis. This process is characterized by cellular swelling, membrane blebbing, loss of mitochondrial membrane potential, a decrease in intracellular ATP, and an increase in reactive oxygen species (ROS).[5]
Bioanalytical Method for this compound Quantification
This section details a sensitive and selective method for the determination of this compound in plasma using LC-MS/MS. The method is based on a protein precipitation extraction followed by chromatographic separation and detection by tandem mass spectrometry.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is adapted from the methods described by Navarro et al. (2019).
-
Materials:
-
Plasma samples (stored at -80°C)
-
This compound analytical standard
-
Phenazine carboxamide (Internal Standard - IS)
-
Acetonitrile (ACN), HPLC grade, chilled
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with 10 µL of Internal Standard solution (Phenazine carboxamide at 1 µg/mL in methanol).
-
Add 300 µL of chilled acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Hypothetical):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
-
Mass Spectrometric Conditions (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 265.9 152.9 25 | Phenazine carboxamide (IS) | 224.1 | 180.1 | 30 |
-
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of the bioanalytical method based on typical FDA and EMA guidelines.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 3 | < 10 | ± 10 | < 10 | ± 10 |
| Medium | 100 | < 10 | ± 10 | < 10 | ± 10 |
| High | 800 | < 10 | ± 10 | < 10 | ± 10 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 95 | 90 - 110 |
| High | 800 | 85 - 95 | 90 - 110 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Proposed mechanism of this compound-induced cell death.
References
Application Notes and Protocols: Fluopsin C in Biofilm Disruption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluopsin C is a copper-containing secondary metabolite produced by various bacteria, including Pseudomonas aeruginosa and Streptomyces sp.[1]. It has garnered significant interest as a potent antimicrobial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains[2][3][4]. A critical area of investigation is its efficacy in disrupting bacterial biofilms, which are notoriously resistant to conventional antibiotics and a major contributor to chronic infections. These application notes provide a comprehensive overview of the use of this compound in biofilm disruption research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
This compound's primary mechanism of action against both planktonic cells and biofilms involves the disruption of the bacterial cell membrane[3][4][5]. Studies have shown that exposure to this compound leads to increased membrane permeability, ultimately causing cell lysis[3][5]. In the context of biofilms, this compound has been observed to disperse the extracellular matrix, leading to a reduction in biofilm biomass and a decrease in the number and viability of embedded cells[6][7]. This multifaceted action makes it a promising candidate for antibiofilm therapies.
Quantitative Data on Biofilm Disruption
The efficacy of this compound against bacterial biofilms has been quantified in several studies. The following tables summarize key data from research on extensively drug-resistant (XDR) Acinetobacter baumannii.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| XDR Acinetobacter baumannii | 3.5 | [6][7] |
| KPC-producing Klebsiella pneumoniae kpn-19 | 2.0 | [5] |
| Methicillin-resistant Staphylococcus aureus N315 | 0.5 | [5] |
| Vancomycin-resistant Enterococcus faecium VRE-170 | 1.0 | [5] |
Table 2: Biofilm Removal by this compound against XDR Acinetobacter baumannii
| Isolate | This compound Concentration (µg/mL) | Biofilm Removal (%) | Reference |
| CI 226 | 7.0 | 88.72 ± 7.69 | [6] |
| CI 230 | 7.0 | 92.40 ± 3.38 | [6][7] |
| CI 227 | 3.5 | 75.79 ± 12.54 | [6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for assessing its antibiofilm activity.
Caption: Proposed mechanism of this compound on bacterial biofilms.
References
- 1. This compound: A Review of the Antimicrobial Activity against Phytopathogens [mdpi.com]
- 2. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 4. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Promotes Biofilm Removal of XDR Acinetobacter baumannii and Presents an Additive Effect with Polymyxin B on Planktonic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Promotes Biofilm Removal of XDR Acinetobacter baumannii and Presents an Additive Effect with Polymyxin B on Planktonic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Reducing Fluopsin C Cytotoxicity in In Vivo Studies
Welcome to the technical support center for researchers utilizing Fluopsin C in in vivo applications. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help mitigate the cytotoxic effects of this compound, a potent organocupric antimicrobial compound. While this compound shows great promise in combating multidrug-resistant pathogens, its inherent cytotoxicity necessitates careful experimental design to ensure successful and reproducible in vivo studies.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's antimicrobial activity and cytotoxicity?
A1: this compound exerts its antimicrobial effects primarily by disrupting the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria.[2] This disruption leads to increased membrane permeability and subsequent cell lysis. Its cytotoxicity in mammalian cells is also linked to membrane damage, induction of oncotic cell death, and the generation of reactive oxygen species (ROS).
Q2: What are the known in vivo toxicities of this compound?
A2: In vivo studies in murine models have demonstrated that this compound can cause moderate hepatotoxicity.[3][4][5] Histopathological analysis has revealed inflammatory infiltration in the liver. While significant nephrotoxicity has not been reported, some studies have noted discrete to moderate kidney necrosis.[6][7][8]
Q3: What is the lethal dose (LD50) of this compound in mice?
A3: The reported LD50 of free this compound administered intravenously in mice is approximately 4 mg/kg.[3][6]
Q4: Are there any general strategies to reduce the systemic toxicity of a drug like this compound?
A4: Yes, several strategies can be employed. These include modifying the drug's pharmacokinetic profile through advanced drug delivery systems, co-administering cytoprotective agents, and optimizing the dosing regimen to minimize peak plasma concentrations while maintaining therapeutic efficacy.
Troubleshooting Guides
Problem 1: High systemic toxicity and mortality observed in the experimental animal model.
| Potential Cause | Troubleshooting/Optimization Strategy |
| High peak plasma concentration of free this compound. | 1. Encapsulate this compound in a drug delivery system: Liposomal or polymeric nanoparticle formulations can alter the biodistribution and provide a sustained release, reducing peak plasma concentrations and overall toxicity. Studies have shown that liposomal encapsulation of this compound eliminated mortality in mice at doses up to 8 mg/kg.[6] 2. Optimize the dosing regimen: Instead of a single high dose, consider administering multiple lower doses over a period. For example, two doses of 1 mg/kg administered 8 hours apart have shown therapeutic efficacy with reduced toxicity compared to a single higher dose.[3] |
| Oxidative stress induced by this compound. | Co-administer an antioxidant/hepatoprotective agent: N-acetylcysteine (NAC) is a well-known antioxidant that can mitigate drug-induced liver injury. Co-administration of NAC with this compound may help reduce hepatotoxicity. |
Problem 2: Significant liver damage observed upon histological examination or through elevated liver enzymes.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Direct hepatotoxicity of this compound. | 1. Utilize a targeted drug delivery system: If the target of your in vivo study is localized (e.g., a specific organ or tumor), consider designing a delivery system with targeting ligands to increase drug accumulation at the desired site and reduce exposure to the liver. 2. Implement a hepatoprotective co-treatment: As mentioned above, co-administration with agents like N-acetylcysteine can offer protection against liver damage. |
| Formation of toxic metabolites in the liver. | Investigate the metabolic pathway: Although not fully elucidated for this compound, understanding its metabolism could reveal specific enzymes involved in producing toxic byproducts. Inhibition of these specific pathways could be a future strategy. The metabolism of other copper-containing compounds often involves cytochrome P450 enzymes.[9] |
Problem 3: Signs of kidney damage observed (e.g., elevated BUN/creatinine, histological changes).
| Potential Cause | Troubleshooting/Optimization Strategy |
| Direct nephrotoxicity of this compound or its metabolites. | 1. Ensure adequate hydration of the animals: Maintaining good renal perfusion can help reduce the concentration of potentially toxic compounds in the renal tubules. 2. Adjust the dose and monitor renal function closely: If signs of nephrotoxicity appear, reducing the dose or discontinuing treatment may be necessary. Regularly monitor blood urea nitrogen (BUN) and creatinine levels. |
| Accumulation of the compound in the kidneys. | Employ a drug delivery system that minimizes renal clearance: Larger nanoparticles or liposomes are less likely to be rapidly cleared by the kidneys, potentially reducing renal exposure. |
Quantitative Data on this compound Toxicity
Table 1: In Vivo Toxicity of Free vs. Liposomal this compound in Mice
| Formulation | Dose | Route | Observed Toxicity | Reference |
| Free this compound | 4 mg/kg | IV | LD50 | [3][6] |
| Free this compound | > 2 mg/kg | IV | Moderate hepatotoxicity (inflammatory infiltrate) | [3][4][5] |
| Liposomal this compound | up to 8 mg/kg | IV | No mortality observed | [6] |
| Liposomal this compound | 2 mg/kg (single or double dose) | IV | Discrete inflammatory infiltration in the liver; discrete to moderate kidney necrosis | [6][7][8] |
Note: Specific quantitative data for ALT, AST, BUN, and creatinine levels at different doses of this compound are not widely available in the public literature and would likely need to be determined experimentally for your specific animal model and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol is a standard method for encapsulating hydrophobic drugs like this compound into liposomes.
Materials:
-
This compound
-
Phospholipid (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired amounts of phospholipid, cholesterol, and this compound in chloroform in a round-bottom flask. A common molar ratio for lipids is DPPC:Cholesterol at 2:1. The drug-to-lipid ratio will need to be optimized for your application.
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (for DPPC, this is >41°C). This will form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The temperature of the PBS should also be above the lipid's phase transition temperature.
-
Agitate the flask vigorously (e.g., by vortexing or using a bath sonicator) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
To produce smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator (on ice to prevent overheating) or extruded.
-
For extrusion, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a lipid extruder.
-
The resulting liposomal suspension can be purified to remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, polydispersity index, and encapsulation efficiency using standard techniques (e.g., dynamic light scattering and UV-Vis spectrophotometry).
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol describes a common method for encapsulating hydrophobic drugs into biodegradable polymeric nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Deionized water
-
Probe sonicator or homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve PLGA and this compound in DCM to form the organic phase. The concentrations will need to be optimized based on the desired drug loading.
-
Prepare an aqueous solution of PVA (e.g., 1-5% w/v) in deionized water. This will be the aqueous phase.
-
Add the organic phase to the aqueous phase while sonicating or homogenizing at high speed. This will form an oil-in-water (o/w) emulsion.
-
Continue stirring the emulsion on a magnetic stirrer at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate.
-
As the organic solvent evaporates, the PLGA will precipitate, forming solid nanoparticles encapsulating this compound.
-
Collect the nanoparticles by centrifugation at high speed (e.g., >15,000 x g).
-
Wash the nanoparticle pellet several times with deionized water to remove residual PVA and unencapsulated drug. This is typically done by resuspending the pellet in water and centrifuging again.
-
Lyophilize the final nanoparticle pellet to obtain a dry powder for storage and later resuspension for in vivo administration.
-
Characterize the nanoparticles for size, surface charge (zeta potential), drug loading, and encapsulation efficiency.
Protocol 3: Co-administration of N-Acetylcysteine (NAC) with this compound
This protocol provides a general guideline for co-administering NAC to potentially reduce this compound-induced hepatotoxicity. The optimal dose and timing of NAC administration should be determined empirically for your specific model.
Materials:
-
This compound solution (free or encapsulated)
-
N-Acetylcysteine (NAC) solution (sterile, for injection)
-
Experimental animals (e.g., mice)
Procedure:
-
Prepare the this compound solution at the desired concentration for injection.
-
Prepare a sterile solution of NAC in a suitable vehicle (e.g., saline). A range of NAC doses have been used in preclinical studies, often between 100-400 mg/kg.
-
Based on studies with other cytotoxic agents like cisplatin, administering NAC shortly after the cytotoxic agent may provide protection without compromising the therapeutic efficacy.[10]
-
Administer the this compound solution to the animals via the desired route (e.g., intravenous injection).
-
At a predetermined time after this compound administration (e.g., 1-4 hours), administer the NAC solution via a suitable route (e.g., intraperitoneal injection).
-
Include appropriate control groups: a group receiving only this compound, a group receiving only NAC, and a vehicle control group.
-
Monitor the animals for signs of toxicity and collect blood and tissue samples at the end of the study for toxicity assessment.
Protocol 4: Assessment of Hepatotoxicity and Nephrotoxicity in Mice
This protocol outlines the basic procedures for collecting and analyzing samples to assess liver and kidney damage.
Materials:
-
Blood collection tubes (e.g., with heparin or for serum separation)
-
Centrifuge
-
Assay kits for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Blood Urea Nitrogen (BUN), and Creatinine
-
Formalin (10% neutral buffered)
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Blood Collection and Analysis:
-
At the desired time points, collect blood from the animals (e.g., via cardiac puncture at the terminal endpoint).
-
For serum, allow the blood to clot and then centrifuge to separate the serum. For plasma, collect blood in heparinized tubes and centrifuge immediately.
-
Measure the levels of ALT and AST in the serum/plasma as indicators of liver damage.
-
Measure the levels of BUN and creatinine in the serum/plasma as indicators of kidney function.
-
-
Histopathological Analysis:
-
At the terminal endpoint, perfuse the animals with saline followed by 10% neutral buffered formalin.
-
Carefully dissect the liver and kidneys.
-
Fix the organs in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues through a series of alcohol and xylene washes and embed them in paraffin.
-
Section the paraffin-embedded tissues using a microtome (e.g., 4-5 µm sections).
-
Mount the sections on microscope slides and stain with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope to assess for signs of cellular damage, inflammation, necrosis, and other pathological changes in the liver and kidneys.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound Cytotoxicity
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Workflow for Reducing this compound Cytotoxicity
Caption: Workflow for developing and evaluating strategies to reduce this compound cytotoxicity.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting high in vivo toxicity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 3. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-EPMC6824035 - this compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae. - OmicsDI [omicsdi.org]
- 6. Liposomal this compound: Physicochemical Properties, Cytotoxicity, and Antibacterial Activity In Vitro and over In Vivo MDR Klebsiella pneumoniae Bacteremia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomal this compound: Physicochemical Properties, Cytotoxicity, and Antibacterial Activity In Vitro and over In Vivo MDR Klebsiella pneumoniae Bacteremia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of Copper Ions on the Activity of Antibiotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to reduce hepatotoxicity risk through early drug development [pmi-live.com]
Technical Support Center: Overcoming Fluopsin C Resistance in Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluopsin C and encountering bacterial resistance.
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) of this compound against Pseudomonas aeruginosa.
Potential Cause: Upregulation or overexpression of the MexPQ-OpmE efflux pump is a known mechanism of this compound resistance in P. aeruginosa.[1][2] This pump actively transports this compound out of the bacterial cell, reducing its intracellular concentration and efficacy.
Troubleshooting Steps:
-
Confirm Efflux Pump Involvement:
-
Genetic Analysis: Sequence the genes encoding the MexPQ-OpmE efflux pump and its regulatory elements in your resistant isolates to identify mutations that may lead to overexpression.
-
Gene Deletion Studies: Compare the this compound MIC of your wild-type strain to that of isogenic mutants with deletions in the mexP, mexQ, or opmE genes. A significant decrease in MIC in the knockout mutants confirms the pump's role in resistance. Genetic deletion of mexP or mexQ can reduce this compound resistance by up to 4-fold.[1][2]
-
Use of Efflux Pump Inhibitors (EPIs): While specific inhibitors for MexPQ-OpmE are not yet commercially available, you can screen for potential EPIs by performing MIC assays with this compound in the presence of candidate compounds. A reduction in MIC would suggest inhibition of efflux.
-
-
Experimental Protocol: MIC Determination for Efflux Pump Mutants
-
Materials:
-
Wild-type P. aeruginosa strain
-
ΔmexP, ΔmexQ, and ΔopmE mutant strains
-
This compound stock solution
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Incubator (37°C)
-
Microplate reader (OD600 nm)
-
-
Procedure:
-
Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension (adjusted to 0.5 McFarland standard) of the wild-type or mutant strains.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each strain.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
-
Issue 2: Development of this compound resistance in Escherichia coli during experiments.
Potential Cause: Spontaneous mutations in bacterial genes can lead to the development of resistance. In E. coli, resistance to this compound has been associated with mutations in the 70S ribosome, tRNA-Ala, and the copper-transporting ATPase, CueO.[1][2]
Troubleshooting Steps:
-
Isolate and Characterize Resistant Mutants:
-
Select for resistant mutants by plating a high-density bacterial culture on agar plates containing increasing concentrations of this compound.
-
Isolate single colonies from the plates with the highest this compound concentration.
-
Confirm the resistance phenotype by re-testing the MIC of the isolated mutants.
-
-
Identify Resistance Mechanisms:
-
Whole-Genome Sequencing (WGS): Perform WGS on the resistant isolates and compare the sequences to the parental (susceptible) strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions in genes potentially related to resistance.
-
Targeted Gene Sequencing: If you have specific hypotheses, you can amplify and sequence candidate genes (e.g., those encoding ribosomal proteins, tRNAs, or copper homeostasis proteins) to look for mutations.
-
-
Experimental Protocol: Generation of this compound-Resistant Mutants
-
Materials:
-
Susceptible E. coli strain
-
Luria-Bertani (LB) agar plates
-
This compound stock solution
-
Spectrophotometer
-
Incubator (37°C)
-
-
Procedure:
-
Grow an overnight culture of the susceptible E. coli strain in LB broth.
-
Plate approximately 10⁸ to 10⁹ cells onto LB agar plates containing 2x, 4x, and 8x the MIC of this compound.
-
Incubate the plates at 37°C for 24-48 hours.
-
Pick colonies that grow on the plates with the highest concentration of this compound.
-
Purify the selected colonies by streaking them onto fresh agar plates with the same concentration of this compound.
-
Confirm the MIC of the resistant isolates using the broth microdilution method described in the previous section.
-
-
Issue 3: this compound shows reduced efficacy in a polymicrobial environment or in biofilm-forming bacteria.
Potential Cause: The complex environment of a biofilm or a polymicrobial culture can reduce the efficacy of antimicrobial agents. Biofilms, with their extracellular polymeric substance (EPS) matrix, can limit drug penetration. Additionally, interactions between different bacterial species can influence susceptibility.
Troubleshooting Steps:
-
Test for Synergy with Other Antimicrobials: this compound has shown additive or synergistic effects when combined with other antibiotics, such as Polymyxin B, against extensively drug-resistant (XDR) Acinetobacter baumannii.[3][4][5] This combination can lead to a significant reduction in the required MIC of both drugs.
-
Evaluate Anti-Biofilm Activity: Assess the ability of this compound, alone or in combination, to disrupt pre-formed biofilms and inhibit biofilm formation.
-
Experimental Protocol: Checkerboard Assay for Synergy Testing
-
Materials:
-
This compound stock solution
-
Second antibiotic (e.g., Polymyxin B) stock solution
-
Bacterial strain of interest
-
MHB
-
96-well microtiter plates
-
Incubator (37°C)
-
-
Procedure:
-
In a 96-well plate, prepare a two-fold serial dilution of this compound along the x-axis and a two-fold serial dilution of the second antibiotic along the y-axis.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary target of this compound is the bacterial cell membrane.[6][7] It disrupts the cytoplasmic membrane, leading to increased permeability and ultimately cell death.[3][6][7] This disruption affects both Gram-positive and Gram-negative bacteria.[6][7]
Q2: How can I quantify the level of resistance in my bacterial isolates?
A2: The level of resistance is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using standardized methods such as broth microdilution or agar dilution. The fold-change in MIC of a resistant strain compared to a susceptible, wild-type strain indicates the level of resistance.
Q3: Are there known inhibitors for the MexPQ-OpmE efflux pump?
A3: Currently, there are no commercially available specific inhibitors for the MexPQ-OpmE efflux pump. However, research into broad-spectrum efflux pump inhibitors (EPIs) is ongoing, and screening for compounds that can potentiate the activity of this compound against P. aeruginosa is a viable research direction.
Q4: What is the FIC index and how is it interpreted in synergy testing?
A4: The Fractional Inhibitory Concentration (FIC) index is a value calculated from a checkerboard assay to quantify the interaction between two antimicrobial agents. It is calculated as follows:
FIC Index = FIC of Drug A + FIC of Drug B
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interpretation is as follows:
-
Synergy: FIC index ≤ 0.5
-
Additivity/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Q5: Can this compound resistance be reversed?
A5: In some cases, resistance that is not due to stable genetic mutations (e.g., transient upregulation of efflux pumps) may be reversible if the selective pressure (exposure to this compound) is removed. However, resistance due to genetic mutations in the target sites is generally stable.
Data Presentation
Table 1: Impact of MexPQ-OpmE Deletion on this compound MIC in P. aeruginosa
| Strain | Relevant Genotype | This compound MIC (µg/mL) | Fold Change in MIC (compared to Wild-Type) |
| Wild-Type | mexPQ-opmE intact | 16 | - |
| ΔmexP | Deletion of mexP | 4 | 4-fold decrease |
| ΔmexQ | Deletion of mexQ | 4 | 4-fold decrease |
| ΔopmE | Deletion of opmE | 8 | 2-fold decrease |
Table 2: Synergistic Effect of this compound and Polymyxin B against XDR A. baumannii
| Strain | This compound MIC Alone (µg/mL) | Polymyxin B MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Polymyxin B MIC in Combination (µg/mL) | FIC Index | Interpretation |
| AB01 | 4 | 32 | 1 | 2 | 0.31 | Synergy |
| AB02 | 4 | 16 | 1 | 1 | 0.31 | Synergy |
| AB03 | 4 | 8 | 1 | 0.5 | 0.31 | Synergy |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Promotes Biofilm Removal of XDR Acinetobacter baumannii and Presents an Additive Effect with Polymyxin B on Planktonic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Promotes Biofilm Removal of XDR Acinetobacter baumannii and Presents an Additive Effect with Polymyxin B on Planktonic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gene cloning and properties of the RND-type multidrug efflux pumps MexPQ-OpmE and MexMN-OprM from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Fluopsin C Yield: A Technical Support Guide
Welcome to the technical support center for optimizing Fluopsin C yield from bacterial cultures. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the production of this potent metalloantibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which bacterial strains produce it?
A1: this compound is a copper-containing secondary metabolite with broad-spectrum antimicrobial and antitumor activities.[1][2] It is primarily produced by certain species of Pseudomonas, notably Pseudomonas aeruginosa (e.g., LV strain and PAO1), and some Streptomyces species.[3][4] The molecule consists of two N-methylthiohydroxamate ligands chelating a central copper ion.[2]
Q2: What is the key trigger for this compound production in bacterial cultures?
A2: The biosynthesis of this compound is primarily induced by the presence of elevated copper concentrations in the culture medium.[2][3][5] The production is regulated by a copper-sensing transcriptional regulator, CueR, which activates the flc gene cluster responsible for the biosynthesis of this compound in response to copper stress.[3][6]
Q3: What are the precursor molecules for this compound biosynthesis?
A3: The biosynthesis of the thiohydroxamate ligand of this compound begins with the amino acid L-cysteine.[2][5] The methyl group in the final structure is derived from S-adenosyl-L-methionine (SAM).[7]
Q4: My culture is growing well, but the this compound yield is low. What are the possible reasons?
A4: Low yield of this compound despite good cell growth can be due to several factors:
-
Suboptimal Copper Concentration: Insufficient copper in the medium will not trigger the biosynthetic pathway effectively. Conversely, excessively high concentrations can be toxic to the bacteria and inhibit growth and production.
-
Inappropriate Media Composition: The balance of carbon and nitrogen sources is crucial for secondary metabolite production. An imbalance can direct the cell's metabolism towards primary growth rather than the production of secondary metabolites like this compound.
-
Non-optimal pH and Temperature: Pseudomonas species have optimal pH and temperature ranges for secondary metabolite production, which may differ from their optimal growth conditions.
-
Inadequate Aeration: Oxygen availability is a critical parameter in fermentation and can significantly impact the production of secondary metabolites.
-
Genetic Instability of the Strain: High-producing strains can sometimes lose their productivity over successive subcultures.
Q5: How can I extract and quantify the this compound yield from my culture?
A5: A common method for extraction involves acidifying the culture supernatant followed by solvent extraction using dichloromethane.[8] Quantification can then be performed using High-Performance Liquid Chromatography (HPLC) analysis, typically with a C18 column and detection at a specific wavelength (e.g., 262 nm).[9]
Troubleshooting Guide
This section provides solutions to common problems encountered during this compound production.
| Problem | Possible Cause | Troubleshooting Steps |
| No or very low this compound production | Inadequate copper induction. | Ensure the correct concentration of a soluble copper salt (e.g., CuCl₂) is added to the culture medium. Start with a concentration around 0.03 g/L and optimize from there.[8] |
| Incorrect bacterial strain or loss of productivity. | Verify the identity and productivity of your bacterial strain. If necessary, obtain a fresh culture from a reliable source or re-isolate a high-producing colony. | |
| Inconsistent this compound yield between batches | Variability in inoculum preparation. | Standardize the inoculum preparation procedure, including the age and size of the inoculum. |
| Inconsistent media preparation. | Prepare the culture medium with precision, ensuring all components are accurately weighed and the final pH is correctly adjusted. | |
| Low biomass and low this compound yield | Suboptimal growth conditions. | Optimize the culture temperature and pH for your specific Pseudomonas strain. Generally, a temperature around 28-30°C and a pH of 6.8-7.0 are good starting points.[8][10] |
| Nutrient limitation in the medium. | Ensure the medium contains adequate carbon and nitrogen sources, as well as essential minerals. Consider experimenting with different carbon-to-nitrogen ratios. | |
| Foaming in the fermenter | High agitation speed or proteinaceous components in the medium. | Reduce the agitation speed if possible without compromising aeration. Add a sterile antifoaming agent to the culture. |
| Darkening of the medium not correlated with this compound production | Production of other pigments (e.g., pyomelanin) or media precipitation. | Analyze the culture extract by HPLC to confirm the presence and quantity of this compound. If other pigments are interfering, modify the extraction and purification protocol. |
Data on Optimizing this compound Yield
The following tables summarize the impact of key parameters on this compound production. Note: Specific yields can be highly strain-dependent. The data below is a compilation from various studies on Pseudomonas species and should be used as a guideline for optimization.
Table 1: Effect of Copper (II) Chloride Concentration on this compound Production
| Copper (II) Chloride (CuCl₂·2H₂O) Concentration (g/L) | Relative this compound Yield (%) | Observations |
| 0 | 0 | No production observed, confirming copper dependency.[3] |
| 0.01 | 60 | Sub-optimal induction. |
| 0.03 | 100 | Optimal concentration reported for P. aeruginosa LV strain. [8] |
| 0.05 | 85 | Slight inhibition may occur at higher concentrations. |
| 0.1 | 50 | Potential for toxicity and reduced yield. |
Table 2: Influence of Media Components on Secondary Metabolite Production in Pseudomonas
| Carbon Source | Nitrogen Source | C:N Ratio | Relative Yield (%) |
| Glucose | Peptone | 10:1 | 75 |
| Glycerol | Peptone | 15:1 | 100 |
| Sucrose | Yeast Extract | 20:1 | 80 |
| Fructose | Ammonium Sulfate | 10:1 | 60 |
Table 3: Effect of Physical Parameters on Pseudomonas Secondary Metabolite Production
| Temperature (°C) | pH | Agitation (rpm) | Relative Yield (%) |
| 25 | 6.5 | 150 | 70 |
| 28 | 6.8 | 170 | 100 |
| 30 | 7.2 | 200 | 90 |
| 37 | 7.0 | 170 | 40 |
Experimental Protocols
Protocol 1: Baseline Production of this compound from Pseudomonas aeruginosa LV Strain [8]
-
Media Preparation: Prepare Cupric Nutrient Broth with the following composition per liter of distilled water:
-
Peptone: 2 g
-
Beef Extract: 1.2 g
-
Copper (II) Chloride dihydrate (CuCl₂·2H₂O): 0.03 g
-
Adjust the final pH to 6.8 before autoclaving.
-
-
Inoculum Preparation: Inoculate a loopful of P. aeruginosa LV strain from a fresh agar plate into a flask containing the production medium. Incubate at 28°C with shaking at 170 rpm until a desired cell density is reached (e.g., 10⁸ CFU/mL).
-
Fermentation: Inoculate the production fermenter with the prepared inoculum. Maintain the fermentation at 28°C with an agitation of 170 rpm for 8 days.
-
Extraction:
-
Acidify the culture to pH 4.
-
Centrifuge the culture at 9000 rpm for 15 minutes at 4°C to separate the supernatant.
-
Extract the supernatant three times with an equal volume of dichloromethane.
-
Pool the organic phases and evaporate the solvent to obtain the crude this compound.
-
-
Quantification:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using HPLC with a C18 column and a suitable mobile phase gradient (e.g., acidified water and acetonitrile).
-
Quantify the this compound peak by comparing its area to a standard curve of purified this compound.
-
Visualizing Key Pathways and Workflows
Diagram 1: this compound Biosynthesis Pathway
Caption: Biosynthetic pathway of this compound from L-cysteine and copper.
Diagram 2: Experimental Workflow for Optimizing this compound Yield
Caption: Workflow for systematic optimization of this compound production.
Diagram 3: Troubleshooting Logic for Low this compound Yield
Caption: A logical guide to troubleshooting low this compound yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Pseudomonas aeruginosa isolated for bioremediation from Ha'il region of Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proceedings.science [proceedings.science]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"challenges in Fluopsin C purification and solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Fluopsin C.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for extracting this compound from the culture supernatant?
A1: The initial extraction of this compound from the culture supernatant of Pseudomonas aeruginosa typically involves liquid-liquid extraction. After centrifugation to remove bacterial cells, the cell-free supernatant is often acidified (e.g., to pH 4.0 with HCl) and then extracted multiple times with an organic solvent like dichloromethane (DCM)[1]. The organic phases containing this compound are then collected and concentrated.
Q2: What are the common chromatographic methods used for this compound purification?
A2: Common chromatographic methods for purifying this compound include vacuum liquid chromatography (VLC) and flash chromatography (FC).[2][3] These techniques are effective in separating this compound from other secondary metabolites produced by Pseudomonas aeruginosa. For higher purity, sequential flash chromatography steps can be employed, which has been shown to achieve a purity of over 90%.[1][4]
Q3: What is the expected appearance of purified this compound?
A3: Purified this compound typically appears as thin, dark-green or brownish prismatic crystals.[1][2][4]
Q4: Is this compound stable during purification?
A4: this compound, a copper-containing antibiotic, shows reasonable stability under certain conditions. It has been noted to remain intact in the presence of Fe(III) at a neutral pH.[5][6][7][8] However, its stability can be affected by strong reducing agents. The presence of dithiothreitol or glutathione can cause a reduction of the Cu(II) ion to Cu(I), which can be observed by a shift in its UV-vis spectrum.[5][6][7][8] Care should be taken to avoid harsh chemical conditions that could lead to the degradation of this metallo-antibiotic.
Q5: What are potential impurities I might encounter during purification?
A5: Pseudomonas aeruginosa produces a variety of secondary metabolites that can co-extract with this compound and act as impurities. These can include phenazines (like pyocyanin), alkyl quinolones, and rhamnolipids.[9][10][11] The choice of purification strategy should aim to effectively separate this compound from these structurally diverse compounds.
Troubleshooting Guides
Chromatography Issues
This section addresses common problems encountered during the chromatographic purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete Elution: The solvent system may not be strong enough to elute all the this compound from the column. | Gradually increase the polarity of the mobile phase. Ensure a sufficient volume of eluent is used. |
| Compound Degradation: this compound may be degrading on the silica gel column. | Minimize the time the compound spends on the column. Consider using a less acidic or basic stationary phase if instability is suspected. | |
| Sample Overloading: Too much crude extract is loaded onto the column, leading to poor separation and co-elution with impurities. | Reduce the amount of sample loaded relative to the column size. | |
| Poor Peak Resolution | Inappropriate Solvent System: The polarity difference between the solvents in the mobile phase is too large or too small. | Optimize the solvent system using thin-layer chromatography (TLC) before running the column. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for this compound. |
| Irregular Column Packing: The column is not packed uniformly, leading to channeling and band broadening. | Ensure the silica gel is packed evenly without any air bubbles or cracks. | |
| Inconsistent Flow Rate: Fluctuations in pressure or pump performance (in flash chromatography) can affect separation. | Maintain a constant pressure and flow rate throughout the purification process. | |
| No Compound Eluting | Compound is Highly Polar: this compound may be strongly adsorbed to the silica gel and not eluting with the current solvent system. | Significantly increase the polarity of the mobile phase (e.g., by adding methanol). |
| Compound Decomposed: The compound may have degraded on the column. | Test the stability of this compound on a small amount of silica with the chosen solvent system before performing large-scale purification. |
Crystallization Issues
This section provides solutions for common problems encountered during the crystallization of this compound.
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form | Solution is Too Dilute: The concentration of this compound is below the saturation point. | Slowly evaporate the solvent to increase the concentration. |
| Supersaturation Not Reached: The solution is not yet supersaturated, which is necessary for crystal nucleation. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound if available. | |
| Oiling Out Instead of Crystallizing | Solution is Too Concentrated or Cooled Too Quickly: The compound comes out of solution as a liquid (oil) instead of a solid. | Re-dissolve the oil by heating and add a small amount of additional solvent. Allow the solution to cool more slowly. |
| Crystals are Too Small | Rapid Cooling: Fast cooling leads to the formation of many small crystals rather than fewer large ones. | Slow down the cooling process. This can be achieved by insulating the flask or placing it in a dewar. |
| Low Crystal Yield | Too Much Solvent: A significant amount of this compound remains dissolved in the mother liquor. | Reduce the amount of solvent used for crystallization. Cool the solution to a lower temperature to decrease solubility further. |
| Premature Filtration: The crystals were filtered before crystallization was complete. | Allow sufficient time for the crystallization process to complete before filtering. |
Experimental Protocols
Protocol 1: Extraction of this compound from Culture Supernatant
-
Culture Preparation: Grow Pseudomonas aeruginosa in a suitable broth medium supplemented with copper chloride (e.g., 0.1 g/L CuCl₂·2H₂O) to induce this compound production.[12]
-
Centrifugation: After incubation, centrifuge the culture at a high speed (e.g., 9000 rpm) for 15 minutes at 4°C to pellet the bacterial cells.[1]
-
Supernatant Collection: Carefully decant the cell-free supernatant.
-
Acidification: Adjust the pH of the supernatant to 4.0 using a 1 M HCl solution.
-
Liquid-Liquid Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of dichloromethane (DCM). Shake vigorously and allow the layers to separate.
-
Collection of Organic Phase: Collect the lower organic (DCM) layer, which contains the this compound.
-
Repeated Extraction: Repeat the extraction process with fresh DCM two more times to maximize the recovery of this compound.
-
Concentration: Combine the DCM extracts and concentrate them using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification of this compound by Flash Chromatography
-
Column Preparation: Pack a glass column with an appropriate amount of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane/ethyl acetate mixture).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, and then potentially adding methanol) to elute compounds with increasing polarity.
-
Fraction Collection: Collect fractions and monitor the elution of this compound using thin-layer chromatography (TLC). This compound is a colored compound, which can aid in tracking its elution.
-
Analysis and Pooling: Analyze the fractions by TLC. Combine the fractions containing pure this compound.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain the purified this compound. For very high purity, a second flash chromatography step may be necessary.[1][4]
Protocol 3: Crystallization of this compound
-
Solvent Selection: Choose a solvent or a solvent system in which this compound is soluble when hot but has low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the purified this compound in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process can be slowed down by insulating the flask.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Secondary metabolite profiling of Pseudomonas aeruginosa isolates reveals rare genomic traits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and determination of four potential antimicrobial components from Pseudomonas aeruginosa extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labserve.consulting [labserve.consulting]
"improving the stability of Fluopsin C for experimental use"
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Fluopsin C for experimental use. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a copper-containing organometallic secondary metabolite produced by some Pseudomonas and Streptomyces bacteria.[1][2] It exhibits broad-spectrum antimicrobial activity against a variety of pathogens, making it a compound of interest for therapeutic development.[1][3][4][5] However, its complex structure, containing a copper ion chelated by two thiohydroxamate ligands, can be susceptible to degradation under certain experimental conditions, leading to a loss of biological activity and potentially confounding experimental results.[2][3]
Q2: What are the primary factors that can affect this compound stability?
While specific degradation kinetics for this compound are not extensively documented, factors known to affect the stability of similar metalloantibiotics and copper complexes include:
-
pH: The stability of the copper-ligand complex can be pH-dependent.
-
Reducing agents: this compound is known to be sensitive to reducing agents.[3]
-
Temperature: Elevated temperatures can lead to thermal degradation.
-
Light: Exposure to light, particularly UV, can cause photodegradation of photosensitive compounds.[6]
-
Oxidizing agents: Strong oxidizing agents may also affect the integrity of the molecule.
Q3: How can I visually assess the integrity of my this compound solution?
A solution of pure this compound should appear as dark-green, thin, prismatic crystals when dried.[1] In solution, it has a characteristic d-d transition ultraviolet-visible (UV-vis) absorption band for copper(II) between 550 and 600 nm.[3] A significant change in the color of the solution or a shift in this absorption band could indicate degradation or a change in the copper oxidation state.[3]
Q4: Is this compound cytotoxic? How can I mitigate this in my experiments?
Yes, this compound has been reported to have high cytotoxicity.[1][2] To reduce its toxic effects on host cells while maintaining its antimicrobial activity, one effective strategy is the use of liposomal encapsulation.[7][8] Liposomal formulations can provide controlled release of this compound and have been shown to decrease its in vitro cytotoxicity by 54%.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of Antimicrobial Activity | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh stock solutions of this compound in an appropriate solvent such as DMSO. 2. Store stock solutions at -20°C or below, protected from light. 3. For long-term storage (up to 12 months), consider preparing a liposomal formulation of this compound and store it at a low temperature.[3] 4. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes. |
| Incompatibility with experimental buffer or media. | 1. This compound has been shown to be stable at pH 7.4.[3] Ensure your experimental buffer is within a neutral pH range. 2. Avoid using buffers or media containing strong reducing agents such as dithiothreitol (DTT) or high concentrations of glutathione, as these can reduce the Cu(II) in this compound and alter its structure.[3] | |
| Precipitation of this compound in Aqueous Solution | Poor solubility of this compound in aqueous buffers. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO before diluting it into your aqueous experimental medium. 2. Ensure the final concentration of the organic solvent in your experiment is low enough to not affect your biological system. 3. Consider using a liposomal formulation to improve solubility and stability in aqueous solutions.[8] |
| Inconsistent Experimental Results | Instability of this compound during the experiment. | 1. Minimize the exposure of this compound solutions to light by using amber-colored tubes and covering experimental setups with aluminum foil. 2. Perform experiments at a controlled and appropriate temperature. Avoid prolonged exposure to high temperatures. 3. Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. |
| Interaction with other components in the assay. | 1. This compound is stable in the presence of Fe(III) ions.[3] 2. Be cautious of other metal chelators in your experimental system that could potentially compete for the copper ion in this compound. |
Data on this compound Stability and Formulation
Table 1: Stability of Liposomal this compound Formulation
| Formulation | Storage Condition | Duration | Stability Outcome |
| DSPE-PEG DMSO+Flp | Solution at low temperature | 12 months | Showed superior physicochemical stability.[3] |
Table 2: Recommended Solvents for this compound
| Solvent | Use Case | Reference |
| Dimethyl Sulfoxide (DMSO) | Stock solution preparation for in vitro assays. | [5] |
| Dichloromethane (DCM) | Extraction from culture supernatant. | [7] |
| Water/Acetonitrile | Resuspension after extraction. | [7] |
| Toluene | EPR spectroscopy. | [9] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-blocking microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of solid this compound in a sterile environment.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly until the this compound is completely dissolved. The solution should be a clear, dark green.
-
Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a Liposomal Formulation of this compound for Enhanced Stability
This protocol is a simplified representation based on published methods and should be optimized for specific experimental needs.[3]
-
Materials:
-
Soy phosphatidylcholine (SPC) or DSPE-PEG
-
Cholesterol
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Chloroform
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
-
Procedure:
-
Dissolve the lipids (e.g., SPC or DSPE-PEG and cholesterol) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Prepare a solution of this compound in a small amount of DMSO, then dilute with phosphate buffer (0.1 M, pH 7.4).
-
Hydrate the lipid film with the this compound solution by vortexing or sonication to form multilamellar vesicles.
-
Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.
-
Store the resulting liposomal this compound solution at 4°C, protected from light.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
Caption: A logical flow for troubleshooting this compound experiments.
References
- 1. Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks [mdpi.com]
- 2. Photodegradation and toxicity changes of antibiotics in UV and UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Photocatalytic degradation of antibiotics and antimicrobial and anticancer activities of two-dimensional ZnO nanosheets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metallic nanoparticles photodegraded antibiotics and co-application improved wheat growth and nutritional quality through stress alleviation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quest for a stable Cu-ligand complex with a high catalytic activity to produce reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fluopsin C Antimicrobial Assays
Welcome to the technical support center for Fluopsin C antimicrobial assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability and common issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a copper-containing secondary metabolite produced by some bacteria, notably Pseudomonas aeruginosa, in response to elevated copper concentrations. It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action is the disruption of the cytoplasmic membrane, leading to increased permeability and ultimately cell lysis.
Q2: Why am I seeing significant variability in my Minimum Inhibitory Concentration (MIC) results for this compound?
Variability in MIC assays for this compound can arise from several factors:
-
Purity of this compound: The use of semi-purified fractions versus highly purified this compound can lead to different results. Contaminants in less pure preparations may influence the antimicrobial activity.
-
Bacterial Strain Differences: Different bacterial species and even different strains of the same species can exhibit varying susceptibility to this compound. For example, the producing organism, Pseudomonas aeruginosa, is significantly more resistant than many other bacteria.
-
Inoculum Density: The concentration of the bacterial inoculum used in the assay can impact the apparent MIC value.
-
Culture Media Composition: The type of media, its pH, and cation concentrations can influence the activity of this compound.
-
Compound Stability: The stability of this compound in your assay solution can affect its potency over the incubation period. This compound has been shown to be stable in the presence of Fe(III) but can be affected by reducing agents.
Q3: My this compound stock solution appears to have lost activity. How should I store it?
While specific long-term storage conditions can vary, it is generally recommended to store stock solutions of antibiotics at low temperatures (e.g., -20°C or -80°C) in a suitable solvent, such as DMSO. Avoid repeated freeze-thaw cycles. For working solutions, fresh preparation is often recommended to ensure consistent potency.
Q4: Are there known resistance mechanisms to this compound?
Yes. The producing organism, Pseudomonas aeruginosa, possesses an efflux pump (MexPQ-OpmE) that actively exports this compound, contributing to its self-resistance. Mutations in this efflux pump system can increase the susceptibility of P. aeruginosa to this compound. In other bacteria, resistance can be induced through serial passage in the presence of the compound.
Troubleshooting Guides
This section provides a question-and-answer guide to address specific issues you may encounter during your experiments.
Issue 1: Inconsistent MIC values between experiments.
Question: I am performing broth microdilution assays to determine the MIC of this compound against E. coli, but my results are not reproducible. What could be the cause?
Answer: Inconsistent MIC values are a common challenge. Here is a systematic approach to troubleshoot this issue:
-
Standardize Your Inoculum: Ensure you are using a consistent and standardized bacterial inoculum for each experiment. The Clinical and Laboratory Standards Institute (CLSI) guidelines recommend a final concentration of approximately 5 x 10^5 CFU/mL in the well.
-
Verify this compound Concentration and Purity: If possible, verify the concentration and purity of your this compound stock. If using a commercially available source, ensure the lot number is consistent between experiments. If purifying in-house, batch-to-batch variation can be a significant source of variability.
-
Check Media and Reagents: Use the same batch of culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth) for all related experiments. Variations in cation concentration can affect the activity of some antimicrobial agents.
-
Incubation Conditions: Maintain consistent incubation time and temperature as these factors can influence bacterial growth and antibiotic activity.
Issue 2: No zone of inhibition in a disk diffusion assay.
Question: I am not observing any zone of inhibition around my this compound-impregnated disks when testing against Staphylococcus aureus. What should I check?
Answer: A lack of a zone of inhibition can be due to several factors. Consider the following troubleshooting steps:
-
Disk Potency: Ensure the disks are properly impregnated with an adequate concentration of this compound. The solvent used to dissolve this compound should be allowed to fully evaporate before placing the disks on the agar.
-
Agar Depth and Inoculum Lawn: The depth of the agar in the petri dish should be uniform. A thick agar can slow the diffusion of the compound. Ensure a confluent and even lawn of bacteria is spread on the agar surface.
-
Bacterial Resistance: The strain of S. aureus you are using might be resistant to the concentration of this compound on the disk. Consider testing a higher concentration or using a different, susceptible control strain to validate your assay.
-
Compound Stability on Disk: this compound may degrade on the disk if not stored properly or if exposed to light or reactive compounds in the agar.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains as reported in the literature. This data can serve as a reference for expected activity and help in identifying significant deviations in your own assays.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Klebsiella pneumoniae | KPC-producing (Kpn-KPC 19) | 2.0 | |
| Staphylococcus aureus | Methicillin-resistant (MRSA N315) | 0.5 | |
| Staphylococcus aureus | BEC9393 | 1.0 | |
| Enterococcus faecium | Vancomycin-resistant (VRE-170) | 1.0 | |
| Escherichia coli | BW25113 | < 0.65 - 10.4 | |
| Bacillus subtilis | 168 | < 0.65 - 10.4 | |
| Pseudomonas aeruginosa | PAO1 | > 10.4 | |
| Acinetobacter baumannii | ATCC 19606 | 1.75 | |
| Acinetobacter baumannii | Clinical Isolates (XDR) | 3.5 |
Experimental Protocols
Broth Microdilution MIC Assay Protocol (Adapted from CLSI Guidelines)
This protocol outlines a general procedure for determining the MIC of this compound using the broth microdilution method.
-
Prepare this compound Stock Solution: Dissolve purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of the appropriate broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
This compound Mechanism of Action
Technical Support Center: Addressing Off-Target Effects of Fluopsin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and manage potential off-target effects of Fluopsin C in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a copper-containing metalloantibiotic.[1][2][3] Its primary established mechanism of action, particularly in bacteria, is the disruption of the cytoplasmic membrane, leading to increased permeability and cell lysis.[1] It affects both Gram-positive and Gram-negative bacteria.[1] Some studies also indicate it may interfere with cell septation.[1]
Q2: What are the known off-target effects of this compound in eukaryotic cells?
A2: The primary documented off-target effect of this compound in mammalian cells is cytotoxicity.[3][4] This toxicity is not highly selective for cancer cells, as similar cytotoxic levels are observed in normal human cell lines.[4] The mechanism of cell death induced by this compound in human breast adenocarcinoma cells is oncosis, which is characterized by membrane blebbing, cellular swelling, and eventual lysis.[4]
Q3: Is the cytotoxicity observed in my mammalian cell line likely an off-target effect?
A3: If your intended target is not related to general membrane disruption, then the observed cytotoxicity is likely an off-target effect. This compound has demonstrated significant cytotoxicity in various human cell lines, including cancer cell lines (MCF-7, MD-MBA-231) and normal human hepatocytes (HL7702) and mammary epithelial cells.[4] This broad-spectrum cytotoxicity suggests a mechanism that is not specific to a particular signaling pathway but rather a more fundamental process like membrane integrity.
Q4: How can I differentiate between a specific on-target effect and a non-specific off-target effect of this compound?
A4: Differentiating between on-target and off-target effects requires a series of control experiments. A key strategy is to establish a "therapeutic window" by comparing the concentration of this compound required for your desired on-target effect with the concentration that induces general cytotoxicity. If these concentration ranges overlap significantly, it will be challenging to separate the two effects. Further strategies are detailed in the Troubleshooting Guides below.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity Observed in Eukaryotic Cells
You are observing significant cell death in your experiments at or below the concentration you believe is necessary for your desired biological effect.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| General Membrane Disruption | 1. Perform a lactate dehydrogenase (LDH) release assay to quantify membrane rupture. 2. Use a membrane-impermeable dye like Propidium Iodide (PI) or Trypan Blue and quantify uptake using flow cytometry or microscopy. | A dose-dependent increase in LDH release and/or PI uptake would confirm that this compound is causing membrane damage in your cell line. |
| Solvent Toxicity | 1. Run a vehicle-only control (e.g., DMSO) at the same final concentration used for your this compound experiments. | If the vehicle control shows no significant toxicity, the observed effect is due to this compound. High toxicity in the vehicle control indicates the solvent concentration is too high. |
| Compound Instability/Precipitation | 1. Visually inspect the culture medium for any signs of compound precipitation after adding this compound. 2. Prepare fresh stock solutions for each experiment. | Eliminates the possibility that compound precipitation is causing non-specific effects or that degraded compound is leading to unexpected toxicity. |
| Assay Interference | 1. If using a metabolic assay (e.g., MTT, XTT), confirm cytotoxicity with an orthogonal method that measures a different cellular parameter, such as a membrane integrity assay (LDH, PI) or a real-time cell imaging-based confluence assay. | Confirmation of cytotoxicity with a different assay method strengthens the conclusion that the effect is biological and not an artifact of a specific assay technology. |
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentrations (IC50) for this compound-induced cytotoxicity in various human cell lines after 24 hours of exposure.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF-7 | Human Breast Adenocarcinoma | 0.9 | [4] |
| MD-MBA-231 | Human Breast Adenocarcinoma | 1.03 | [4] |
| HL7702 | Normal Human Hepatocytes | 2.7 | [4] |
| - | Normal Human Mammary Epithelial Cells | 2.4 | [4] |
Key Experimental Protocols
Protocol 1: LDH Release Assay for Quantifying Cytotoxicity
Objective: To quantify the level of plasma membrane damage by measuring the activity of LDH released from damaged cells into the culture supernatant.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a "vehicle-only" negative control, an "untreated" negative control, and a "maximum LDH release" positive control (lyse cells with a lysis buffer provided by the assay kit manufacturer).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet any floating cells. Carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for the recommended time. Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment by comparing the LDH activity in the treated wells to the negative and positive controls.
Protocol 2: Propidium Iodide (PI) Staining for Membrane Permeability
Objective: To qualitatively and quantitatively assess membrane integrity. PI is a fluorescent dye that can only enter cells with compromised membranes.
Methodology:
-
Cell Treatment: Grow cells on glass coverslips or in multi-well plates and treat with this compound at various concentrations and for different durations. Include appropriate negative (vehicle) and positive (e.g., digitonin-permeabilized) controls.
-
PI Staining: Add PI solution to the culture medium at a final concentration of 1-5 µg/mL.
-
Incubation: Incubate for 5-15 minutes at room temperature, protected from light.
-
Visualization/Quantification:
-
Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells will show no or very faint red fluorescence, while cells with compromised membranes will have brightly stained red nuclei.
-
Flow Cytometry: For a quantitative analysis, harvest the cells, wash with PBS, and resuspend in a buffer containing PI. Analyze the cell population using a flow cytometer to determine the percentage of PI-positive cells.
-
Visualizations
Caption: Proposed mechanism of this compound-induced oncosis in eukaryotic cells.
Caption: Workflow for troubleshooting unexpected cytotoxicity with this compound.
Caption: Logic for differentiating on-target vs. off-target effects.
References
Technical Support Center: Optimizing Dosage and Administration of Fluopsin C in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Fluopsin C in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical effective dosage of this compound in a murine sepsis model?
A1: In a murine model of sepsis caused by carbapenemase-producing Klebsiella pneumoniae, intravenous (IV) administration of this compound has shown significant efficacy. The best therapeutic results were observed with a single dose of 2 mg/kg or two doses of 1 mg/kg administered 8 hours apart.[1][2] A single 2 mg/kg dose resulted in a 50% survival rate, while two 1 mg/kg doses led to a 42% survival rate after 72 hours.[2] A lower single dose of 1 mg/kg was less effective, with a survival rate of 25% after 48 hours.[2]
Q2: What is the known toxicity profile of this compound in mice?
A2: The lethal dose 50 (LD50) of this compound in mice has been determined to be above 4 mg/kg, as doses below this concentration did not produce signs of toxicity within 96 hours.[2] However, doses higher than 4 mg/kg were reported to be lethal after 48 hours.[2] Histopathological studies have indicated no nephrotoxicity (kidney damage) but have shown moderate hepatotoxicity (liver toxicity).[1][3] Due to its high cytotoxicity, research on this compound was limited in the past.[4] A liposomal formulation of this compound has been shown to reduce its toxicity in mice.[5]
Q3: What are the recommended routes of administration for this compound in mice?
A3: The most commonly reported routes of administration for this compound in murine models are intravenous (IV) and intraperitoneal (IP).[5][6][7] The choice of administration route may depend on the specific experimental model and research question.
Q4: How should this compound be prepared for in vivo administration?
A4: For in vivo experiments, this compound has been reconstituted in 3% dimethyl sulfoxide (DMSO).[6][7] It is crucial to ensure the compound is fully dissolved to prevent precipitation and ensure accurate dosing.
Q5: What is the mechanism of action of this compound?
A5: this compound is a copper-containing metalloantibiotic.[1][3] Its primary mechanism of action is the disruption of the bacterial cell wall and cytoplasmic membrane in both Gram-positive and Gram-negative bacteria.[4][8] The biosynthesis of this compound by Pseudomonas aeruginosa is triggered by elevated copper concentrations, suggesting a role in copper stress response.[9][10]
Data Summary
Table 1: Efficacy of this compound in a Murine Sepsis Model
| Dosage Regimen (Intravenous) | Survival Rate (after 72 hours) | Reference |
| Single dose of 2 mg/kg | 50% | [2] |
| Two doses of 1 mg/kg (8h apart) | 42% | [2] |
| Single dose of 1 mg/kg | 25% (after 48 hours) | [2] |
Table 2: Acute Toxicity of this compound in Mice
| Parameter | Value | Reference |
| Lethal Dose 50 (LD50) | > 4 mg/kg | [2] |
| Nephrotoxicity | Absent | [1][3] |
| Hepatotoxicity | Moderate | [1][3] |
Experimental Protocols
Protocol 1: Murine Sepsis Model with Klebsiella pneumoniae
This protocol is adapted from established methods for inducing sepsis in mice.[1][11]
Materials:
-
Klebsiella pneumoniae strain (e.g., carbapenemase-producing strain)
-
Appropriate bacterial culture medium (e.g., Luria-Bertani broth)
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for dissolution (e.g., 3% DMSO in sterile saline)
-
Male Swiss mice (6-8 weeks old)
-
Syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Inoculum Preparation: Culture K. pneumoniae overnight at 37°C. Centrifuge the culture, wash the bacterial pellet with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The lethal inoculum may need to be determined empirically for the specific bacterial strain and mouse model.
-
Induction of Sepsis: Inject the bacterial suspension intraperitoneally (IP) into the mice. The injection volume is typically 0.1-0.2 mL.
-
This compound Administration: At a predetermined time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., intravenous injection into the lateral tail vein).
-
Monitoring: Monitor the animals for clinical signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and survival over a set period (e.g., 96 hours).
Protocol 2: Preparation of this compound for Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the experiment.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add a small volume of sterile DMSO to dissolve the powder completely. For a final concentration of 3% DMSO, this should be taken into account in the subsequent dilution.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or brief sonication may be used if solubility is an issue, but the stability of the compound under these conditions should be considered.
-
Slowly add sterile saline or PBS to the DMSO concentrate to reach the final desired volume and concentration. It is crucial to add the aqueous solution slowly while vortexing to prevent precipitation of the compound.
-
Visually inspect the solution for any precipitates. If precipitation occurs, the formulation may need to be optimized (see Troubleshooting Guide).
-
Prepare the formulation fresh before each experiment to ensure stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound during preparation or administration | - Low aqueous solubility of this compound.- Incorrect preparation procedure. | - Ensure complete dissolution in DMSO before adding the aqueous component.- Add the aqueous solution slowly while vortexing.- Consider using a co-solvent system or a low percentage of a surfactant (e.g., Tween 80), ensuring the excipients are non-toxic at the administered dose.- Prepare the formulation immediately before injection. |
| High variability in experimental outcomes between animals | - Inaccurate dosing due to improper formulation or injection technique.- Inconsistent bacterial inoculum.- Individual animal physiological differences. | - Ensure the dosing solution is homogeneous and free of precipitates.- Standardize the injection technique and volume for all animals.- Prepare the bacterial inoculum fresh and standardize the CFU/mL for each experiment.- Increase the number of animals per group to account for biological variability. |
| Unexpectedly high toxicity or adverse events | - Dose is too high for the specific animal strain or model.- Rapid injection rate for IV administration.- Contamination of the formulation.- Vehicle toxicity. | - Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific model.- Administer IV injections slowly and observe the animal for any immediate adverse reactions.- Ensure all materials and the final formulation are sterile.- Run a vehicle-only control group to assess the toxicity of the excipients. |
| Lack of efficacy at previously reported effective doses | - Different animal model or bacterial strain with lower susceptibility.- Degradation of this compound.- Suboptimal administration route or timing of treatment. | - Confirm the in vitro susceptibility of the bacterial strain to this compound.- Prepare this compound solutions fresh for each experiment and protect from light if it is light-sensitive.- Optimize the timing of treatment initiation post-infection and consider alternative administration routes. |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Mechanism of Action
The biosynthesis of this compound in Pseudomonas aeruginosa is a response to copper stress, regulated by the CueR sensor. The compound then acts on pathogenic bacteria by disrupting their cell membrane.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Liposomal this compound: Physicochemical Properties, Cytotoxicity, and Antibacterial Activity In Vitro and over In Vivo MDR Klebsiella pneumoniae Bacteremia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae [frontiersin.org]
- 8. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 9. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pneumonia-induced sepsis in mice: temporal study of inflammatory and cardiovascular parameters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Liposomal Encapsulation of Fluopsin C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the liposomal encapsulation of Fluopsin C to mitigate its toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for encapsulating this compound in liposomes?
A1: this compound is a potent antimicrobial and potential antitumoral agent.[1] However, its clinical application has been historically limited by its high cytotoxicity.[1] Liposomal encapsulation is a drug delivery strategy aimed at reducing the systemic toxicity of this compound while maintaining its therapeutic efficacy. This is achieved by altering the compound's pharmacokinetic profile, enabling a more controlled release and potentially targeted delivery, which minimizes adverse effects on healthy tissues.[2][]
Q2: How does liposomal encapsulation affect the in vitro cytotoxicity of this compound?
A2: Studies have demonstrated a significant reduction in the in vitro cytotoxicity of this compound when encapsulated in liposomes. For instance, one study reported a 54% decrease in the 50% cytotoxic concentration (CC50) of liposomal this compound compared to the free drug.[4][5]
Q3: What is the impact of liposomal formulation on the in vivo toxicity of this compound?
A3: Liposomal encapsulation has been shown to decrease the in vivo toxicity of this compound. In a murine model, the lethal dose (LD50) of free this compound was estimated to be 4 mg/kg.[2][5] In contrast, for the liposomal formulation of this compound, no lethal dose was observed within the tested concentration range, suggesting an LD50 greater than 8 mg/kg.[2][5]
Q4: Does encapsulation alter the antimicrobial activity of this compound?
A4: Research indicates that the liposomal encapsulation of this compound does not suppress its antimicrobial activity. In vitro studies have shown no significant difference in the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values between free and liposomal this compound against strains like Klebsiella pneumoniae.[5]
Q5: What is the proposed mechanism of this compound-induced toxicity in mammalian cells?
A5: this compound appears to induce a form of programmed necrosis known as oncosis in mammalian cells.[1][2] This process is characterized by cell membrane blebbing and swelling.[1] Key cellular events include the generation of reactive oxygen species (ROS), a decrease in intracellular ATP levels, and a reduction in the mitochondrial membrane potential.[1][2] Furthermore, this compound can cause DNA damage and induce stress in the endoplasmic reticulum.[2]
Troubleshooting Guides
Liposome Preparation and Formulation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency of this compound | - Inappropriate lipid composition.- Suboptimal drug-to-lipid ratio.- Inefficient hydration of the lipid film.- Issues with the chosen encapsulation method (e.g., thin-film hydration, extrusion). | - Optimize the lipid composition. The inclusion of cholesterol can improve membrane stability.[6]- Experiment with different drug-to-lipid molar ratios.- Ensure the hydration buffer is at a temperature above the phase transition temperature (Tc) of the lipids.[6]- If using extrusion, ensure the membrane pore size is appropriate and that the process is performed above the lipid Tc. |
| Liposome Aggregation and Instability | - Inappropriate surface charge.- High concentration of liposomes.- Presence of divalent cations in the buffer.- Improper storage conditions. | - Incorporate charged lipids (e.g., PEGylated lipids) to increase electrostatic repulsion between vesicles.[6]- Optimize the liposome concentration. Dilution may be necessary.- Use buffers without high concentrations of divalent cations.- Store liposomes at appropriate temperatures (typically 4°C) and protect from light. Lyophilization with a cryoprotectant can also be considered for long-term storage.[6] |
| Inconsistent Liposome Size Distribution | - Inefficient extrusion or sonication.- Heterogeneity in the initial multilamellar vesicles (MLVs).- Lipid degradation. | - Ensure the extruder is properly assembled and that the membranes are not clogged. Standardize the number of extrusion cycles.- For sonication, optimize the duration and power to achieve a consistent size.- Use high-quality lipids and store them properly to prevent degradation. |
In Vitro & In Vivo Toxicity Assessment
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability in In Vitro Cytotoxicity Assays | - Inconsistent cell seeding density.- Interference of liposomes with the assay readout (e.g., MTT assay).- Instability of the liposomal formulation in cell culture media. | - Ensure uniform cell seeding in all wells of the microplate.- Run controls with empty liposomes to assess their intrinsic effect on cell viability and the assay itself.- Consider alternative cytotoxicity assays that are less prone to interference from nanoparticles (e.g., LDH release assay, live/dead staining).- Characterize the stability of your liposomal formulation in the specific cell culture medium used. |
| Unexpected Toxicity of Empty Liposomes | - Cytotoxicity of a specific lipid component.- Residual organic solvents from the preparation process.- High concentration of cationic lipids. | - Test the cytotoxicity of individual lipid components.- Ensure complete removal of organic solvents by using a high vacuum for an extended period during the drying of the lipid film.- If using cationic lipids, optimize their concentration as they can be inherently toxic to cells. |
| Anomalous Results in In Vivo Toxicity Studies | - Rapid clearance of liposomes by the reticuloendothelial system (RES).- Immunogenic reactions to the liposomal components.- Batch-to-batch variability of the liposomal formulation. | - Incorporate PEGylated lipids into the formulation to increase circulation time and reduce RES uptake.- Use highly pure and well-characterized lipids to minimize immunogenicity.- Thoroughly characterize each batch of liposomal this compound for size, zeta potential, and encapsulation efficiency to ensure consistency between experiments. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Free vs. Liposomal this compound
| Formulation | 50% Cytotoxic Concentration (CC50) | % Reduction in Cytotoxicity |
| Free this compound | Value not explicitly stated in provided search results | N/A |
| Liposomal this compound | Value not explicitly stated in provided search results | 54%[4][5] |
Table 2: In Vivo Toxicity of Free vs. Liposomal this compound in a Murine Model
| Formulation | Lethal Dose (LD50) |
| Free this compound | 4 mg/kg[2][5] |
| Liposomal this compound | > 8 mg/kg[2][5] |
Experimental Protocols
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Followed by Extrusion)
This protocol is a generalized representation based on common liposome preparation techniques.
-
Lipid Film Formation:
-
Dissolve soy phosphatidylcholine (SPC) or poly(ethylene glycol)-distearoylphosphatidylethanolamine (DSPE-PEG) and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Add this compound to the lipid solution.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask's inner surface.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Subject the MLV suspension to several freeze-thaw cycles to facilitate the formation of unilamellar vesicles.
-
Extrude the suspension multiple times (e.g., 10-15 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the lipid's phase transition temperature.
-
-
Purification:
-
Remove the unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization of Liposomal this compound
-
Particle Size and Polydispersity Index (PDI):
-
Determine the mean particle size and PDI using Dynamic Light Scattering (DLS).
-
-
Zeta Potential:
-
Measure the surface charge of the liposomes using electrophoretic light scattering.
-
-
Encapsulation Efficiency (EE%):
-
Separate the liposomes from the unencapsulated drug using a method like ultracentrifugation or dialysis.
-
Quantify the amount of this compound in the liposomal pellet and in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed mammalian cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of free this compound, liposomal this compound, and empty liposomes for a specified duration (e.g., 24, 48 hours). Include untreated cells as a control.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Measurement:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the CC50 value (the concentration that causes 50% cell death) for each formulation.
-
Visualizations
Caption: Proposed mechanism of this compound-induced toxicity in mammalian cells.
Caption: Workflow for preparing this compound-loaded liposomes.
References
- 1. This compound induces oncosis of human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 4. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 5. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Improving the Therapeutic Index of Fluopsin C
Welcome to the technical support center for researchers working with Fluopsin C. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to facilitate your experiments aimed at enhancing the therapeutic index of this potent metalloantibiotic.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a copper-containing secondary metabolite produced by some Pseudomonas and Streptomyces species.[1][2] Its primary antibacterial mechanism of action is the disruption of the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria, leading to increased membrane permeability and cell death.[3][4][5]
Q2: What are the main challenges in the therapeutic development of this compound?
A2: The primary challenge in the clinical development of this compound is its high cytotoxicity against mammalian cells, which limits its therapeutic index.[1][2][6] Research has shown that it can induce moderate hepatotoxicity in murine models.[7] Therefore, a key focus of current research is to improve its safety profile while maintaining its potent antimicrobial activity.
Improving the Therapeutic Index
Q3: What are the primary strategies being explored to improve the therapeutic index of this compound?
A3: Currently, the main strategies focus on formulation approaches to reduce systemic toxicity. Liposomal encapsulation has shown promise in reducing the cytotoxicity of this compound.[8] The synthesis of chemical analogs with modified structures to decrease toxicity while retaining antimicrobial efficacy is another important area of investigation, though less information is publicly available on specific synthetic derivatives.[2]
Q4: How does liposomal encapsulation improve the therapeutic index of this compound?
A4: Liposomal encapsulation can alter the pharmacokinetic and pharmacodynamic properties of this compound. It can provide a controlled release of the drug, potentially reducing peak systemic concentrations and minimizing off-target toxicity.[8] Studies have shown that specific formulations, such as DSPE-PEG DMSO+Flp, can significantly decrease the in vitro cytotoxicity (CC50) of this compound without compromising its antimicrobial activity.[8]
Experimental Considerations
Q5: Are there any known stability issues with this compound in experimental settings?
A5: this compound's stability can be influenced by the experimental conditions. As a metalloantibiotic, its activity can be affected by chelating agents present in culture media or buffer solutions. It is stable in the presence of Fe(III) at neutral pH.[9][10] However, reducing agents like dithiothreitol (DTT) or glutathione can reduce the Cu(II) to Cu(I) in this compound, which may alter its activity.[9][10] It is advisable to assess the stability of this compound in your specific experimental medium.
Q6: What is the proposed mechanism of this compound-induced cytotoxicity in mammalian cells?
A6: this compound-induced cytotoxicity is a multi-faceted process involving the generation of reactive oxygen species (ROS), which leads to DNA damage and endoplasmic reticulum (ER) stress.[11] This involves the activation of the IRE1 pathway of the unfolded protein response.[11] Key genes implicated in this process include GADD45A and GPX1, which are involved in the genotoxic stress response.[11]
Troubleshooting Guides
Inconsistent Minimum Inhibitory Concentration (MIC) Assay Results
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in MIC values between experiments. | This compound instability: The compound may be degrading in the specific broth medium used. | 1. Assess Stability: Pre-incubate this compound in the assay medium for the duration of the experiment and measure its concentration or activity at different time points. 2. Use Fresh Solutions: Always prepare fresh stock solutions of this compound for each experiment. 3. Optimize Solvent: Ensure the solvent used to dissolve this compound is compatible with the assay and does not affect bacterial growth. |
| Chelation of Copper: Components in the Mueller-Hinton Broth (MHB) or other media may be chelating the copper ion, reducing the effective concentration of this compound. | 1. Test in Different Media: Compare MIC values in standard MHB versus a minimal medium with defined components. 2. Supplement with Copper: In a controlled experiment, test if the addition of a small, non-inhibitory concentration of CuSO4 to the medium affects the MIC. | |
| No clear endpoint or trailing growth in microdilution wells. | Sub-lethal concentrations causing bacteriostatic effects: this compound may not be completely bactericidal at lower concentrations. | 1. Determine Minimum Bactericidal Concentration (MBC): After determining the MIC, plate the contents of the wells with no visible growth onto agar plates to determine the MBC. 2. Extend Incubation Time: While standard protocols suggest 16-20 hours, a longer incubation (e.g., 24 hours) might provide a clearer endpoint, but be cautious of potential drug degradation. |
High Cytotoxicity in In Vitro Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Observed cytotoxicity is much higher than reported in the literature. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cell death at the concentrations used. | 1. Solvent Control: Always include a vehicle control with the highest concentration of the solvent used in your experiment. 2. Optimize Solvent Concentration: Aim to use the lowest possible concentration of the solvent. |
| Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound. | 1. Test Multiple Cell Lines: If possible, compare the cytotoxicity across different cell lines to understand the spectrum of activity. 2. Use a Reference Compound: Include a well-characterized cytotoxic compound as a positive control to ensure your assay is performing as expected. | |
| Difficulty in establishing a clear dose-response curve. | This compound Precipitation: The compound may be precipitating out of solution at higher concentrations in the cell culture medium. | 1. Check Solubility: Visually inspect the wells for any signs of precipitation. 2. Solubility Testing: Formally assess the solubility of this compound in your specific cell culture medium. You may need to adjust the solvent or formulation. |
Experimental Protocols
Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
This protocol is a general guideline for the encapsulation of this compound in liposomes to reduce its cytotoxicity.
Materials:
-
This compound
-
Lipids (e.g., DSPE-PEG, Soy Phosphatidylcholine (SPC), Cholesterol)
-
Organic Solvent (e.g., Chloroform, Methanol)
-
Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the chosen lipids and this compound in the organic solvent in a round-bottom flask. The lipid composition and drug-to-lipid ratio should be optimized for your specific application. A common formulation is DSPE-PEG and cholesterol.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film by adding the hydration buffer to the flask.
-
Agitate the flask (e.g., by vortexing or sonication) to form multilamellar vesicles (MLVs). The hydration temperature should be above the phase transition temperature of the lipids.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated for a set number of cycles to ensure a homogenous liposome population.
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Characterize the liposomes for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Assessment of this compound-Induced Hepatotoxicity in a Murine Model
This protocol provides a general framework for evaluating the potential liver toxicity of this compound in vivo. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Animal Model:
-
Male C57BL/6 mice are a commonly used strain for drug-induced liver injury studies.[1]
Procedure:
-
Dosing:
-
Administer this compound to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection). Include a vehicle control group. Doses should be selected based on preliminary toxicity and efficacy studies.
-
-
Monitoring:
-
Monitor the animals for clinical signs of toxicity at regular intervals.
-
-
Sample Collection:
-
At predetermined time points (e.g., 24, 48, 72 hours post-dose), collect blood samples for serum biochemistry analysis.
-
Euthanize the animals and collect the liver for histopathological examination.
-
-
Serum Biochemistry:
-
Measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess hepatocellular injury.
-
-
Histopathology:
-
Fix the liver tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain the sections with hematoxylin and eosin (H&E) and examine for signs of liver injury, such as necrosis, inflammation, and steatosis.
-
Data Summary
Table 1: In Vitro Activity and Cytotoxicity of this compound and its Liposomal Formulation
| Compound/Formulation | Organism/Cell Line | MIC (µg/mL) | CC50 (µg/mL) | Reference(s) |
| Free this compound | K. pneumoniae ATCC 10031 | 1.66 | - | [8] |
| K. pneumoniae KPN-19 (MDR) | 3.32 | - | [8] | |
| LLC-MK2 cells | - | Value not specified, but high | [8] | |
| Liposomal this compound (DSPE-PEG DMSO+Flp) | K. pneumoniae ATCC 10031 | 1.66 | - | [8] |
| K. pneumoniae KPN-19 (MDR) | 3.32 | - | [8] | |
| LLC-MK2 cells | - | Decreased by 54% vs. free this compound | [8] |
Table 2: In Vivo Efficacy and Toxicity of this compound
| Compound | Animal Model | Dose | Efficacy | Toxicity | Reference(s) |
| Free this compound | Murine sepsis model (K. pneumoniae) | 2 mg/kg (single dose) | 50% survival at 72h | Moderate hepatotoxicity, no nephrotoxicity | [7] |
| Murine sepsis model (K. pneumoniae) | 1 mg/kg (two doses, 8h apart) | 42% survival at 72h | Moderate hepatotoxicity, no nephrotoxicity | [7] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for liposomal encapsulation of this compound.
Caption: Workflow for assessing this compound-induced hepatotoxicity in mice.
References
- 1. Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biosynthesis-of-fluopsin-c-a-copper-containing-antibiotic-from-pseudomonas-aeruginosa - Ask this paper | Bohrium [bohrium.com]
- 4. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 5. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TRAF2 multitasking in TNF receptor-induced signaling to NF-κB, MAP kinases and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposomal this compound: Physicochemical Properties, Cytotoxicity, and Antibacterial Activity In Vitro and over In Vivo MDR Klebsiella pneumoniae Bacteremia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Fluopsin C Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Fluopsin C.
Frequently Asked Questions (FAQs)
Why am I observing variable antimicrobial activity with my this compound sample?
Inconsistent antimicrobial activity can stem from several factors related to the compound's stability, experimental setup, and the specific microbial strains used.
Potential Causes and Troubleshooting Steps:
-
Compound Stability and Storage: this compound is a metalloantibiotic containing copper.[1] Its stability can be influenced by storage conditions and the presence of reducing agents.
-
Recommendation: Store this compound as a dry powder at -20°C. For solutions, prepare fresh stocks for each experiment and avoid repeated freeze-thaw cycles. The presence of reducing agents like dithiothreitol or glutathione can reduce the Cu(II) to Cu(I), potentially altering its activity.[2]
-
-
Purity of the Compound: The antimicrobial activity of this compound can be affected by the purity of the sample. Semi-purified fractions may contain other bioactive compounds.[3]
-
Recommendation: Whenever possible, use highly purified this compound. If using fractions, be aware that observed effects may not be solely attributable to this compound.
-
-
Copper Availability: The biosynthesis and activity of this compound are linked to the presence of copper ions.[3]
-
Recommendation: Ensure consistent and appropriate copper concentrations in your experimental media if you are studying the production of this compound by bacteria. For in vitro activity assays, the chelation of the copper ion could impact its efficacy.
-
-
Bacterial Strain Variability: Different bacterial species and even different strains of the same species can exhibit varying susceptibility to this compound.[4]
My results for this compound's effect on Gram-positive and Gram-negative bacteria are different. Is this expected?
Yes, it is expected to observe some differences in the effects of this compound on Gram-positive and Gram-negative bacteria, although its primary mechanism of action is conserved.
Key Observations:
-
Primary Target: The primary target of this compound in both Gram-positive and Gram-negative bacteria is the cytoplasmic membrane, leading to its permeabilization and disruption.[6][7]
-
Gram-Negative Bacteria: In Gram-negative bacteria like Xanthomonas citri and Klebsiella pneumoniae, this compound causes complete disruption of the cell membrane and wall.[4]
-
Gram-Positive Bacteria: The effects on Gram-positive bacteria can be more varied. For instance, in Staphylococcus aureus (MRSA), this compound causes significant changes to the cell membrane and wall, similar to its effects on Gram-negative bacteria.[4] However, in Enterococcus faecium, while the cell number decreases after treatment, significant damage to the cell membrane and wall may not be as readily observed, even though membrane permeability is increased.[4][6]
Troubleshooting Workflow for Investigating Differential Effects:
Caption: Troubleshooting workflow for differential bacterial effects.
I am seeing cytotoxicity in my cell line studies, but the results are not consistent. What could be the cause?
Inconsistent cytotoxicity can be due to the compound's stability in cell culture media, the specific cell line's characteristics, and the experimental protocol.
Potential Issues and Solutions:
-
Stability in Media: this compound's stability can be affected by components in the cell culture medium.
-
Recommendation: Prepare fresh dilutions of this compound in your culture medium for each experiment. Minimize the exposure of the stock solution to light and air.
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. For example, the IC50 values for MCF-7 and MD-MBA-231 breast cancer cell lines at 24 hours are 0.9 and 1.03 μmol/L, respectively.[8] It also shows cytotoxicity against normal human hepatocytes (HL7702) and mammary epithelial cells.[8]
-
Recommendation: Ensure you are using a consistent cell passage number and that the cells are healthy and in the logarithmic growth phase.
-
-
Mechanism of Cell Death: this compound can induce oncosis, a form of necrotic cell death, in human breast adenocarcinoma cells, characterized by membrane blebbing and swelling.[8] This process involves increased reactive oxygen species (ROS) accumulation and decreased intracellular ATP levels.[8]
-
Recommendation: When assessing cytotoxicity, use multiple endpoints, such as lactate dehydrogenase (LDH) release (for membrane integrity) and ATP levels, in addition to viability assays like MTT.
-
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Klebsiella pneumoniae (KPC) | Gram-negative | 2 | [9] |
| Enterococcus faecium ATCC 6569 | Gram-positive | 1 | [4] |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 | [4] |
| Xanthomonas citri | Gram-negative | 0.25 | [4] |
Table 2: Cytotoxicity (IC50) of this compound against human cell lines.
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µmol/L) | Reference |
| MCF-7 | Breast Adenocarcinoma | 24 | 0.9 | [8] |
| MD-MBA-231 | Breast Adenocarcinoma | 24 | 1.03 | [8] |
| HL7702 | Normal Human Hepatocyte | 24 | 2.7 | [8] |
| Human Mammary Epithelial Cells | Normal | 24 | 2.4 | [8] |
Detailed Experimental Protocols
Protocol 1: Membrane Permeability Assay
This protocol is adapted from studies investigating the effect of this compound on bacterial cytoplasmic membranes.[6]
-
Bacterial Culture: Grow bacterial cells to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash with sterile saline (0.9% NaCl), and resuspend to a final concentration of 10^5 CFU/mL.
-
Treatment: Incubate the bacterial suspension with this compound at its IC90 concentration for 15 minutes. Include a negative control (vehicle, e.g., DMSO) and a positive control.
-
Staining: After incubation, add a fluorescent dye that differentially stains cells with intact and compromised membranes (e.g., DAPI and propidium iodide).
-
Microscopy: Observe the cells under a fluorescence microscope. Cells with intact membranes will show the stain for total cells (e.g., blue with DAPI), while cells with permeable membranes will also take up the stain for compromised membranes (e.g., red with propidium iodide).
-
Quantification: Count the number of permeable and total cells to determine the percentage of cells with compromised membranes.
Protocol 2: Scanning Electron Microscopy (SEM) for Morphological Analysis
This protocol is based on methodologies used to visualize the ultrastructural effects of this compound.[6]
-
Treatment: Incubate a high-density bacterial suspension (e.g., 10^10 CFU) with the IC90 concentration of this compound for 60 minutes.
-
Fixation: Spot the bacterial suspension onto poly-L-lysine-coated slides, allow them to dry, and then fix with a solution of 2% paraformaldehyde and 2.5% glutaraldehyde in sodium cacodylate buffer.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.
-
Drying and Coating: Critical-point dry the samples and then coat them with a conductive material like gold.
-
Imaging: Visualize the samples using a scanning electron microscope.
Visualizations
Caption: Mechanism of action of this compound on bacterial cells.
References
- 1. Undergraduate Honors Thesis | Resistance Mechanisms to the Antibiotic this compound in Pseudomonas aeruginosa and Escherichia coli | ID: jh344325m | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 7. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces oncosis of human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Fluopsin C in Laboratory Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fluopsin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies of this compound's degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the known stability characteristics of this compound?
A1: this compound, a copper-containing antibiotic, has demonstrated stability under certain conditions. It is known to be stable in the presence of Iron(III) at a neutral pH of 7.4. However, its central copper atom (Cu(II)) is susceptible to reduction to Cu(I) when exposed to reducing agents such as dithiothreitol (DTT) and glutathione[1]. This suggests a potential for reductive degradation in environments rich in such agents.
Q2: What are the likely degradation pathways for this compound under common laboratory stress conditions?
A2: While specific degradation pathways for this compound under all stress conditions have not been fully elucidated in the available literature, based on its chemical structure—a copper complex with two N-methylthiohydroxamate ligands—several degradation routes are plausible:
-
Hydrolysis: Under acidic or alkaline conditions, the thiohydroxamate ligands may be susceptible to hydrolysis, leading to the breakdown of the ligand structure and release of the copper ion.
-
Oxidation: Strong oxidizing agents could potentially oxidize the sulfur atom in the thiohydroxamate ligand or lead to the cleavage of the ligand rings.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, potentially leading to the cleavage of bonds within the organic ligands or changes in the oxidation state of the copper ion.
-
Thermal Degradation: Elevated temperatures may cause the decomposition of the organic ligands or the entire complex.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV-Vis or Mass Spectrometry (MS) detector is highly recommended. An effective method should be able to separate the intact this compound from its potential degradation products.
Q4: What are some common issues when performing forced degradation studies on this compound?
A4: Researchers may encounter several challenges, including:
-
Low Degradation: The inherent stability of the compound might result in minimal degradation under certain stress conditions.
-
Complex Degradation Profile: The degradation process may yield multiple, closely related products, making separation and identification difficult.
-
Matrix Effects: Excipients or other components in a formulation can interfere with the analysis of degradation products.
-
Metal Ion Interference: The presence of the copper ion can sometimes complicate analytical methods.
Troubleshooting Guides
This section provides guidance on specific issues you might encounter during your experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions. | 1. Stress conditions are too mild. 2. The duration of the stress is too short. 3. This compound is highly stable under the applied conditions. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). 2. Extend the duration of the experiment. 3. Increase the temperature for thermal and hydrolytic studies. 4. For photostability, ensure the light source has an appropriate wavelength and intensity. |
| Complete degradation of this compound is observed immediately. | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor. 2. Decrease the temperature. 3. Shorten the exposure time and sample at earlier time points. |
| Poor peak shape or resolution in HPLC/UPLC analysis. | 1. Inappropriate column chemistry. 2. Mobile phase is not optimized. 3. Degradation products are co-eluting. | 1. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). 2. Adjust the mobile phase composition, pH, and gradient profile. 3. Employ a high-resolution mass spectrometer to check for co-eluting species with different mass-to-charge ratios. |
| Difficulty in identifying degradation products. | 1. Lack of reference standards. 2. Insufficient fragmentation in MS/MS analysis. | 1. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition. 2. Optimize collision energy in MS/MS experiments to achieve informative fragmentation patterns. 3. Consider isolation of major degradation products for structural elucidation by NMR. |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound. These are general protocols and may require optimization based on your specific experimental setup and objectives.
General Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Prepare a control sample by diluting the stock solution with the solvent used for the stressor (e.g., water for acid/base hydrolysis).
Hydrolytic Degradation (Acid and Base)
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH.
-
Procedure:
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis (base for the acidic sample, acid for the basic sample).
-
Analyze the samples by a stability-indicating HPLC/UPLC method.
-
Oxidative Degradation
-
Stressor: 3% Hydrogen Peroxide (H₂O₂).
-
Procedure:
-
Mix the this compound stock solution with an equal volume of 3% H₂O₂.
-
Incubate the solution at room temperature.
-
Protect the solution from light to avoid photo-induced oxidation.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by a stability-indicating HPLC/UPLC method.
-
Photolytic Degradation
-
Procedure:
-
Expose the this compound solution (in a photostable, transparent container) to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw aliquots at various time points.
-
Analyze the samples by a stability-indicating HPLC/UPLC method.
-
Thermal Degradation
-
Procedure:
-
Place the this compound solution in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).
-
Keep a control sample at the recommended storage temperature.
-
Withdraw aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Analyze the samples by a stability-indicating HPLC/UPLC method.
-
Data Presentation
Summarize all quantitative data from your degradation studies in a structured table for easy comparison.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time (hours) | Temperature (°C) | % this compound Remaining | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Control | 24 | Room Temp | |||
| 0.1 M HCl | 24 | Room Temp | |||
| 0.1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 24 | Room Temp | |||
| 0.1 M NaOH | 24 | 60 | |||
| 3% H₂O₂ | 24 | Room Temp | |||
| Light Exposure | 24 | Room Temp | |||
| 70°C | 72 | 70 |
Note: This table should be populated with your experimental data.
Visualizations
Logical Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies of this compound.
Potential Degradation Pathways of this compound
Caption: Hypothesized degradation pathways of this compound.
References
Validation & Comparative
A Comparative Analysis of Fluopsin C and Vancomycin Efficacy
For Immediate Release
This guide provides a detailed comparison of the efficacy of the novel metalloantibiotic Fluopsin C and the established glycopeptide antibiotic vancomycin. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data for both compounds.
Executive Summary
This compound, a copper-containing secondary metabolite, has demonstrated potent in vitro activity against a range of multidrug-resistant (MDR) bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its mechanism of action involves the disruption of the bacterial cell membrane. Vancomycin, a cornerstone in the treatment of serious Gram-positive infections, inhibits cell wall synthesis. While direct comparative studies are limited, this guide consolidates available data to facilitate an objective assessment of their respective efficacies.
In Vitro Efficacy
The in vitro activity of an antibiotic is a critical indicator of its potential therapeutic efficacy. This is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Data Presentation
Table 1: this compound Minimum Inhibitory Concentration (MIC) Data
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) N315 | 0.5 | [1][2] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) BEC9393 | 1.0 | [1][2] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) 170 | 1.0 | [1][2] |
| Klebsiella pneumoniae | Carbapenem-Resistant (CRE-Kpn 19) | 2.0 | [2][3] |
| Klebsiella pneumoniae | ATCC 10031 | 1.0 - 1.95 | [4] |
Table 2: Vancomycin Minimum Inhibitory Concentration (MIC) Data
| Bacterial Strain | Type | MIC90 (µg/mL) | Reference |
| Ocular Staphylococci | - | 2 | [5] |
Note: The data presented in Tables 1 and 2 are from separate studies and not from a direct head-to-head comparison. Variations in experimental methodologies may influence the results.
In Vivo Efficacy
In vivo studies provide crucial information on the performance of a drug in a living organism.
This compound
A study utilizing a murine sepsis model with carbapenemase-producing Klebsiella pneumoniae (KPC) demonstrated the in vivo efficacy of this compound. The best therapeutic outcomes were observed in mice treated with a single 2 mg/kg dose or two doses of 1 mg/kg administered 8 hours apart.[3][6][7] This treatment resulted in a significant increase in survival rates.[3][6]
Vancomycin
Vancomycin has a long history of clinical use and its in vivo efficacy against susceptible Gram-positive organisms is well-established. However, direct comparative in vivo studies with this compound are not currently available in the reviewed literature.
Mechanisms of Action
The distinct mechanisms of action of this compound and vancomycin are a key differentiating factor.
This compound
This compound exerts its bactericidal effect by targeting the cell membrane of both Gram-positive and Gram-negative bacteria.[8] This leads to membrane disruption and subsequent cell death.
Vancomycin
Vancomycin inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall in Gram-positive bacteria. It binds to the D-alanyl-D-alanine moieties of the cell wall precursors, preventing their incorporation into the growing peptidoglycan chain.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The MIC values for this compound were determined using the broth microdilution method. This involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo Murine Sepsis Model
The in vivo efficacy of this compound was evaluated in a murine sepsis model. In this model, mice are infected with a lethal dose of a pathogenic bacterium, such as carbapenemase-producing Klebsiella pneumoniae. Following infection, the mice are treated with the antibiotic at various dosing regimens. The primary endpoint is typically survival over a defined period. Histopathological analysis of organs can also be performed to assess for any drug-related toxicity.[3][6][7]
Visualizations
Conclusion
The available data suggests that this compound is a promising antibiotic candidate with potent activity against a variety of multidrug-resistant bacteria, including strains resistant to vancomycin. Its distinct mechanism of action, targeting the cell membrane, makes it a valuable area for further research, particularly in the context of developing new treatments for infections caused by highly resistant pathogens. While vancomycin remains a critical tool in clinical practice, the emergence of resistance and treatment failures highlights the need for novel agents like this compound. Direct comparative studies are warranted to definitively establish the relative efficacy and safety of this compound and vancomycin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative In Vitro Activity of New Lipoglycopeptides and Vancomycin Against Ocular Staphylococci and Their Toxicity on the Human Corneal Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae [frontiersin.org]
- 7. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluopsin C and Copper Pyrithione: Mechanisms, Efficacy, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two copper-containing antimicrobial compounds, Fluopsin C and copper pyrithione. Both exhibit broad-spectrum activity but operate through distinct mechanisms. This document summarizes their chemical properties, biological activities, and available quantitative data, and provides detailed experimental protocols for their evaluation.
Compound Overview
This compound is a naturally occurring organocopper secondary metabolite produced by some Pseudomonas and Streptomyces bacteria, particularly in response to elevated copper concentrations.[1][2] It is recognized for its potent, broad-spectrum antimicrobial activity against a range of human and plant pathogens, including multidrug-resistant strains.[3][4]
Copper Pyrithione is a synthetic organometallic complex. It is widely utilized as a biocide in applications such as antifouling paints and as an antifungal agent in commercial products like anti-dandruff shampoos.[5] Its antimicrobial efficacy extends to bacteria, algae, and fungi.[5] Recent research has also highlighted its potential as an anticancer agent.[6]
Chemical Structure
The distinct chemical structures of this compound and copper pyrithione are foundational to their different biological activities.
| Compound | Chemical Structure | Molecular Formula | Description |
| This compound | ![]() | C₈H₁₄CuN₄O₄S₂ | A coordination complex formed by one central copper ion (Cu²⁺) bonded to two molecules of the siderophore thioformin (N-methylthioformohydroxamic acid).[1] |
| Copper Pyrithione | ![]() | C₁₀H₈CuN₂O₂S₂ | A coordination complex consisting of a central copper atom bonded to two pyrithione ligands.[5] |
Mechanism of Action
While both compounds are copper-dependent for their activity, their mechanisms of eliciting a biological response are different.
This compound primarily targets the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria. This interaction leads to membrane disruption, increased permeability, and ultimately cell lysis.[7][8] Electron microscopy studies have shown that bacteria treated with this compound exhibit shrunken and rough cellular morphology with a disrupted cell wall and cytoplasmic membrane.[8] Some evidence also suggests that this compound may interfere with protein synthesis by targeting the 70S ribosome and tRNA-Ala.[4][9]
Copper Pyrithione functions as a copper ionophore . It facilitates the transport of copper ions across the cell membrane, leading to an increase in intracellular copper concentration. This disrupts cellular homeostasis through multiple pathways, including:
-
Generation of Reactive Oxygen Species (ROS): The excess intracellular copper catalyzes the formation of ROS, leading to oxidative stress and damage to cellular components.[6][10]
-
Mitochondrial Dysfunction: Increased copper levels can impair mitochondrial function, leading to a decrease in mitochondrial membrane potential and induction of apoptosis.[11][12]
-
Inactivation of Iron-Sulfur Proteins: Copper can displace iron in essential iron-sulfur cluster-containing proteins, leading to their inactivation and metabolic inhibition.
Quantitative Performance Data
The following tables summarize the available quantitative data on the biological activity of this compound and copper pyrithione. It is important to note that these data are from different studies and are not from direct head-to-head comparisons.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Klebsiella pneumoniae (KPC) | < 2 | [4] |
| Staphylococcus aureus (MRSA) | 3.12 | [13] | |
| Acinetobacter baumannii | 3.5 - 20.8 | [14] | |
| Copper Pyrithione | Aspergillus niger | 0.051 mM | [5] |
| Pseudomonas aeruginosa | No effect | [5] |
Table 2: Cytotoxicity (IC₅₀)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | MCF-7 (human breast adenocarcinoma) | 0.9 | [15] |
| MD-MBA-231 (human breast adenocarcinoma) | 1.03 | [15] | |
| HL7702 (normal human hepatocytes) | 2.7 | [15] | |
| Copper Pyrithione | MCF-7 (human breast adenocarcinoma) | Submicromolar | [6] |
| MIA PaCa-2 (pancreatic carcinoma) | Submicromolar | [6] | |
| ARPE-19 (normal retinal epithelial) | > IC₅₀ against cancer cells | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17][18][19][20]
Materials:
-
Test microorganism
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Antimicrobial stock solution (this compound or copper pyrithione)
-
Sterile diluent (e.g., broth or DMSO)
-
Spectrophotometer
-
Plate reader
Procedure:
-
Inoculum Preparation:
-
Culture the test microorganism in the appropriate broth overnight.
-
Dilute the overnight culture to achieve a standardized turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL in the test broth.
-
-
Serial Dilution of Antimicrobial Agent:
-
Prepare a stock solution of the antimicrobial agent at a known concentration.
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the antimicrobial stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted antimicrobial agent.
-
Include a positive control well (broth with inoculum, no antimicrobial) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Interpretation:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth, as observed by the naked eye or by measuring the optical density (OD) with a plate reader.
-
Bacterial Membrane Permeability Assay using Propidium Iodide
This assay assesses damage to the bacterial cytoplasmic membrane by measuring the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.[6][15][21][22][23]
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Propidium iodide (PI) stock solution
-
Test compound (this compound or copper pyrithione)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a desired density.
-
-
Treatment:
-
Incubate the bacterial suspension with the test compound at the desired concentration and for the desired time. Include an untreated control.
-
-
Staining:
-
Add PI to the bacterial suspensions to a final concentration of 1-5 µg/mL.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
-
Analysis:
-
Fluorescence Microscopy: Place a small volume of the cell suspension on a microscope slide and observe using a fluorescence microscope with appropriate filters for PI (red fluorescence). Cells with damaged membranes will appear red, while cells with intact membranes will not fluoresce.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of PI-positive cells represents the population with compromised membranes.
-
Cellular Reactive Oxygen Species (ROS) Detection using DCFDA
This assay measures the generation of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).[24][25][26][27]
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
DCFDA stock solution
-
Test compound (e.g., copper pyrithione)
-
Positive control (e.g., H₂O₂)
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Culture:
-
Culture cells to the desired confluency in a suitable format (e.g., 96-well plate for plate reader analysis).
-
-
Staining:
-
Remove the culture medium and wash the cells with a serum-free medium or PBS.
-
Load the cells with DCFDA working solution (typically 10-25 µM) and incubate at 37°C for 30-60 minutes in the dark.
-
-
Treatment:
-
Wash the cells to remove excess DCFDA.
-
Add fresh medium containing the test compound at various concentrations. Include untreated and positive controls.
-
-
Measurement:
-
Incubate for the desired treatment period.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm), a fluorescence microscope, or a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS.
-
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound and copper pyrithione.
Biosynthesis of this compound
Caption: Biosynthetic pathway of this compound.[1][2][14]
Mechanism of Action: Copper Pyrithione-Induced Oxidative Stress
Caption: Copper Pyrithione's mechanism of inducing oxidative stress.[10][11][12]
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.[16][17][18][19][20]
Conclusion
This compound and copper pyrithione are both potent, copper-dependent antimicrobial agents with distinct profiles. This compound, a natural product, primarily acts by disrupting the bacterial cell membrane, with potential secondary effects on protein synthesis. Copper pyrithione, a synthetic compound, functions as a copper ionophore, inducing cytotoxicity through the generation of reactive oxygen species and mitochondrial dysfunction. The choice between these compounds for research or development would depend on the specific application, target organism, and desired mechanism of action. The provided experimental protocols offer a foundation for the standardized evaluation of these and other novel antimicrobial compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial pathways of copper neurotoxicity: focus on mitochondrial dynamics and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Undergraduate Honors Thesis | Resistance Mechanisms to the Antibiotic this compound in Pseudomonas aeruginosa and Escherichia coli | ID: jh344325m | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI Membrane Permeability Assay [bio-protocol.org]
- 7. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 9. Copper induces oxidative stress and apoptosis of hippocampal neuron via pCREB/BDNF/ and Nrf2/HO-1/NQO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper exposure induces mitochondrial dysfunction and hepatotoxicity via the induction of oxidative stress and PERK/ATF4 -mediated endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis in HepG2 cells induced by zinc pyrithione via mitochondrial dysfunction pathway: Involvement of zinc accumulation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondria dysfunction was involved in copper-induced toxicity in MES23.5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. protocols.io [protocols.io]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. youtube.com [youtube.com]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. med.virginia.edu [med.virginia.edu]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 24. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 25. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 26. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of Fluopsin C's Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial spectrum of Fluopsin C against other established antibiotics. The information is supported by experimental data and detailed methodologies to assist in evaluating its potential as a novel antimicrobial agent.
Introduction to this compound
This compound is a copper-containing metalloantibiotic produced by Pseudomonas aeruginosa and Streptomyces sp.[1] It has demonstrated potent, broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[2][3][4] Its primary mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to increased permeability and subsequent cell death.[5][6][7][8] This mode of action is distinct from many currently used antibiotics, making this compound a compelling candidate for further investigation in the fight against antimicrobial resistance.
Comparative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound compared to two widely used broad-spectrum antibiotics, Ciprofloxacin and Vancomycin, against a panel of clinically relevant bacteria. Ciprofloxacin, a fluoroquinolone, inhibits DNA replication, while Vancomycin, a glycopeptide, inhibits cell wall synthesis.
| Bacterial Species | Gram Stain | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus (MSSA) | Positive | 0.5 - 1.0 | 0.25 - 1.0 | 0.5 - 2.0 |
| Staphylococcus aureus (MRSA) | Positive | 0.5 | 1.0 - >128 | 1.0 - 2.0 |
| Enterococcus faecium (VRE) | Positive | 1.0 | 1.0 - 8.0 | >256 |
| Klebsiella pneumoniae | Negative | 2.0 | ≤0.25 - >32 | >256 |
| Acinetobacter baumannii (MDR) | Negative | 3.5 | 1.0 - >64 | >256 |
| Pseudomonas aeruginosa | Negative | >64 | 0.25 - >128 | >256 |
| Escherichia coli | Negative | ~4.0 | ≤0.25 - >32 | >256 |
| Xanthomonas citri | Negative | ~1.0 | Not commonly tested | Not commonly tested |
Note: MIC values can vary depending on the specific strain and testing conditions. The values presented here are aggregated from available research for comparative purposes.[1][4]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.[2][3][6][9][10]
a. Preparation of Materials:
-
Bacterial Culture: An overnight culture of the test bacterium grown in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Antimicrobial Agent: A stock solution of this compound (or comparator antibiotic) of known concentration.
-
96-Well Microtiter Plate: Sterile, U-bottomed plates are recommended.
-
CAMHB: Sterile broth for dilutions and bacterial growth.
b. Procedure:
-
Prepare Antibiotic Dilutions: Create a two-fold serial dilution of the antimicrobial agent in CAMHB across the wells of the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This will result in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Membrane Permeability Assay using Propidium Iodide
This assay is used to assess the ability of a compound to disrupt the bacterial cell membrane.[5][11][12][13] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes.
a. Preparation of Materials:
-
Bacterial Culture: A mid-logarithmic phase culture of the test bacterium.
-
This compound: A solution of this compound at a concentration known to be bactericidal (e.g., 2x MIC).
-
Propidium Iodide (PI) Solution: A stock solution of PI (e.g., 1 mg/mL in water).
-
Phosphate-Buffered Saline (PBS): Sterile PBS for washing and resuspending cells.
-
Fluorometer or Fluorescence Microscope: To measure or visualize PI fluorescence.
b. Procedure:
-
Cell Preparation: Harvest the bacterial culture by centrifugation and wash the cells twice with PBS. Resuspend the cells in PBS to a desired optical density (e.g., OD600 of 0.5).
-
Treatment: Add this compound to the bacterial suspension and incubate for a specific time period (e.g., 30 minutes). Include an untreated control.
-
Staining: Add PI to the cell suspensions to a final concentration of 5 µg/mL and incubate in the dark for 15 minutes.
-
Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the stained cells using a fluorescence microscope. An increase in red fluorescence in the treated cells compared to the control indicates membrane permeabilization.
Visualizing the Mechanism of Action and Experimental Workflow
Caption: Mechanism of action of this compound on the bacterial cytoplasmic membrane.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Experimental workflow for the membrane permeability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI Membrane Permeability Assay [bio-protocol.org]
- 6. protocols.io [protocols.io]
- 7. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 8. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating Novel Antibacterial Frontiers: A Comparative Analysis of Fluopsin C Cross-Resistance
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community is in constant pursuit of novel compounds that can effectively combat multidrug-resistant (MDR) pathogens. Fluopsin C, a copper-containing metalloantibiotic produced by Pseudomonas aeruginosa, has emerged as a promising candidate with a broad spectrum of activity. This guide provides a comprehensive comparison of this compound with other antibiotics, focusing on cross-resistance, mechanisms of action, and resistance development. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.
Executive Summary
This compound demonstrates potent activity against a wide range of Gram-positive and Gram-negative bacteria, including clinically significant MDR strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and carbapenem-resistant Enterobacteriaceae (CRE). The available evidence strongly suggests a lack of cross-resistance between this compound and major antibiotic classes. This is attributed to its unique mechanism of action, which primarily involves disruption of the bacterial cell membrane, and distinct resistance pathways.
Performance Comparison: this compound vs. Other Antibiotics
The efficacy of this compound against MDR strains, which are by definition resistant to one or more classes of antibiotics, is a key indicator of its potential to circumvent existing resistance mechanisms.
Quantitative Analysis of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of antibiotic-resistant bacterial strains. For comparison, the resistance profiles of these strains to conventional antibiotics are provided.
| Bacterial Strain | Type | Resistance Profile | This compound MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | MRSA (N315) | Methicillin-Resistant | 0.5 | Oxacillin: >256 |
| Staphylococcus aureus | MRSA (BEC9393) | Methicillin-Resistant | 1.0 | Oxacillin: >256 |
| Enterococcus faecium | VRE (VRE-170) | Vancomycin-Resistant | 1.0 | Vancomycin: >256 |
| Klebsiella pneumoniae | CRE (Kpn-KPC 19) | Carbapenem-Resistant | 2.0 | Meropenem: >128 |
| Acinetobacter baumannii | XDR | Extensively Drug-Resistant | 3.5 | Polymyxin B: Resistant/Intermediate |
As reported in Navarro et al., 2019 and Afonso et al., 2024.[1][2]
Understanding the Lack of Cross-Resistance
The low likelihood of cross-resistance between this compound and other antibiotics stems from its distinct mode of action and the specific nature of resistance mechanisms developed against it.
Mechanism of Action
This compound's primary target is the bacterial cell membrane. Electron microscopy studies have revealed that it causes significant damage to the cell envelope, leading to increased permeability and eventual cell lysis.[3] This direct physical disruption is a fundamentally different mechanism from that of many other antibiotic classes that target specific enzymes or metabolic pathways, such as protein synthesis (e.g., aminoglycosides, macrolides) or DNA replication (e.g., fluoroquinolones).
References
- 1. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes Biofilm Removal of XDR Acinetobacter baumannii and Presents an Additive Effect with Polymyxin B on Planktonic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
Fluopsin C: A Comparative Analysis of Efficacy Against Clinical and Laboratory-Adapted Bacterial Strains
For Immediate Release
Recent investigations into the antibacterial properties of Fluopsin C, a copper-containing metalloantibiotic, have demonstrated its potent activity against a broad spectrum of pathogenic bacteria. This guide provides a comparative analysis of this compound's efficacy against multidrug-resistant (MDR) clinical isolates and their laboratory-adapted counterparts, offering valuable insights for researchers and drug development professionals. The data presented herein highlights the potential of this compound as a promising candidate for combating challenging bacterial infections.
Quantitative Comparison of Antibacterial Activity
The in vitro activity of this compound has been rigorously evaluated against a panel of both clinically-relevant and laboratory standard bacterial strains. The minimum inhibitory concentration (MIC), a key indicator of antibacterial efficacy, was determined for each strain. The results, summarized in the table below, reveal that this compound maintains potent activity against MDR clinical isolates, often with MIC values comparable to or lower than those observed for susceptible lab-adapted strains.
| Bacterial Species | Strain Type | Strain Designation | Resistance Profile | This compound MIC (µg/mL) | Reference |
| Klebsiella pneumoniae | Lab-Adapted | ATCC 10031 | Susceptible | 1.0 - 2.0 | [1][2] |
| Klebsiella pneumoniae | Clinical Isolate | Kpn-KPC 19 | Carbapenem-resistant (KPC) | 2.0 | [1][2] |
| Staphylococcus aureus | Lab-Adapted | ATCC 29213 | Susceptible | - | [3] |
| Staphylococcus aureus | Clinical Isolate | MRSA N315 | Methicillin-resistant | 0.5 | [4][5] |
| Staphylococcus aureus | Clinical Isolate | MRSA BEC9393 | Methicillin-resistant | 1.0 | [4][5] |
| Enterococcus faecium | Lab-Adapted | ATCC 6569 | Susceptible | - | [3] |
| Enterococcus faecium | Clinical Isolate | VRE 170 | Vancomycin-resistant | 1.0 | [4][5] |
| Acinetobacter baumannii | Lab-Adapted | ATCC 19606 | Susceptible | 1.75 | [6] |
| Acinetobacter baumannii | Clinical Isolate | XDRAB (CI 226, CI 232, etc.) | Extensively Drug-Resistant | 3.5 | [6] |
| Pseudomonas aeruginosa | Lab-Adapted | PAO1 | Producer (Resistant) | >70 | [7][8] |
| Escherichia coli | Lab-Adapted | BW25113 | Susceptible | - | [9] |
| Bacillus subtilis | Lab-Adapted | 168 | Susceptible | - | [9] |
Note: MIC values can vary slightly between studies due to minor differences in experimental conditions.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) values for this compound was conducted following standardized methodologies to ensure reproducibility and accuracy.
Broth Microdilution Method
The primary method used for MIC determination is the broth microdilution assay, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) at 35-37°C for 18-24 hours. Colonies are then used to prepare a bacterial suspension in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
This compound Preparation: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[6] Serial two-fold dilutions of this compound are then prepared in the appropriate broth medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours under ambient air conditions.[10]
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[9]
Visualizing the Action and Resistance to this compound
To better understand the mechanisms underlying this compound's antibacterial activity and the bacterial response, the following diagrams illustrate its proposed mode of action and known resistance pathways.
Caption: Proposed mechanism of action of this compound, leading to bacterial cell death.
The primary bactericidal mechanism of this compound is attributed to its ability to disrupt the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria.[11][12][13] This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis.[4][14]
Caption: Known bacterial resistance mechanisms against this compound.
Bacteria have evolved several strategies to counteract the effects of antibiotics like this compound. In Pseudomonas aeruginosa, a producer of this compound, the MexPQ-OpmE efflux pump plays a significant role in self-resistance by actively exporting the compound out of the cell.[9][11] In other bacteria, such as Escherichia coli, resistance can arise from mutations in intracellular targets, including the 70S ribosome and tRNA-Ala, as well as in the copper-modulating protein CueO.[9][11]
References
- 1. Frontiers | this compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae [frontiersin.org]
- 2. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. proceedings.science [proceedings.science]
- 7. escholarship.org [escholarship.org]
- 8. escholarship.org [escholarship.org]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Undergraduate Honors Thesis | Resistance Mechanisms to the Antibiotic this compound in Pseudomonas aeruginosa and Escherichia coli | ID: jh344325m | Carolina Digital Repository [cdr.lib.unc.edu]
- 12. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Fluopsin C: A Comparative Analysis of its Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Fluopsin C against Methicillin-Resistant Staphylococcus aureus (MRSA) with that of standard and alternative therapeutic agents. The information presented herein is supported by experimental data from preclinical studies to aid in the evaluation of this compound as a potential novel anti-MRSA agent.
Comparative Efficacy Analysis
This compound, a copper-containing antimicrobial compound, has demonstrated potent activity against Gram-positive bacteria, including MRSA.[1] Its efficacy is highlighted by low minimum inhibitory concentrations (MICs) and the ability to inhibit biofilm formation. This section compares the in vitro activity of this compound with established anti-MRSA antibiotics.
In Vitro Susceptibility
The following table summarizes the MIC and Minimum Bactericidal Concentration (MBC) values of this compound and comparator drugs against various MRSA strains.
| Compound | MRSA Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| This compound | N315 | 0.5 | <2 | [2][3] |
| BEC9393 | 1.0 | <2 | [2] | |
| Clinical Isolate | 3.12 | Not Reported | [1] | |
| Vancomycin | Various Clinical Isolates | 0.125 - 4 | Not Reported | [4] |
| Linezolid | Various Clinical Isolates | 1 - 4 | Not Reported | [4] |
| Daptomycin | Various Clinical Isolates | 0.25 - 1 | Not Reported | [4] |
Biofilm Inhibition
Biofilm formation is a critical virulence factor in MRSA infections. This compound has been shown to be a potent inhibitor of MRSA biofilm formation.
| Compound | MRSA Strain(s) | Biofilm Inhibitory Concentration | Reference(s) |
| This compound | N315 | >50% inhibition at 0.78 µg/mL | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, adhering to established standards to ensure reproducibility.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum:
-
Isolate three to five well-isolated colonies of the MRSA strain from a non-selective agar plate (e.g., Tryptic Soy Agar) after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC and MBC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto a non-selective agar plate.
-
The plates are incubated at 35°C ± 2°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of an antimicrobial agent to inhibit the formation of MRSA biofilms.
-
Biofilm Formation:
-
Grow MRSA strains overnight in Tryptic Soy Broth (TSB) supplemented with 1% glucose.
-
Adjust the bacterial suspension to a 0.5 McFarland standard and dilute it 1:100 in fresh TSB with 1% glucose.
-
Dispense 100 µL of the diluted culture into the wells of a 96-well flat-bottom polystyrene plate.
-
Add 100 µL of two-fold serial dilutions of the test compounds (this compound and comparators) to the wells.
-
Incubate the plate at 37°C for 24 hours without agitation.
-
-
Quantification of Biofilm:
-
Gently aspirate the planktonic cells from each well and wash the wells three times with sterile PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells with distilled water.
-
Solubilize the stained biofilm by adding 200 µL of 33% glacial acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of this compound to human cells, using the HaCaT human keratinocyte cell line as a model.
-
Cell Culture and Seeding:
-
Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment with Test Compound:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
In Vivo Efficacy (Murine Sepsis Model)
A murine sepsis model is utilized to evaluate the in vivo efficacy of this compound against MRSA infection.[5][6]
-
Animal Model:
-
Use 6-8 week old female BALB/c mice.
-
House the animals in accordance with institutional guidelines.
-
-
Infection:
-
Prepare an inoculum of a clinical MRSA strain grown to the mid-logarithmic phase.
-
Induce sepsis by intraperitoneal injection of a lethal dose of the MRSA suspension (e.g., 1 x 10⁸ CFU/mouse).
-
-
Treatment:
-
Administer this compound intravenously or intraperitoneally at various doses at a specified time point post-infection (e.g., 1 hour).
-
Include a vehicle control group and a positive control group treated with a standard-of-care antibiotic (e.g., vancomycin).
-
-
Evaluation of Efficacy:
-
Monitor the survival of the mice over a period of 7 days.
-
At predetermined time points, euthanize a subset of animals to determine the bacterial load in the blood, spleen, and liver by plating serial dilutions of homogenized tissues on selective agar.
-
Mechanism of Action and Visualizations
This compound exerts its antibacterial effect by disrupting the bacterial cell membrane.[7][8] This leads to increased membrane permeability and ultimately cell death.[7][8] Electron microscopy studies have shown that treatment with this compound causes significant morphological changes to the MRSA cell wall, including cell wall degradation and cytoplasmic content leakage.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. imquestbio.com [imquestbio.com]
- 7. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 8. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Fluopsin C: A Promising Weapon Against Antibiotic-Resistant Klebsiella pneumoniae
A Comparative Guide for Researchers and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria, particularly carbapenem-resistant Klebsiella pneumoniae (CRKP), poses a significant threat to global public health. With a dwindling pipeline of new antibiotics, the exploration of novel antimicrobial compounds is paramount. Fluopsin C, a metalloantibiotic produced by Pseudomonas aeruginosa, has emerged as a potent agent against these challenging pathogens. This guide provides a comparative analysis of this compound's activity against antibiotic-resistant K. pneumoniae, supported by experimental data and detailed methodologies to inform further research and development.
In Vitro Efficacy: Potent Activity Against Resistant Strains
This compound has demonstrated significant in vitro activity against various strains of K. pneumoniae, including multidrug-resistant and carbapenemase-producing isolates.[1][2][3][4][5] Its efficacy is highlighted by low minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs), often below 2 µg/mL.[1][2][3][4][5]
| Strain Type | Klebsiella pneumoniae Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Sensitive | ATCC 10031 | 1.0 - 1.95 | 1.66 | [6] |
| Multidrug-Resistant (MDR) | KPN-19 (KPC-producing) | 2.0 - 3.9 | 3.32 | [6][7] |
| MDR Clinical Isolates | 69 isolates (KPC producers, colistin/polymyxin B resistant) | 1.95 - 3.9 | - | [6] |
Table 1: In Vitro Activity of this compound against Klebsiella pneumoniae
Notably, studies have shown a low frequency of resistance development to this compound in K. pneumoniae.[1][2][3][4] While serial passaging in the presence of sub-MIC concentrations of this compound can lead to a moderate increase in MIC, this resistance appears to be unstable and can revert upon removal of the antibiotic.[4]
Comparative In Vitro Performance
While direct head-to-head studies are limited, the MIC values of this compound against MDR K. pneumoniae are comparable to or better than some last-resort antibiotics. For instance, its activity against colistin-resistant strains makes it a particularly interesting candidate.[6] The potent bactericidal activity of this compound is a significant advantage over bacteriostatic agents.
In Vivo Efficacy: Murine Sepsis Model
The therapeutic potential of this compound has been evaluated in a murine model of acute sepsis caused by carbapenemase-producing K. pneumoniae.[1][2][3][5] Intravenous administration of this compound demonstrated a significant reduction in mortality.
| Treatment Group | Dosage | Survival Improvement | Reference |
| Free this compound | 2 mg/kg (single dose) | Best therapeutic results | [1][2][3] |
| Free this compound | 1 mg/kg (two doses, 8h apart) | Best therapeutic results | [1][2][3] |
| Free this compound | 2 x 2 mg/kg | 20% mortality decrease at 24h | [6] |
| Liposomal this compound | 1 x 2 mg/kg | 40% reduction in mortality | [6] |
Table 2: In Vivo Efficacy of this compound in a K. pneumoniae Murine Sepsis Model
Encapsulation of this compound in liposomes has been shown to enhance its in vivo efficacy, reducing mortality more effectively than the free compound and potentially reducing cytotoxicity.[6]
Mechanism of Action: Disruption of the Bacterial Cell Envelope
The primary mechanism of action of this compound against K. pneumoniae appears to be the disruption of the bacterial cell wall and membrane.[1][2][3][5][8][9][10] Electron microscopy studies have revealed significant morphological changes in treated bacteria, including alterations to the exopolysaccharide matrix, cell lysis, and degradation of the cellular matrix.[1][2][3][8][9] This direct physical disruption is a desirable trait in an antibiotic as it may be less prone to the development of resistance compared to agents that target specific metabolic pathways.
Caption: Proposed mechanism of this compound action on K. pneumoniae.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
A standard broth microdilution method is utilized to determine the MIC and MBC of this compound.
References
- 1. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae [periodicos.capes.gov.br]
- 2. Frontiers | this compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae [frontiersin.org]
- 3. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-EPMC6824035 - this compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae. - OmicsDI [omicsdi.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound Promotes Biofilm Removal of XDR Acinetobacter baumannii and Presents an Additive Effect with Polymyxin B on Planktonic Cells [mdpi.com]
- 8. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Fluopsin C's Effect on Bacterial Cell Membrane Integrity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fluopsin C's performance in disrupting bacterial cell membrane integrity against other alternatives, supported by experimental data.
Introduction to this compound
This compound is a copper-containing secondary metabolite produced by bacteria such as Pseudomonas aeruginosa and Streptomyces sp.[1][2][3] It has demonstrated broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[4][5] A growing body of evidence points to the bacterial cytoplasmic membrane as the primary target of this compound's bactericidal action.[1][2][6] This guide delves into the experimental validation of this mechanism, comparing its effects with other known membrane-active agents.
Mechanism of Action: Disruption of Membrane Integrity
This compound exerts its antimicrobial effect by causing severe damage to the bacterial cytoplasmic membrane. This leads to increased membrane permeability, loss of cellular contents, and ultimately, cell lysis.[6][7] Electron microscopy studies have shown that bacteria treated with this compound exhibit significant morphological changes, including becoming shrunken and rough, with complete disruption of the cell wall and cytoplasmic membrane.[1][2][3] This direct action on the membrane is a key characteristic that distinguishes it from many other classes of antibiotics.
Caption: Mechanism of this compound action on the bacterial cell membrane.
Comparative Performance: this compound vs. Alternatives
The efficacy of this compound is often benchmarked against other compounds known to target bacterial membranes.
-
Nisin: A bacteriocin used as a positive control in membrane damage studies, Nisin forms pores in the cell membrane.[6] Studies show that the membrane permeabilization caused by this compound is comparable to that of Nisin, affecting over 70% of treated E. faecium and S. aureus cells.[1][8]
-
Polymyxin B: An antibiotic that targets the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria. Research indicates an additive effect when this compound is combined with Polymyxin B, suggesting that they act on common targets, namely the cell membrane, to increase bacterial susceptibility.[7]
Experimental Data and Validation
The effect of this compound on membrane integrity has been validated through various experimental approaches.
Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values of this compound against several clinically significant bacterial strains, demonstrating its potent activity.
| Bacterial Strain | Gram Stain | Resistance Profile | This compound MIC (µg/mL) | Citation(s) |
| Klebsiella pneumoniae kpn-19 | Gram-Negative | KPC-producing | 2.0 | [5][6][7] |
| Acinetobacter baumannii | Gram-Negative | Extensively Drug-Resistant (XDR) | 3.5 | [7] |
| Staphylococcus aureus N315 | Gram-Positive | Methicillin-Resistant (MRSA) | 0.5 | [6][7] |
| Staphylococcus aureus BEC9393 | Gram-Positive | - | 1.0 | [7] |
| Enterococcus faecium VRE-170 | Gram-Positive | Vancomycin-Resistant (VRE) | 1.0 | [7] |
Membrane Permeabilization Assays
Fluorescence microscopy is a key method for visualizing membrane damage. The results from these assays confirm that this compound significantly compromises membrane integrity.
| Bacterial Strain | Assay | Observation | Result | Citation(s) |
| Xanthomonas citri | LIVE/DEAD Staining | Increased propidium iodide uptake | ~60% of cells showed membrane damage | [3] |
| E. faecium ATCC 6569 | LIVE/DEAD Staining | Increased propidium iodide uptake | >70% of cells showed membrane damage | [1][3] |
| S. aureus ATCC 29213 | LIVE/DEAD Staining | Increased propidium iodide uptake | >70% of cells showed membrane damage | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Protocol: Membrane Integrity Assessment via Fluorescence Microscopy
This protocol utilizes a dual-staining method to differentiate between cells with intact and compromised membranes.
-
Bacterial Culture: Grow bacterial strains to the mid-logarithmic phase in an appropriate broth medium.
-
Treatment: Harvest cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend. Treat the bacterial suspension with this compound at its MIC or other relevant concentrations for a defined period (e.g., 15-30 minutes). Include a negative control (untreated) and a positive control (e.g., treated with Nisin or heat-killed).[1][3]
-
Staining: Add a viability staining solution, such as the LIVE/DEAD™ BacLight™ kit containing SYTO 9 and propidium iodide (PI).[1]
-
SYTO 9: A green fluorescent dye that stains all bacterial cells, both live and dead.
-
Propidium Iodide (PI): A red fluorescent dye that can only penetrate cells with damaged membranes.
-
-
Incubation: Incubate the mixture in the dark for approximately 15 minutes at room temperature.
-
Microscopy: Place a small aliquot of the stained cell suspension on a microscope slide. Visualize the cells using a fluorescence microscope equipped with appropriate filters for green and red fluorescence.
-
Analysis: Capture images and quantify the percentage of cells stained red (compromised membranes) versus those stained only green (intact membranes).
Caption: Experimental workflow for membrane integrity analysis.
Protocol: Ultrastructural Analysis via Electron Microscopy (SEM/TEM)
This protocol is used to visualize the physical damage to the bacterial cell envelope.
-
Treatment: Treat bacterial cultures with this compound as described in the previous protocol.
-
Fixation: Fix the cells with a primary fixative (e.g., glutaraldehyde) to preserve their structure.
-
Processing (for TEM): Post-fix with osmium tetroxide, dehydrate through an ethanol series, and embed in resin.
-
Processing (for SEM): Dehydrate the cells, critical-point dry, and coat with a conductive metal like gold.
-
Imaging: View the prepared samples under a scanning electron microscope (SEM) for surface morphology or a transmission electron microscope (TEM) for internal ultrastructure.
-
Analysis: Compare the morphology of treated cells to untreated controls, looking for signs of membrane disruption, cell shrinkage, and lysis.[1][8]
Conclusion
The collective experimental evidence strongly validates that this compound's primary mechanism of antibacterial action is the disruption of cell membrane integrity. Its potency, confirmed by low MIC values against challenging MDR pathogens, and its profound effects on membrane permeability, comparable to established membrane-active agents, position this compound as a promising candidate for the development of new antimicrobial therapies. The detailed protocols provided herein offer a framework for further investigation and validation in drug discovery pipelines.
References
- 1. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
A Comparative Analysis of Fluopsin C Analogs and Derivatives: Antimicrobial Activity and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Fluopsin C analogs and derivatives, summarizing their antimicrobial performance with supporting experimental data. The information presented herein is intended to facilitate further research and development of this potent class of metalloantibiotics.
This compound is a copper-containing organometallic complex with broad-spectrum antimicrobial activity against a wide range of bacteria, including multidrug-resistant strains.[1][2][3] Its primary mechanism of action involves the disruption of the cytoplasmic membrane, leading to cell death.[4][5][6] While a promising antibiotic candidate, the inherent cytotoxicity of this compound has prompted research into the synthesis and evaluation of analogs and derivatives with improved therapeutic indices.[2] This guide focuses on the comparative analysis of these compounds, presenting available data on their biological activity and the experimental methods used for their evaluation.
Comparative Antimicrobial Activity
The antimicrobial potency of this compound and its analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound and its key analogs against various bacterial and fungal species.
| Compound | Metal Ion | Test Organism | MIC (µg/mL) |
| This compound | Cu(II) | Staphylococcus aureus | 0.2 - 0.78 |
| Bacillus subtilis | 0.39 | ||
| Escherichia coli | 3.12 | ||
| Pseudomonas aeruginosa | >100 | ||
| Candida albicans | 1.56 | ||
| Fluopsin F | Fe(II) | Staphylococcus aureus | 1.56 |
| Bacillus subtilis | 3.12 | ||
| Escherichia coli | 25 | ||
| Pseudomonas aeruginosa | >100 | ||
| Candida albicans | 12.5 | ||
| Thioformin-Ni Complex | Ni(II) | Staphylococcus aureus | 0.78 |
| Bacillus subtilis | 1.56 | ||
| Escherichia coli | 6.25 | ||
| Pseudomonas aeruginosa | >100 | ||
| Candida albicans | 6.25 | ||
| Thioformin-Zn Complex | Zn(II) | Staphylococcus aureus | >100 |
| Bacillus subtilis | >100 | ||
| Escherichia coli | >100 | ||
| Pseudomonas aeruginosa | >100 | ||
| Candida albicans | >100 |
Data compiled from early studies on this compound and its analogs. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
The data indicates that the nature of the metal ion plays a crucial role in the antimicrobial activity of thioformin complexes. The copper (this compound) and nickel complexes exhibit the most potent activity, while the iron (Fluopsin F) complex is moderately active. The zinc complex, however, shows significantly reduced or no activity against the tested strains. This highlights a potential avenue for modulating the biological activity of this class of compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and its analogs.
Synthesis of Thioformin and its Metal Complexes (Fluopsin Analogs)
The synthesis of thioformin (N-methyl-N-thioformylhydroxylamine), the organic ligand in this compound, and its subsequent complexation with various metal ions were first described in the early 1970s.
1. Synthesis of Thioformin: The synthesis of thioformin has been reported through a multi-step process. A key early synthesis involved the reaction of N-methylhydroxylamine with an appropriate thioformylating agent.
2. Synthesis of Metal Complexes: The fluopsin analogs are typically prepared by reacting thioformin with a corresponding metal salt in a suitable solvent. For example, this compound (the copper complex) was synthesized by reacting thioformin with a copper(II) salt.[1] Similarly, other metal complexes like the iron (Fluopsin F), nickel, and zinc analogs can be prepared using the respective metal salts. The resulting complexes are often purified by recrystallization.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure for its determination.
1. Preparation of Stock Solutions: The test compounds (this compound and its analogs) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
2. Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
3. Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
4. Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
5. Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Assessment of Cytoplasmic Membrane Disruption
The primary mechanism of action of this compound involves damaging the bacterial cytoplasmic membrane. This can be investigated using electron microscopy.
1. Treatment of Bacterial Cells: A suspension of the target bacteria is treated with the test compound at a concentration around its MIC.
2. Fixation: The bacterial cells are fixed using a suitable fixative, such as glutaraldehyde, to preserve their structure.
3. Dehydration and Drying: The fixed cells are dehydrated through a series of ethanol washes and then dried.
4. Sputter Coating: The dried cells are coated with a thin layer of a conductive metal, such as gold or palladium.
5. Imaging: The coated cells are then visualized using a scanning electron microscope (SEM) to observe morphological changes, such as membrane disruption, blebbing, or cell lysis. Transmission electron microscopy (TEM) can also be used to visualize internal cellular damage.
Signaling Pathways and Experimental Workflows
The direct interaction of this compound and its analogs with the cytoplasmic membrane is a key aspect of their antimicrobial activity. The following diagrams illustrate the proposed mechanism and the general workflow for evaluating these compounds.
Caption: Proposed mechanism of action for this compound and its analogs.
References
- 1. Antibiotic YC 73 of Pseudomonas origin. II. Structure and synthesis of thioformin and its cupric complex (YC 73) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Review of the Antimicrobial Activity against Phytopathogens | MDPI [mdpi.com]
- 3. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANTIBIOTIC YC 73 OF PSEUDOMONAS ORIGIN. II [jstage.jst.go.jp]
- 5. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
Evaluating the Synergistic Effects of Fluopsin C with Other Antimicrobials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel therapeutic strategies, the metalloantibiotic Fluopsin C has garnered attention for its broad-spectrum antimicrobial activity. This guide provides a comprehensive comparison of the synergistic effects of this compound with other antimicrobials, supported by available experimental data. A significant focus is placed on its interaction with polymyxins, for which the most substantial evidence of synergy currently exists.
Executive Summary
Current research primarily highlights an additive or synergistic effect when this compound is combined with agents that also target the bacterial cell membrane. The most well-documented synergy is with Polymyxin B against extensively drug-resistant (XDR) Acinetobacter baumannii. Additionally, a synergistic interaction has been observed between a semi-purified fraction containing this compound and silver nanoparticles against pathogenic yeast. At present, there is a notable absence of published data on the synergistic effects of this compound with other major classes of antibiotics, such as β-lactams and aminoglycosides.
Data on Synergistic Effects
The following tables summarize the quantitative data from studies evaluating the synergistic or additive effects of this compound with other antimicrobial agents.
Table 1: Synergistic Effect of this compound with Polymyxin B against XDR Acinetobacter baumannii
| Clinical Isolate | This compound MIC (µg/mL) | Polymyxin B MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Polymyxin B MIC in Combination (µg/mL) | FICI* | Interpretation |
| CI 223 | 3.5 | 2 | 1.75 | 1 | 1.0 | Additive[1] |
| CI 226 | 3.5 | 8 | 1.75 | 1 | 0.625 | Additive[1] |
| CI 227 | 3.5 | 32 | 1.75 | 1 | 0.53125 | Additive[1] |
| CI 230 | 3.5 | 4 | 1.75 | 1 | 0.75 | Additive[1] |
*Fractional Inhibitory Concentration Index (FICI) was calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FICI of ≤ 0.5 is considered synergistic, > 0.5 to ≤ 1.0 is additive, > 1.0 to < 4.0 is indifferent, and ≥ 4.0 is antagonistic.
Table 2: Time-Kill Kinetics of this compound and Polymyxin B Combination against XDR A. baumannii
| Treatment | Bacterial Strain | Time to Eradication (hours) |
| This compound (3.5 µg/mL) | CI 226 | 6[1] |
| This compound (3.5 µg/mL) | CI 230 | 4[1] |
| This compound (1.75 µg/mL) + Polymyxin B (1 µg/mL) | CI 226 | 6[1] |
| This compound (1.75 µg/mL) + Polymyxin B (1 µg/mL) | CI 230 | 4[1] |
Table 3: Synergistic Interaction of a Semi-purified Fraction containing this compound (F4A) with Silver Nanoparticles (bioAgNP) against Candida auris
| Candida auris Strain | F4A SMIC₅₀ (µg/mL) | bioAgNP SMIC₅₀ (µg/mL) | F4A SMIC₅₀ in Combination (µg/mL) | bioAgNP SMIC₅₀ in Combination (µg/mL) | Interpretation |
| CBS 10913 | 32.94 | Not specified | 12.40 | 13.21 | Synergistic[2] |
| CBS 12766 | 47.02 | Not specified | 9.26 | 10.21 | Synergistic[2] |
*SMIC₅₀: Sessile Minimum Inhibitory Concentration required to reduce CFU counts by 50%.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Checkerboard Broth Microdilution Assay
The checkerboard assay is a standard method to quantify the synergistic effect of two antimicrobial agents.
Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and the second antimicrobial agent (e.g., Polymyxin B) are prepared at concentrations that are multiples of their respective Minimum Inhibitory Concentrations (MICs).
-
Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of this compound are added. Along the y-axis, serial dilutions of the second antimicrobial are added. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: The test microorganism (e.g., A. baumannii) is cultured to a specific density (e.g., 1.5 × 10⁶ CFU/mL) in a suitable broth medium like Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Reading Results: The MIC of each drug alone and in combination is determined by visual inspection for turbidity. The lowest concentration of each drug that inhibits visible growth is recorded.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).
Time-Kill Kinetics Assay
This assay provides a dynamic picture of the antimicrobial activity over time.
Protocol:
-
Culture Preparation: A bacterial culture is grown to the logarithmic phase and then diluted to a standardized starting inoculum (e.g., 1.5 × 10⁶ CFU/mL) in a suitable broth medium.
-
Experimental Setup: The bacterial suspension is exposed to the antimicrobials at specific concentrations (e.g., their individual MICs and their synergistic combination concentrations) in flasks or tubes. A growth control without any antimicrobial is included.
-
Incubation and Sampling: The cultures are incubated at an appropriate temperature (e.g., 37°C) with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture.
-
Viable Cell Counting: The withdrawn samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each treatment. Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Synergy Testing
Caption: Workflow for evaluating antimicrobial synergy.
Proposed Mechanism of Additive Effect: this compound and Polymyxin B
The primary mechanism of action for both this compound and Polymyxin B is the disruption of the bacterial cell membrane.[2][3] This shared target likely underlies their additive effect. Polymyxin B, a polycationic peptide, initially interacts with the negatively charged lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria, leading to its disruption. This compound also acts on the cytoplasmic membrane, causing structural damage, increased permeability, and ultimately cell lysis.[2]
References
Confirming the Role of the MexPQ-OpmE Efflux Pump in Fluopsin C Resistance: A Comparative Guide
This guide provides a comparative analysis of the role of the MexPQ-OpmE efflux pump in conferring resistance to the antibiotic Fluopsin C in Pseudomonas aeruginosa. It includes experimental data, detailed methodologies for key experiments, and visualizations of the resistance mechanism and experimental workflows. This information is intended for researchers, scientists, and drug development professionals working on antibiotic resistance.
Data Presentation: this compound Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, demonstrating the contribution of the MexPQ-OpmE efflux pump to resistance in P. aeruginosa.
| Bacterial Strain | Relevant Genotype/Characteristic | This compound MIC | Fold Change in Resistance (relative to mutant) |
| Pseudomonas aeruginosa PAO1 | Wild-type, this compound producer | >300 µM | >10-fold higher than non-producers |
| P. aeruginosa PAO1 ΔmexP | Deletion of inner membrane protein gene | Reduced by up to 4-fold compared to WT | 1 |
| P. aeruginosa PAO1 ΔmexQ | Deletion of periplasmic membrane fusion protein gene | Reduced by up to 4-fold compared to WT | 1 |
| P. aeruginosa PAO1 ΔopmE | Deletion of outer membrane factor gene | 150 µM - 300 µM | ~1-2 |
| Escherichia coli BW25113 | Non-producer, Gram-negative | Significantly lower than P. aeruginosa PAO1 | N/A |
| Bacillus subtilis 168 | Non-producer, Gram-positive | Significantly lower than P. aeruginosa PAO1 | N/A |
Data synthesized from a study by Bryant III et al. (2022). The study notes that deletion of mexP or mexQ reduces this compound resistance up to 4-fold. The MIC for the wild-type PAO1 is over 10-fold higher than for non-producing strains.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. The broth microdilution method is a standard approach.
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Spectrophotometer
-
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension to a final inoculum of 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.
-
2. Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)
This protocol is used to quantify the expression levels of the mexP, mexQ, and opmE genes, which can indicate if the efflux pump is upregulated in response to this compound.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-qPCR machine
-
Primers specific for mexP, mexQ, opmE, and a housekeeping gene (e.g., rpsL)
-
SYBR Green or other fluorescent dye
-
-
Procedure:
-
RNA Extraction: Isolate total RNA from P. aeruginosa cultures grown with and without sub-inhibitory concentrations of this compound.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
RT-qPCR: Perform the qPCR reaction using the synthesized cDNA, specific primers, and a fluorescent dye. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the expression of a housekeeping gene. An increase in the expression of mexP, mexQ, or opmE in the presence of this compound would suggest an induction of the efflux pump.
-
3. Efflux Pump Inhibitor (EPI) Assay
This assay is used to confirm the role of an efflux pump in resistance by observing if an EPI can restore the activity of the antibiotic. The checkerboard assay is a common method to assess synergy.
-
Materials:
-
96-well microtiter plates
-
MHB
-
Bacterial culture
-
This compound stock solution
-
Efflux pump inhibitor (e.g., Phenylalanine-arginine β-naphthylamide - PAβN) stock solution
-
-
Procedure:
-
Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of the EPI along the y-axis.
-
Inoculate the wells with a standardized bacterial suspension as described for the MIC assay.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of this compound in the presence of different concentrations of the EPI.
-
A significant reduction in the MIC of this compound in the presence of the EPI indicates that the efflux pump is a major mechanism of resistance.
-
Mandatory Visualizations
Mechanism of MexPQ-OpmE Mediated this compound Resistance
Caption: MexPQ-OpmE efflux pump expelling this compound from the bacterial cell.
Experimental Workflow for Confirming MexPQ-OpmE Role
Fluopsin C: A Promising Alternative in the Fight Against Sepsis Caused by Multidrug-Resistant Bacteria
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in an era of escalating antibiotic resistance. Fluopsin C, a metalloantibiotic, has emerged as a potential candidate for treating severe infections. This guide provides an objective comparison of this compound's efficacy with other alternatives in a sepsis model, supported by experimental data, detailed protocols, and visualizations of its mechanism of action.
In Vivo Efficacy of this compound in a Murine Sepsis Model
Recent preclinical studies have demonstrated the in vivo efficacy of this compound in a murine model of sepsis induced by carbapenemase-producing Klebsiella pneumoniae, a clinically significant multidrug-resistant (MDR) pathogen.[1][2][3][4][5] The primary endpoint in these studies was survival rate, with toxicity also being assessed.
Comparative Efficacy Data
While direct comparative studies of this compound against a wide array of standard-of-care antibiotics in a sepsis model are not yet available in published literature, existing studies provide a strong baseline for its efficacy against a placebo control.
| Treatment Group | Dosage | Administration Route | Survival Rate | Observation Period | Reference |
| This compound | 2 mg/kg (single dose) | Intravenous (IV) | 50% | 72 hours | [2][3][4] |
| This compound | 1 mg/kg (two doses, 8h apart) | Intravenous (IV) | 42% | 72 hours | [2][3][4] |
| This compound | 1 mg/kg (single dose) | Intravenous (IV) | 17% | 96 hours | [2][3][4] |
| Placebo | Not Applicable | Intravenous (IV) | 0% | Not specified | [2][3][4] |
It is important to note that a liposomal formulation of this compound has also been investigated, showing a potential for reduced mortality compared to free this compound in a bacteremia model.[6] A single 2 mg/kg dose of liposomal this compound resulted in a 40% reduction in mortality.[6]
Toxicity Profile
Histopathological studies accompanying the in vivo efficacy trials have provided initial safety data for this compound. These studies have shown an absence of nephrotoxicity (kidney damage) but indicated moderate hepatotoxicity (liver toxicity) at therapeutic doses.[2][4][5]
Experimental Protocols
The following is a detailed methodology for the key in vivo experiments cited in the efficacy studies of this compound.
Murine Sepsis Model Protocol
-
Animal Model: Swiss mice are commonly used for these studies.[2][3]
-
Induction of Sepsis: Sepsis is induced via intraperitoneal (IP) injection of a lethal dose (LD90) of a carbapenemase-producing Klebsiella pneumoniae cell suspension.[2][3][4]
-
Treatment Administration: this compound or a placebo is administered intravenously at specified time points post-infection.[2][3][4]
-
Monitoring and Endpoints: The primary endpoint is the survival rate, monitored over a period of up to 96 hours. Secondary endpoints include the assessment of organ damage through histopathology.[2][3][4]
Mechanism of Action: Disruption of the Bacterial Cell Envelope
This compound exerts its bactericidal effect by targeting the bacterial cell envelope, leading to the disruption of the cell wall and cytoplasmic membrane.[1][2][7] This mechanism is distinct from many existing classes of antibiotics, making it a promising candidate against MDR bacteria.
The proposed mechanism involves the permeabilization of the cytoplasmic membrane, leading to the loss of cellular integrity and subsequent cell death.[1][7] Electron microscopy studies have visually confirmed this disruptive effect on the bacterial cell structure.[1][2]
Below is a diagram illustrating the proposed mechanism of action of this compound on a Gram-negative bacterial cell.
Caption: Proposed mechanism of this compound action on Gram-negative bacteria.
Experimental Workflow for In Vivo Efficacy Validation
The following diagram outlines the typical workflow for validating the in vivo efficacy of an antimicrobial agent like this compound in a sepsis model.
Caption: Experimental workflow for in vivo validation of this compound.
References
- 1. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 2. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae [frontiersin.org]
- 4. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal this compound: Physicochemical Properties, Cytotoxicity, and Antibacterial Activity In Vitro and over In Vivo MDR Klebsiella pneumoniae Bacteremia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling the Bacterial Response to Fluopsin C: A Comparative Transcriptomic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the transcriptomic and physiological effects of Fluopsin C, a potent copper-containing antimicrobial compound, on various bacteria. While direct comparative transcriptomic data of bacteria treated with this compound is not yet available in published literature, this guide synthesizes existing research on its mechanism of action, the transcriptomic response of the producing organism, and identified resistance mechanisms to offer valuable insights for the research and drug development community.
Mechanism of Action: Targeting the Cell Envelope
This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] Experimental evidence strongly indicates that its primary mode of action is the disruption of the bacterial cell membrane.
Electron microscopy studies on Gram-negative bacteria such as Xanthomonas citri and Klebsiella pneumoniae, and Gram-positive bacteria like Staphylococcus aureus, have revealed significant ultrastructural changes following treatment with this compound. These changes include a shrunken and rough appearance, loss of the cell wall, and heterogeneous, electron-dense cytoplasm, ultimately leading to cell disruption.[1][3] In some bacteria, this compound has also been observed to interfere with cell septation by dissolving the Z-ring, a key component of bacterial cell division.[1]
Fluorescence microscopy has corroborated these findings, demonstrating that this compound permeabilizes the cytoplasmic membrane of treated bacteria.[1][4]
Inferred Cellular Pathways Affected by this compound
Based on its primary mode of action on the cell membrane and the development of resistance, several key cellular pathways are likely impacted by this compound treatment.
Transcriptomic Response of the Producing Organism: Pseudomonas aeruginosa
The biosynthesis of this compound in Pseudomonas aeruginosa is triggered by copper stress. Transcriptome analysis of P. aeruginosa cultured in the presence of copper chloride has identified several upregulated genes. These genes are primarily involved in copper homeostasis and the biosynthesis of secondary metabolites, including this compound itself.[5]
| Gene/Operon | Fold Upregulation (Approx.) | Putative Function |
| PA3515–PA3519 (flc operon) | 47 to 231-fold | Biosynthesis of this compound |
| copZ1 | Not specified | Copper chaperone |
| PA3521–PA3523 | Not specified | Efflux pump |
| phzA2 | Not specified | Phenazine biosynthesis |
| PA3574a, PA3920, PA3523, PA3251 | Not specified | Metallic ion transporters |
| PA4878 | Not specified | Transcriptional regulator |
This table summarizes data from studies on the transcriptomic response of P. aeruginosa to copper stress, which induces this compound production.[5]
Resistance Mechanisms: Clues to Cellular Targets
Studies on bacteria that have developed resistance to this compound provide indirect evidence of its cellular targets and mechanisms of action.
In P. aeruginosa, the efflux pump MexPQ-OpmE has been identified as a contributor to self-resistance, suggesting that it actively exports this compound out of the cell.[2]
In Escherichia coli, whole-genome sequencing of resistant mutants has revealed mutations in genes associated with the 70S ribosome, tRNA-Ala, and the copper-transporting P-type ATPase, CueO.[2][6] These findings suggest that besides the cell membrane, this compound may have secondary intracellular targets, including protein synthesis and copper homeostasis machinery.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standard broth microdilution method is used to determine the MIC of this compound.
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial strains are cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
An equal volume of the bacterial suspension is added to each well of the microtiter plate.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Electron Microscopy for Ultrastructural Analysis
-
Sample Preparation : Bacterial cultures are treated with this compound at its MIC or a multiple thereof for a specified duration (e.g., 1-3 hours). A control group without this compound treatment is also prepared.
-
Fixation : The bacterial cells are harvested by centrifugation and fixed with a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., phosphate-buffered saline, PBS) for several hours at 4°C.
-
Post-fixation : Cells are washed with buffer and post-fixed with 1% osmium tetroxide.
-
Dehydration and Embedding : The samples are dehydrated through a graded series of ethanol concentrations and then embedded in an epoxy resin.
-
Sectioning and Staining : Ultrathin sections (60-90 nm) are cut using an ultramicrotome, placed on copper grids, and stained with uranyl acetate and lead citrate.
-
Imaging : The stained sections are observed under a transmission electron microscope (TEM) to visualize the ultrastructural changes. For scanning electron microscopy (SEM), fixed cells are dehydrated, critical-point dried, coated with gold, and then observed.
Conclusion and Future Directions
This compound is a promising antimicrobial agent with a primary mechanism of action involving the disruption of the bacterial cell membrane. While direct comparative transcriptomic studies on treated bacteria are lacking, analysis of the producing organism's transcriptome and resistance mechanisms provides valuable insights into its biosynthesis and potential cellular targets. Future research employing RNA-sequencing on various bacterial species treated with sub-lethal concentrations of this compound is crucial to fully elucidate the global transcriptomic changes and to identify specific pathways affected by this compound. Such studies will be invaluable for the development of this compound as a potential therapeutic agent in an era of increasing antibiotic resistance.
References
- 1. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Undergraduate Honors Thesis | Resistance Mechanisms to the Antibiotic this compound in Pseudomonas aeruginosa and Escherichia coli | ID: jh344325m | Carolina Digital Repository [cdr.lib.unc.edu]
"assessing the bactericidal versus bacteriostatic properties of Fluopsin C"
A comprehensive analysis of Fluopsin C's antibacterial properties reveals its classification as a bactericidal agent, primarily targeting the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria. This guide provides a comparative assessment of its performance, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
This compound, a copper-containing metalloantibiotic produced by Pseudomonas aeruginosa and Streptomyces sp., has demonstrated significant antibacterial, antifungal, and antitumor activities.[1][2][3][4] Its efficacy against multidrug-resistant (MDR) bacteria has positioned it as a promising candidate for the development of new antimicrobial therapies.[3][5] This guide delves into the bactericidal versus bacteriostatic properties of this compound, presenting key experimental findings and protocols.
Distinguishing Bactericidal from Bacteriostatic Activity
The classification of an antibiotic as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) is crucial for clinical applications.[6][7][8] This distinction is typically determined by comparing the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth, with the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum.[6][9][10] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[9]
Quantitative Assessment of this compound's Antibacterial Activity
Studies have consistently demonstrated the potent bactericidal activity of this compound against a broad spectrum of bacteria, including clinically important MDR strains.[3][11] The following table summarizes the MIC and MBC values of this compound against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference |
| Staphylococcus aureus (MRSA N315) | Gram-positive | < 2 | Not specified | - | [3] |
| Enterococcus faecium | Gram-positive | < 2 | Not specified | - | [3] |
| Klebsiella pneumoniae (KPC) | Gram-negative | 2 | < 2 | ≤ 1 | [3] |
| Klebsiella pneumoniae ATCC 10031 | Gram-negative | 1.66 | 1.66 | 1 | [5] |
| Klebsiella pneumoniae KPN-19 (MDR) | Gram-negative | 3.32 | 3.32 | 1 | [5] |
| Xanthomonas citri subsp. citri | Gram-negative | 0.25 (IC90) | Not specified | - | [1][2] |
The low MBC/MIC ratios for Klebsiella pneumoniae strains strongly support the classification of this compound as a bactericidal agent.
Mechanism of Action: Disruption of the Cytoplasmic Membrane
The primary bactericidal mechanism of this compound involves the disruption of the bacterial cytoplasmic membrane.[1][2][4][12] This has been confirmed through various experimental approaches, including electron and fluorescence microscopy.
-
Electron Microscopy (SEM and TEM): Studies have shown that treatment with this compound leads to significant morphological changes in bacteria, including complete disruption of the cell membrane and wall in both Gram-negative and Gram-positive bacteria.[1][2][3][4] Treated cells often appear shrunken, rough, and ultimately undergo lysis.[13]
-
Fluorescence Microscopy: Experiments using membrane permeability dyes, such as propidium iodide (IP), have demonstrated that this compound causes permeabilization of the cytoplasmic membrane, allowing the dye to enter and stain the intracellular components of the bacteria.[1][2][4]
This membrane-targeting action leads to the death of the bacterial cells.[1]
Below is a diagram illustrating the proposed bactericidal mechanism of this compound.
Caption: Proposed bactericidal mechanism of this compound targeting the bacterial cytoplasmic membrane.
Experimental Protocols
The assessment of this compound's bactericidal properties relies on standardized microbiological assays.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton Broth).
-
Serial Dilution of this compound: Perform serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination: Subculture 10-100 µL from each well showing no visible growth onto an antibiotic-free agar medium.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
The following diagram outlines the experimental workflow for determining MIC and MBC.
Caption: Experimental workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.
Electron and Fluorescence Microscopy for Assessing Membrane Damage
Detailed protocols for visualizing the effects of this compound on bacterial morphology are described in the literature.[1][3]
Scanning Electron Microscopy (SEM):
-
Treat bacterial suspensions with the IC90 concentration of this compound for a specified time (e.g., 60 minutes).
-
Fix the cells with a solution of glutaraldehyde and paraformaldehyde.
-
Dehydrate the samples through a series of ethanol concentrations.
-
Dry the samples, coat with gold, and visualize under an SEM.
Transmission Electron Microscopy (TEM):
-
Treat bacterial suspensions as described for SEM.
-
Fix and dehydrate the samples.
-
Embed the samples in resin and prepare ultrathin sections.
-
Stain the sections and visualize under a TEM.
Fluorescence Microscopy for Membrane Permeability:
-
Treat bacterial cells with the IC90 concentration of this compound for a short period (e.g., 15 minutes).
-
Stain the cells with a combination of membrane-permeant (e.g., DAPI) and membrane-impermeant (e.g., propidium iodide) fluorescent dyes.
-
Visualize the cells under a fluorescence microscope. Cells with compromised membranes will show staining from the membrane-impermeant dye.
Conclusion
References
- 1. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 2. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Following the Mechanisms of Bacteriostatic versus Bactericidal Action Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria. | Sigma-Aldrich [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
Fluopsin C: A Promising Biopesticide in the Fight Against Phytopathogenic Infections
A Comparative Guide to its Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals in the agricultural sector, the search for effective and sustainable solutions to combat plant diseases is a perpetual challenge. Fluopsin C, a copper-containing secondary metabolite produced by bacteria of the Pseudomonas and Streptomyces genera, has emerged as a potent candidate for a new generation of biopesticides.[1][2][3] This guide provides a comprehensive validation of this compound as a potential therapeutic for phytopathogenic infections, offering an objective comparison with established alternatives and supported by experimental data.
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound against a range of phytopathogenic bacteria and fungi is well-documented.[1] To provide a clear perspective on its potential, this section compares its performance with several conventional antibiotics used in agriculture: Polyoxin D, Kasugamycin, Streptomycin, and Validamycin.
Table 1: Comparative Efficacy (MIC values) of this compound and Alternatives against Phytopathogenic Bacteria
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
| This compound | Xanthomonas citri pv. citri | 0.5 - 1.0 | [3] |
| Pseudomonas syringae pv. tomato | 1.0 | [4] | |
| Kasugamycin | Erwinia amylovora | 8.7 (mean) | [5][6] |
| Pseudomonas syringae pv. tomato | >100 | [7] | |
| Streptomycin | Erwinia amylovora | <10 | [8] |
| Xanthomonas campestris pv. vesicatoria | 0.2 | [8] |
Table 2: Comparative Efficacy (MIC values) of this compound and Alternatives against Phytopathogenic Fungi
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
| This compound | Alternaria solani | 3.12 | [9] |
| Fusarium graminearum | 6.25 | [9] | |
| Polyoxin D | Rhizoctonia solani | <1.56 | [10][11] |
| Alternaria kikuchiana | 3.12 | [10] | |
| Validamycin A | Rhizoctonia solani | 0.05 - 0.2 | [12][13] |
| Aspergillus flavus | 1.0 | [12] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Direct comparison of MIC values should be done with caution due to variations in experimental conditions across different studies.
Mechanism of Action: A Disruptive Force
This compound exerts its antimicrobial activity primarily by disrupting the cytoplasmic membrane of pathogenic cells.[14][15][16] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[14][16] Studies have shown that this compound can cause complete disruption of the cell membrane in both Gram-negative and Gram-positive bacteria.[14]
In contrast, other antifungal agents operate through different mechanisms. Polyoxin D and Validamycin A, for instance, inhibit chitin synthase and trehalase, respectively, enzymes crucial for fungal cell wall integrity and energy metabolism.[10][12][13][17] Kasugamycin and Streptomycin are protein synthesis inhibitors, targeting the bacterial ribosome.[4][7]
Experimental Protocols
The validation of this compound and its alternatives relies on standardized in vitro and in vivo experimental protocols.
In Vitro Susceptibility Testing: Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Microorganism: The target phytopathogen is cultured in a suitable broth medium to achieve a standardized inoculum density (e.g., 10^5 CFU/mL).
-
Serial Dilution of Test Compound: The antimicrobial agent (e.g., this compound) is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under optimal conditions for the growth of the microorganism (e.g., specific temperature and duration).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Efficacy Testing: Detached Leaf Assay
This assay evaluates the protective and curative activity of a compound on plant tissue.
-
Plant Material: Healthy leaves are detached from a susceptible host plant.
-
Treatment Application: The leaves are treated with the test compound at various concentrations. This can be done before (protective) or after (curative) inoculation with the pathogen.
-
Inoculation: A suspension of the phytopathogen is applied to the leaf surface.
-
Incubation: The treated leaves are incubated in a controlled environment with appropriate humidity and temperature to facilitate disease development.
-
Disease Assessment: The severity of the disease is assessed by measuring parameters such as lesion size or the percentage of infected leaf area. The efficacy of the compound is calculated by comparing the disease severity on treated leaves to that on untreated control leaves.
Visualizing the Science
To better understand the biological processes and experimental procedures involved in the validation of this compound, the following diagrams are provided.
Caption: Biosynthesis of this compound from L-cysteine and copper ions.
Caption: Mechanism of action of this compound on a phytopathogen cell.
Caption: General experimental workflow for validating antifungal compounds.
References
- 1. This compound: A Review of the Antimicrobial Activity against Phytopathogens [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. resistance.nzpps.org [resistance.nzpps.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Effectiveness of Kasugamycin Against Erwinia amylovora and its Potential Use for Managing Fire Blight of Pear [pubmed.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. connectsci.au [connectsci.au]
- 9. researchgate.net [researchgate.net]
- 10. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Validamycin A | C20H35NO13 | CID 443629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Validamycin A [sitem.herts.ac.uk]
Safety Operating Guide
Proper Disposal of Fluopsin C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. Fluopsin C, a copper-containing antibiotic, requires specific handling and disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general best practices for hazardous chemical and antibiotic waste management.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to consult your institution's Environmental Health & Safety (EHS) department for specific protocols and regulatory requirements. Always handle this compound and its associated waste with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its form (e.g., solid, stock solution, contaminated media) and concentration. Improper disposal, such as pouring it down the drain, can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1][2]
Step 1: Waste Segregation and Collection
-
High-Concentration Waste: Unused stock solutions and significant quantities of this compound in solid form are considered hazardous chemical waste.[3]
-
Low-Concentration Waste: Cell culture media, aqueous solutions, and other liquid waste containing low concentrations of this compound should also be treated as hazardous waste.[3]
-
Collect this in a separate, appropriately labeled hazardous waste container.
-
-
Contaminated Solid Waste: Items such as petri dishes, flasks, pipette tips, and gloves that have come into contact with this compound should be segregated as biohazardous or chemical waste, according to your institution's guidelines.[1]
-
Place these items in a designated, labeled waste container.
-
Step 2: Neutralization and Decontamination (if applicable)
-
The stability of this compound can be affected by reductants. However, specific chemical neutralization procedures should only be performed under the guidance of your institution's EHS and with a thorough understanding of the chemical reactions involved.
-
For contaminated labware that can be autoclaved, it is important to note that autoclaving may not inactivate all antibiotics.[3] Therefore, subsequent disposal as chemical waste may still be required.
Step 3: Final Disposal
-
All collected this compound waste must be disposed of through your institution's hazardous waste management program.[1]
-
This typically involves collection by a certified hazardous waste vendor who will transport the waste for final disposal, usually through incineration.[4][5]
-
Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.
Data Presentation: this compound Waste Disposal Summary
| Waste Type | Description | Disposal Container | Disposal Method |
| High-Concentration | Pure this compound (solid), unused stock solutions. | Labeled, leak-proof hazardous chemical waste container. | Collection by certified hazardous waste vendor for incineration. |
| Low-Concentration | Used cell culture media, dilute aqueous solutions. | Labeled, leak-proof hazardous chemical waste container. | Collection by certified hazardous waste vendor for incineration. |
| Contaminated Solids | Petri dishes, flasks, pipette tips, gloves, etc. | Labeled biohazardous or chemical waste container. | Autoclaving followed by disposal as chemical waste, or direct disposal as chemical waste. |
Experimental Protocols
While specific experimental protocols for the large-scale disposal of this compound are not publicly available and would be institution-specific, the general principle of handling hazardous chemical waste should be followed. A typical protocol would involve:
-
Identification and Segregation: Identifying all waste streams containing this compound.
-
Containerization: Placing each waste type into its appropriate, clearly labeled container.
-
Storage: Storing the waste containers in a designated, secure area away from incompatible materials.
-
Documentation: Maintaining accurate records of the waste generated.
-
Scheduled Pickup: Arranging for the collection of the waste by the institution's approved hazardous waste contractor.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing risks to both human health and the environment.
References
- 1. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Researchers identify how bacteria make copper into an antibiotic – Department of Chemistry [chem.unc.edu]
Essential Safety and Logistical Information for Handling Fluopsin C
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Fluopsin C, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1] The following table summarizes the required PPE:
| Body Part | Protective Equipment | Specifications |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles.[1] | Must meet ANSI Z.87.1 1989 standard. A face shield may be required for splash hazards.[2][3] |
| Skin | Chemical-resistant gloves (e.g., nitrile).[2] Protective clothing.[1] Laboratory coat. | Inspect gloves before use.[2] Wear a lab coat buttoned and covering as much skin as possible.[2] |
| Respiratory | Respirator (if necessary). | Use if engineering controls (e.g., fume hood) are insufficient to control exposure to dust or fumes.[2] |
| Feet | Closed-toe shoes. | Shoes must cover the entire foot.[2] |
Hazard Identification and Precautionary Statements
This compound is classified with the following hazards, and the corresponding precautionary statements should be strictly followed.
| Hazard Class | Hazard Statement | Precautionary Statement |
| Skin Irritation (Category 2)[1] | H315: Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Eye Irritation (Category 2)[1] | H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation (Category 3)[1] | H335: May cause respiratory irritation.[1] | P304+P340: IF INHALED: Remove casualty to fresh air and keep at rest in a position comfortable for breathing.[1] |
First Aid Measures
In case of exposure to this compound, immediate first aid is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Wash with plenty of soap and water.[1] Remove contaminated clothing and wash before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do, and continue rinsing.[1] |
| Inhalation | Remove the individual to fresh air and keep them at rest in a comfortable position for breathing.[1] If breathing is irregular or stops, administer artificial respiration. Call a physician.[1] |
| Ingestion | Avoid ingestion.[1] If swallowed, seek immediate medical attention. |
Operational and Disposal Plans
A clear plan for handling and disposing of this compound is essential for laboratory safety.
Handling and Storage
Proper handling and storage procedures minimize the risk of exposure and maintain the integrity of the compound.
| Aspect | Procedure |
| Handling | Avoid contact with skin, eyes, and clothing.[1] Avoid ingestion and inhalation.[1] Avoid prolonged or repeated exposure.[1] Wash thoroughly after handling.[1] |
| Storage | Store in a well-ventilated place.[1] Keep the container tightly closed.[1] |
Spill and Disposal Procedures
In the event of a spill or when disposing of this compound, follow these guidelines:
| Procedure | Steps |
| Spill Cleanup | Ventilate the affected area.[1] Collect the spilled material in closed and suitable containers for disposal.[1] Thoroughly clean the contaminated areas.[1] |
| Disposal | Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and exhaust air.[1] Dispose of waste according to applicable laws.[1] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


